2,2,2-Trifluoro-1-(p-tolyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPQTBRCSUZWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672132 | |
| Record name | 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75703-26-3 | |
| Record name | 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Fluorinated Chiral Amine
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This compound is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its value stems from the unique combination of a stereogenic center and a trifluoromethyl (CF3) group attached to the same carbon. The incorporation of the CF3 group is a cornerstone of modern drug design, as it can profoundly enhance a molecule's pharmacological profile.[1] This highly electronegative moiety can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing solubility and protein binding.[1][2]
Furthermore, chirality is a fundamental aspect of molecular recognition in biological systems.[3] Enzymes and receptors are inherently chiral, meaning they often interact differently with each enantiomer of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects.[3] Consequently, the development of robust, stereoselective synthetic routes to access enantiomerically pure building blocks like this compound is a critical objective in medicinal chemistry. This guide provides a detailed examination of the prevalent and effective methodologies for its synthesis, focusing on the underlying principles and practical execution.
Retrosynthetic Analysis and Key Precursor
A logical retrosynthetic disconnection for the target amine points to a carbonyl precursor. The most direct approach involves the formation of the carbon-nitrogen bond through the corresponding ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone . This ketone is a commercially available starting material and serves as the central hub for the synthetic strategies discussed herein.[4][5]
Caption: Retrosynthetic pathway for the target amine.
Methodology 1: Diastereoselective Synthesis via Chiral Auxiliary
One of the most reliable and widely adopted strategies for asymmetric amine synthesis involves the use of a chiral auxiliary. The Ellman auxiliary, tert-butanesulfinamide, is exceptionally effective for this purpose due to its high stereochemical control and the ease with which the auxiliary can be removed.[6]
Causality and Mechanism
This method proceeds via a two-step sequence:
-
Condensation: The ketone precursor reacts with an enantiopure tert-butanesulfinamide (either R or S) to form an N-sulfinyl imine. This reaction is typically catalyzed by a mild Lewis acid like Ti(OEt)4 to drive the reaction to completion by scavenging the water byproduct.
-
Diastereoselective Reduction: The resulting C=N bond of the sulfinylimine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the hydride reagent (e.g., from NaBH4) to attack from the less sterically hindered face. This controlled approach leads to the formation of one diastereomer in high excess.
-
Deprotection: Simple treatment with a strong acid, such as HCl in an alcohol solvent, cleaves the N-S bond to release the desired primary amine as its hydrochloride salt, with the chiral auxiliary being easily removed.
Caption: Workflow using a chiral auxiliary.
Experimental Protocol
Step 1: Formation of N-tert-Butanesulfinyl Imine
-
To a solution of 2,2,2-trifluoro-1-(p-tolyl)ethanone (1.0 eq) in anhydrous THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.1 eq).
-
Add titanium(IV) ethoxide (2.0 eq) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.
-
Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude sulfinylimine, which can often be used directly in the next step.
Step 2: Diastereoselective Reduction and Deprotection
-
Dissolve the crude N-sulfinyl imine from the previous step in anhydrous THF (0.2 M) and cool the solution to -48 °C in a dry ice/acetonitrile bath.
-
Add sodium borohydride (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -48 °C for 3-6 hours until complete, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and add ethyl acetate. Separate the layers.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Dissolve the crude N-sulfinyl amine in methanol (0.5 M) and add a solution of HCl in 1,4-dioxane (4.0 M, 3.0 eq).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization or silica gel chromatography to obtain the desired amine hydrochloride salt.
| Parameter | Condition | Expected Outcome |
| Solvent (Condensation) | Anhydrous THF | High yield |
| Lewis Acid | Ti(OEt)4 | Efficient water removal |
| Reducing Agent | NaBH4 | Good diastereoselectivity |
| Reduction Temperature | -48 °C to -78 °C | Maximizes diastereoselectivity |
| Diastereomeric Excess | >95% | Highly stereoselective |
| Overall Yield | 65-85% | Good to excellent |
Methodology 2: Biocatalytic Asymmetric Reductive Amination
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional selectivity under mild reaction conditions.[7] Enzymes such as transaminases (TAs) and reductive aminases (RedAms) are particularly well-suited for synthesizing chiral amines.[7][8]
Causality and Mechanism
Transaminases catalyze the transfer of an amino group from an amino donor (commonly isopropylamine, which generates acetone as a byproduct) to a carbonyl acceptor. The reaction requires pyridoxal-5'-phosphate (PLP) as a cofactor.[7] The inherent chirality of the enzyme's active site dictates the stereochemical outcome, allowing for the synthesis of amines with very high enantiomeric excess (>99% ee). The equilibrium of the reaction can be shifted towards the product by using a large excess of the amino donor or by removing the acetone byproduct.
Caption: Simplified enzymatic cycle for transamination.
Experimental Protocol
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add the ketone substrate, 2,2,2-trifluoro-1-(p-tolyl)ethanone (e.g., 10-50 mM), typically from a stock solution in a co-solvent like DMSO to aid solubility.
-
Add the amino donor, isopropylamine, in large excess (e.g., 0.5-1.0 M).
-
Add the cofactor pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Initiate the reaction by adding the transaminase enzyme (e.g., a commercially available R- or S-selective ω-transaminase) to a specified loading (e.g., 1-5 mg/mL).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction for conversion and enantiomeric excess by chiral HPLC or GC analysis of withdrawn aliquots.
-
Upon completion, stop the reaction by adding a quenching solvent or by pH adjustment.
-
Extract the product with an organic solvent (e.g., ethyl acetate or MTBE) after basifying the aqueous layer.
-
Dry the organic extracts, concentrate, and purify as required.
| Parameter | Condition | Expected Outcome |
| Catalyst | ω-Transaminase (R or S selective) | High enantioselectivity |
| Solvent | Aqueous buffer (pH 7.0-8.5) | "Green" reaction medium |
| Amino Donor | Isopropylamine | Drives equilibrium |
| Temperature | 30-45 °C | Mild conditions |
| Enantiomeric Excess | >99% | Excellent stereocontrol |
| Yield | Substrate dependent, often >90% | High conversion |
Summary and Outlook
The synthesis of enantiopure this compound can be effectively achieved through several modern synthetic strategies.
-
The chiral auxiliary approach is robust, highly diastereoselective, and well-documented, making it a reliable choice for laboratory-scale synthesis. Its primary drawback is the non-catalytic nature, requiring stoichiometric amounts of the expensive chiral auxiliary.
-
Biocatalytic transamination represents a state-of-the-art method that offers exceptional enantioselectivity (>99% ee) under environmentally benign conditions.[7] With a growing library of commercially available enzymes, this method is increasingly viable for both small-scale and industrial-scale production.
The choice of method will depend on the specific requirements of the research or development program, including scale, cost, and desired stereochemical purity. Both pathways provide reliable access to this valuable fluorinated building block, enabling its further application in the discovery of novel therapeutics and agrochemicals.
References
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2,2,2-Trifluoro-1-(p-tolyl)ethanone | 394-59-2 [sigmaaldrich.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Technical Guide to 2,2,2-Trifluoro-1-(p-tolyl)ethanamine: A Key Fluorinated Building Block in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of steric and electronic properties that can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful moiety is installed adjacent to a chiral center, as in 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, it creates a high-value building block for the synthesis of complex, stereochemically defined pharmaceuticals. This guide provides an in-depth analysis of the physicochemical properties, synthesis, spectroscopic characterization, and strategic applications of this important chiral amine, tailored for researchers and scientists in drug development.
Core Physicochemical & Computed Properties
Precise identification and understanding of a molecule's fundamental properties are critical for its effective use. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and computed properties. The lack of public data on physical properties like melting and boiling points is common for specialized, non-commodity reagents and underscores the need for direct experimental determination on a lab-by-lab basis.
Table 1.1: Chemical Identifiers
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 75703-26-3 (Racemate) | [3][4] |
| 1186195-01-6 (HCl Salt) | [5][6] | |
| 1391458-37-9 ((R)-enantiomer HCl) | [7] | |
| 1187930-94-4 ((S)-enantiomer) | [8] | |
| Molecular Formula | C₉H₁₀F₃N | [3] |
| Molecular Weight | 189.18 g/mol (Free Base) | [4] |
| 225.64 g/mol (HCl Salt) | [5][7] | |
| InChI Key | UXPQTBRCSUZWOK-UHFFFAOYSA-N | [4] |
| SMILES | CC1=CC=C(C=C1)C(C(F)(F)F)N | [3] |
Table 1.2: Physical Properties
| Property | Value | Notes |
| Appearance | Not Available | The precursor ketone is a colorless to pale yellow liquid. |
| Melting Point | Not Available | Data not found in public literature. |
| Boiling Point | Not Available | Data not found in public literature.[9][10] |
| Solubility | Not Available | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). The HCl salt is likely soluble in water and alcohols. |
Table 1.3: Computed Properties for (R)-enantiomer HCl
| Property | Value | Source | Causality & Insight |
| LogP | 2.98 | [7] | Indicates significant lipophilicity, a key trait for CNS penetration and membrane permeability. The CF₃ group is a major contributor to this value. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [7] | This low TPSA value, characteristic of a primary amine, suggests excellent potential for oral bioavailability and cell permeability according to Lipinski's rules. |
| Rotatable Bonds | 1 | [7] | Low rotational freedom imparts conformational rigidity, which can be advantageous for achieving high-affinity binding to a biological target. |
Synthesis Pathway and Chemical Reactivity
The most logical and industrially scalable route to this compound is the reductive amination of its corresponding ketone precursor. This two-step, one-pot process is a robust and well-established transformation in organic synthesis.
Proposed Synthesis: Reductive Amination
The synthesis begins with the reaction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone (1) with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form an intermediate imine or enamine. This intermediate is not isolated but is reduced in situ with a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the target primary amine (2) .[11] Enzymatic methods using reductive aminases are also emerging as powerful alternatives for asymmetric synthesis of such fluoroamines.[12]
Reactivity Insights: The primary amine functionality is a versatile synthetic handle. It readily participates in nucleophilic acyl substitution to form amides, reductive amination with other carbonyls to form secondary amines, and N-alkylation/arylation reactions, making it a highly adaptable building block.
Predicted Spectroscopic Signature
While public spectral data is scarce, a detailed prediction of the NMR and Mass Spectrum signatures can be made based on fundamental principles. This is crucial for reaction monitoring and quality control. The presence of fluorine introduces characteristic couplings that are highly informative.[13][14]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
Aromatic Protons (7.2-7.5 ppm): Two distinct doublets (AX system), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.
-
Methine Proton (-CH, ~4.5 ppm): A well-defined quartet, integrating to 1H. The splitting pattern is a direct result of coupling to the three equivalent fluorine atoms on the adjacent carbon (³JHF). This signal is a key diagnostic marker.
-
Amine Protons (-NH₂, ~1.5-2.5 ppm): A broad singlet, integrating to 2H. Its chemical shift is concentration-dependent and it may exchange with D₂O.
-
Methyl Protons (-CH₃, ~2.4 ppm): A sharp singlet, integrating to 3H.
-
-
¹⁹F NMR:
-
The three fluorine atoms are chemically equivalent and will produce a single resonance.
-
This signal will be split into a doublet by the single methine proton (³JHF).
-
¹⁹F NMR has a very wide chemical shift range, making it highly sensitive to the local electronic environment.[15]
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry.
-
CF₃ Carbon (~125 ppm): This signal will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF), which can be up to 280 Hz.[13]
-
Methine Carbon (-CH, ~55-60 ppm): This signal will be a quartet due to two-bond coupling to the fluorine atoms (²JCF).
-
Methyl Carbon (-CH₃, ~21 ppm): A singlet.
-
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): For electron ionization (EI), a peak at m/z = 189.18 corresponding to the molecular formula C₉H₁₀F₃N.
-
Key Fragmentation: A prominent fragment would be the loss of the trifluoromethyl radical ([M-CF₃]⁺) at m/z = 120, corresponding to the stable benzylic carbocation. Another likely fragmentation is the cleavage of the C-C bond to give the tolyl-methyl cation at m/z = 105.
Strategic Application in Drug Design
The title compound is not merely a reagent but a strategic design element. Its value lies in the synergistic combination of its chiral amine and the α-trifluoromethyl group.
The Trifluoromethyl Advantage:
-
Metabolic Blocking: The CF₃ group is exceptionally stable to oxidative metabolism.[1] Replacing a metabolically labile group (like a methyl or isopropyl group) with a CF₃ group at a strategic position can dramatically increase a drug's half-life and bioavailability.[16]
-
Lipophilicity Modulation: The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and improve absorption, including passage through the blood-brain barrier.[1]
-
Conformational Control & Binding: The steric bulk and strong electron-withdrawing nature of the CF₃ group can alter the pKa of the adjacent amine and influence the molecule's preferred conformation, leading to enhanced binding affinity and selectivity for its biological target.
The Role of Chirality: Biological systems are chiral. The use of an enantiomerically pure building block like (R)- or (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine ensures that the final drug molecule has a defined three-dimensional structure. This is critical for selective interaction with a specific receptor or enzyme, maximizing therapeutic effect while minimizing off-target side effects associated with the other enantiomer.
Illustrative Experimental Protocol: Amide Bond Formation
To demonstrate the utility of this compound, this section provides a robust, self-validating protocol for a standard amide coupling reaction.
Objective: To couple this compound with benzoic acid.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF (as solvent)
-
Dichloromethane (DCM) and 1M HCl (for workup)
-
Saturated NaHCO₃ solution and Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄ (for drying)
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (1.05 eq) and dissolve in anhydrous DMF (approx. 0.2 M concentration).
-
Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. Expertise Insight: Pre-activating the carboxylic acid to its active ester form before adding the amine prevents side reactions and generally leads to cleaner conversions.
-
Amine Addition: Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Trustworthiness Check: The disappearance of the limiting starting material (the amine) is the primary indicator of completion.
-
Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing DCM and wash with 1M HCl (2x) to remove excess DIPEA.
-
Workup - Neutralization: Wash the organic layer with saturated NaHCO₃ solution (2x) to remove unreacted benzoic acid and any acidic byproducts.
-
Workup - Final Wash: Wash the organic layer with brine (1x) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to obtain the pure N-(2,2,2-trifluoro-1-(p-tolyl)ethyl)benzamide.
Safety, Handling, and Storage
Proper handling is paramount for both user safety and reagent integrity. The following recommendations are based on data from structurally similar compounds.
Hazard Profile: Based on the safety data sheet for the closely related o-tolyl isomer hydrochloride, the following hazards should be assumed[10]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Table 6.1: Recommended Storage Conditions
| Parameter | Recommendation | Source | Rationale |
| Temperature | 2 - 8 °C | [7] | Refrigeration slows potential degradation pathways. |
| Atmosphere | Store under inert gas (N₂ or Ar) | Inferred | Primary amines can slowly react with atmospheric CO₂. |
| Container | Tightly sealed container | [7] | Protects from moisture and atmospheric contaminants. |
| Location | Dry, dark, and ventilated place | General best practice | Protects from light-induced degradation and ensures safe storage. |
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. appchemical.com [appchemical.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. appchemical.com [appchemical.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. chemscene.com [chemscene.com]
- 8. 1187930-94-4|(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine|BLDPharm [bldpharm.com]
- 9. americanelements.com [americanelements.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. prezi.com [prezi.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. jeolusa.com [jeolusa.com]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. biophysics.org [biophysics.org]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Trifluoromethylated Amines in Drug Discovery
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into amine-containing molecules represents a cornerstone of modern medicinal chemistry. This functional group is not merely a passive substituent but an active modulator of a compound's pharmacological profile. Its profound electron-withdrawing nature, steric bulk, and high lipophilicity collectively influence a molecule's mechanism of action by altering its physicochemical properties, metabolic stability, and direct interactions with biological targets. This guide provides an in-depth exploration of these mechanisms, supported by field-proven insights and experimental validation, to empower researchers in the rational design of next-generation therapeutics.
Introduction: The Strategic Value of the Trifluoromethyl Group
In drug design, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges, primarily related to absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group has emerged as a privileged motif for overcoming many of these hurdles.[1] Its introduction into a molecular scaffold, particularly adjacent to an amine, can dramatically enhance metabolic stability, modulate basicity (pKa), increase lipophilicity, and improve binding affinity.[2][3] Approximately 15–20% of all licensed drugs introduced to the market annually contain fluorine, underscoring its impact.[4] Trifluoromethylated amines are particularly significant because the amine functional group is ubiquitous in bioactive molecules, and its properties are often pivotal to a drug's mechanism of action. Understanding how the CF₃ group influences the amine is therefore critical for effective drug design.
Core Mechanisms of Action
The influence of a trifluoromethyl group on an amine-containing drug candidate is multifaceted. It does not operate through a single mechanism but rather a confluence of effects that synergistically improve the overall drug-like properties of the molecule.
Modulation of Physicochemical Properties
The potent inductive effect of the three fluorine atoms is the primary driver of the CF₃ group's ability to alter a molecule's fundamental chemical properties.
-
Basicity (pKa) Reduction: The most significant and predictable effect is a substantial reduction in the basicity of the adjacent amine. The strong electron-withdrawing nature of the CF₃ group delocalizes the lone pair of electrons on the nitrogen atom, making it less available for protonation. This lowering of the pKa is a critical tool for medicinal chemists.[5] For many drug targets, a specific protonation state is required for optimal binding. By fine-tuning the pKa, chemists can control the population of the desired ionization state at physiological pH (pH 7.4), thereby enhancing target engagement and reducing off-target effects associated with highly basic compounds.
-
Increased Lipophilicity (LogP): The CF₃ group is one of the most lipophilic substituents used in drug design.[6][7] Its incorporation typically increases a molecule's octanol-water partition coefficient (LogP), which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[2][8] This improved lipophilicity can lead to better absorption and distribution.[9] However, this effect is context-dependent; the position of the CF₃ group relative to other functional groups can influence the overall change in lipophilicity.[10]
-
Conformational Control: The steric bulk of the trifluoromethyl group, which is larger than a methyl group and comparable to an isopropyl group, can impose conformational restrictions on a molecule.[11] This can be advantageous by locking the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for the target protein.
Diagram 1: The Multifaceted Influence of the Trifluoromethyl Group
This diagram illustrates the primary ways in which a trifluoromethyl group modulates the properties of an amine-containing drug candidate.
Caption: Core mechanisms of action of trifluoromethylated amines.
Enhancement of Metabolic Stability
A primary reason for incorporating a CF₃ group is to block metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1][12]
-
Metabolic Switching: Drugs are often metabolized at "soft spots," typically C-H bonds that are susceptible to enzymatic oxidation. By replacing a metabolically labile methyl (CH₃) group or hydrogen atom with a CF₃ group, that metabolic pathway can be effectively blocked.[13] This strategy, known as "metabolic switching," redirects metabolism to other parts of the molecule or slows it down altogether.[13]
-
C-F Bond Strength: The exceptional strength of the carbon-fluorine (C-F) bond (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol) makes it highly resistant to enzymatic cleavage.[13] This inherent stability is central to the CF₃ group's ability to protect a drug candidate from rapid clearance, leading to a longer half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[13][14]
Table 1: Comparative Physicochemical and Metabolic Properties
This table summarizes the typical effects of replacing a metabolically labile methyl group with a trifluoromethyl group on a hypothetical parent amine.
| Parameter | Parent Amine (with -CH₃) | Trifluoromethylated Amine (with -CF₃) | Rationale for Change |
| Amine pKa | ~9.5 | ~6.5 | Strong inductive electron withdrawal by CF₃ reduces nitrogen basicity. |
| LogP | 2.0 | 2.8 | The CF₃ group is significantly more lipophilic than the CH₃ group.[6][7] |
| In Vitro Half-life (t½) | Shorter | Longer | The C-F bond is resistant to CYP450-mediated oxidative metabolism.[13] |
| Number of Metabolites | Generally higher | Significantly reduced | A major metabolic pathway is inhibited, limiting downstream metabolite formation.[13] |
Influence on Drug-Target Interactions
The CF₃ group can also directly participate in and modify interactions within the target's binding pocket.
-
Bioisosterism: The CF₃ group can act as a bioisostere for other chemical groups. It is often used to replace a methyl or ethyl group to improve metabolic stability.[15] In some cases, it has been shown to be a successful bioisosteric replacement for an aliphatic nitro group, leading to compounds with improved potency and metabolic profiles.[16] It can also serve as a proteolysis-resistant surrogate for an amide bond in certain contexts.[17]
-
Unique Binding Interactions: While organic fluorine is a poor hydrogen bond acceptor, the CF₃ group can engage in favorable multipolar interactions with protein backbones, particularly with the carbonyl groups of amide bonds.[18] These C-F···C=O interactions, though weak individually, can collectively contribute significantly to binding affinity when properly oriented within the active site.[18] This provides an additional tool for optimizing ligand-receptor engagement.
Experimental Protocols for Characterization
The validation of these mechanisms relies on robust experimental methodologies. The protocols described here are foundational for assessing the impact of trifluoromethylation.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is the industry standard for determining a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[13]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 0.5 M phosphate buffer solution (pH 7.4). Prepare stock solutions of the test compound and a positive control (e.g., a rapidly metabolized drug like verapamil) in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine the phosphate buffer, HLM (typically 0.5-1.0 mg/mL final concentration), and the test compound (typically 1 µM final concentration).
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (the cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard for analytical quantification.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Quantify the remaining parent compound at each time point. Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life for the trifluoromethylated amine compared to its non-fluorinated analog provides direct evidence of enhanced metabolic stability.[13]
Diagram 2: Workflow for In Vitro Metabolic Stability Assay
This diagram outlines the sequential steps involved in a typical liver microsome stability assay.
Caption: Standard workflow for assessing metabolic stability.
pKa and LogP/D Determination
These fundamental physicochemical properties are essential for building structure-activity relationships (SAR).
-
pKa Determination: Potentiometric titration is a highly accurate method. The compound is dissolved in a water/co-solvent mixture and titrated with a standardized acid or base. The pKa is determined from the inflection point of the resulting pH curve. Spectrophotometric methods can also be used if the compound possesses a suitable chromophore that changes absorbance with protonation state.
-
LogP/D Measurement: The traditional "shake-flask" method involves partitioning the compound between n-octanol and water (for LogP) or a buffer at a specific pH (for LogD). The concentration in each phase is measured (e.g., by UV-Vis spectroscopy or LC-MS) to calculate the partition coefficient. Automated, high-throughput methods are also widely available.
Case Studies: FDA-Approved Trifluoromethylated Drugs
The success of this strategy is validated by numerous marketed drugs.
-
Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI). The trifluoromethyl group on the phenyl ring enhances its lipophilicity, facilitating penetration into the central nervous system, and contributes to its metabolic stability, resulting in a long half-life.[8]
-
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID). The CF₃ group is crucial for its selective inhibition of the COX-2 enzyme over COX-1.
-
Atogepant (Qulipta): A calcitonin gene-related peptide (CGRP) receptor antagonist for migraine prevention. It contains two fluorinated motifs, a trifluoromethyl group and a trifluorophenyl group, which enhance metabolic stability, improve lipophilicity, and increase binding affinity to the CGRP receptor.[2][8]
Conclusion
The mechanism of action of trifluoromethylated amines is a powerful illustration of rational drug design. The CF₃ group is a strategic tool that acts through a combination of electronic, steric, and metabolic effects to transform a lead molecule into a viable drug candidate. By profoundly lowering the pKa of the adjacent amine, increasing lipophilicity, and blocking sites of oxidative metabolism, it enhances the ADME profile and can improve target engagement.[2][8] A thorough understanding and experimental validation of these mechanisms are essential for any researcher or drug development professional seeking to leverage the unique and powerful properties of fluorine in medicinal chemistry.
References
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. mdpi.com [mdpi.com]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]
- 17. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine: A Technical Guide
Introduction
Molecular Structure and Key Spectroscopic Features
The structure of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, presented below, dictates its spectroscopic signature. The key features to be analyzed are the protons and carbons of the p-tolyl group, the methine proton and carbon of the ethylamine backbone, the trifluoromethyl group, and the amine protons.
Figure 1: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous compounds such as p-toluidine and 2,2,2-trifluoro-1-phenylethanol.
Expected ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Ar-H (ortho to CH) | ~7.3 | d | ~8.0 | Aromatic protons on a substituted benzene ring. |
| Ar-H (meta to CH) | ~7.1 | d | ~8.0 | Aromatic protons on a substituted benzene ring. |
| CH(NH₂) | ~4.5 | q | ~8.0 | Methine proton adjacent to an amine and a trifluoromethyl group, which strongly deshields it. The quartet arises from coupling to the three fluorine atoms. |
| CH₃ | ~2.3 | s | - | Methyl group attached to the aromatic ring. |
| NH₂ | ~1.8 | br s | - | Amine protons; chemical shift can vary with solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |
Experimental Protocol for ¹H NMR Spectroscopy:
A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate for qualitative analysis.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Figure 2: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance the signal-to-noise ratio.
Expected ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constant (J, Hz) | Rationale |
| C (ipso to CH) | ~138 | s | - | Aromatic quaternary carbon attached to the ethylamine group. |
| C (ipso to CH₃) | ~137 | s | - | Aromatic quaternary carbon attached to the methyl group. |
| Ar-CH (ortho to CH) | ~129 | d | - | Aromatic methine carbons. |
| Ar-CH (meta to CH) | ~126 | d | - | Aromatic methine carbons. |
| CH(NH₂) | ~58 | q | ~30 | Methine carbon directly bonded to the trifluoromethyl group, showing a characteristic quartet due to one-bond C-F coupling. |
| CF₃ | ~125 | q | ~280 | Trifluoromethyl carbon, exhibiting a strong one-bond C-F coupling, resulting in a quartet. |
| CH₃ | ~21 | q | - | Methyl carbon of the p-tolyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field for optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.
-
Spectral Width: Set to cover the typical range for organic molecules (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay (2-5 seconds) is often necessary for quantitative analysis of quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 128 to several thousand) is required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform, phase correction, and calibration as described for ¹H NMR. The solvent signal is used for referencing (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR Spectroscopy: A Unique Probe
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule. The chemical shift of the trifluoromethyl group is a key diagnostic feature.
Expected ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CF₃ | ~ -75 | d | ~8.0 | The trifluoromethyl group will appear as a single resonance. In a proton-coupled spectrum, it will be a doublet due to coupling with the adjacent methine proton. The chemical shift is referenced to an external standard, typically CFCl₃. |
Experimental Protocol for ¹⁹F NMR Spectroscopy:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
Tune and match the probe for the ¹⁹F frequency.
-
Shim the magnetic field.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to produce a singlet.
-
Spectral Width: A wider spectral width is needed compared to ¹H NMR (e.g., -250 to 50 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: Similar to ¹H NMR, a small number of scans (e.g., 8-16) is usually sufficient.
-
-
Data Processing:
-
Fourier transform, phasing, and calibration are performed. An external reference standard (e.g., CFCl₃) is typically used for chemical shift calibration.
-
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity and structure. For this compound (C₉H₁₀F₃N), the expected nominal molecular weight is 189 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 189. This molecular ion can then undergo fragmentation through several pathways.[1][2][3]
-
α-Cleavage: The most common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[1][2] In this case, cleavage of the C-C bond between the methine and the trifluoromethyl group would be a favorable process, leading to the loss of a CF₃ radical.
-
Loss of Ammonia: Aromatic amines can undergo the loss of a neutral ammonia (NH₃) molecule.[4]
-
Benzylic Cleavage: The bond between the aromatic ring and the ethylamine side chain can cleave, leading to the formation of a tropylium ion or a substituted benzyl cation.
Major Expected Fragments:
| m/z | Proposed Fragment | Rationale |
| 189 | [C₉H₁₀F₃N]⁺˙ | Molecular ion (M⁺˙) |
| 174 | [C₈H₇F₃]⁺˙ | Loss of NH₂ radical |
| 120 | [C₈H₁₀N]⁺ | Loss of CF₃ radical |
| 105 | [C₇H₇]⁺ | Tropylium ion from cleavage of the C-C bond adjacent to the ring. |
| 91 | [C₇H₇]⁺ | Rearrangement to tropylium ion. |
digraph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺˙ (m/z 189)"]; F1 [label="[M - NH₂]⁺ (m/z 174)"]; F2 [label="[M - CF₃]⁺ (m/z 120)"]; F3 [label="[C₇H₇]⁺ (m/z 91)"]; M -> F1 [label="- •NH₂"]; M -> F2 [label="- •CF₃ (α-cleavage)"]; F2 -> F3 [label="- HCN"];
}
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-GC-MS):
-
Sample Introduction: The sample, dissolved in a volatile solvent, is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.
-
Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have predicted the ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the mass spectrometry fragmentation pattern. The detailed experimental protocols provided will enable researchers to acquire high-quality data for this important molecule. This guide serves as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.
References
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Derivatives
Abstract
The incorporation of fluorine into pharmaceutical candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Specifically, chiral α-trifluoromethylamines represent a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing 2,2,2-trifluoro-1-(p-tolyl)ethanamine and its derivatives, a key building block for various bioactive molecules. We will explore classical reductive amination, advanced asymmetric strategies employing chiral auxiliaries, and modern biocatalytic approaches. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical mechanistic insights and practical, field-proven experimental protocols.
Introduction: The Strategic Value of the Trifluoromethyl-ethylamine Scaffold
The trifluoromethyl (CF₃) group is a unique substituent in drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical properties of a parent molecule. Introducing a CF₃ group can block metabolic oxidation, modulate pKa, and improve membrane permeability, making it a powerful tool for lead optimization.[1]
The 2,2,2-trifluoro-1-arylethanamine motif, particularly with the p-tolyl substituent, serves as a crucial chiral intermediate. The primary challenge in its synthesis lies in controlling the stereochemistry at the C1 position, as the biological activity of enantiomers can differ significantly.[2] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[2] Therefore, robust and scalable methods for the asymmetric synthesis of these amines are in high demand within the pharmaceutical industry.[3]
This guide will dissect the most effective strategies to construct this valuable scaffold, focusing on the causality behind experimental design and providing a framework for reproducible, high-fidelity synthesis.
Core Synthetic Strategies
The synthesis of this compound typically begins with the corresponding ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone. The primary transformation is the conversion of the carbonyl group into a chiral amine.
Figure 1: Overview of major synthetic pathways from the ketone precursor to the target amine.
Direct Reductive Amination (Racemic Synthesis)
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ.[4] For the synthesis of the primary amine, ammonia is used as the nitrogen source.
Mechanism: The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. A reducing agent present in the mixture reduces the imine to the final amine.[4]
-
Common Reducing Agents:
-
Sodium Borohydride (NaBH₄): A mild and common reagent, often effective but may require acidic conditions to facilitate imine formation and reduction.[5]
-
Sodium Cyanoborohydride (NaCNBH₃): Selective for the imine over the ketone, allowing the reaction to be performed in one pot under mildly acidic conditions that favor imine formation.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces minimal waste, though it may require higher pressures and specialized equipment.
-
While direct and efficient, this standard approach yields a racemic mixture, requiring a subsequent resolution step to separate the enantiomers, which is often inefficient as it discards 50% of the material.[6]
Asymmetric Synthesis via Chiral Auxiliaries
To overcome the limitations of racemic synthesis, chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction.[7] For amine synthesis, the Ellman auxiliary, tert-butanesulfinamide, is exceptionally effective.[8]
Workflow Rationale:
-
Condensation: The chiral sulfinamide condenses with the starting ketone (2,2,2-trifluoro-1-(p-tolyl)ethanone) to form an N-sulfinyl ketimine. This reaction is typically catalyzed by a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄) to drive the equilibrium by removing water.[9]
-
Diastereoselective Reduction: The chiral sulfinyl group sterically shields one face of the C=N double bond. Consequently, delivery of a hydride reducing agent occurs preferentially from the less hindered face, leading to the formation of one diastereomer in excess.[9] Reducing agents like L-Selectride or sodium borohydride are commonly used.[9]
-
Auxiliary Cleavage: The sulfinyl group is easily removed under acidic conditions (e.g., HCl in an alcohol solvent) to yield the enantiomerically enriched primary amine hydrochloride salt, with the auxiliary being recoverable.[7]
Figure 2: Workflow for chiral amine synthesis using the Ellman auxiliary.
This method is highly reliable and provides excellent stereocontrol, making it a preferred choice in both academic and industrial settings.[8]
Biocatalytic Reductive Amination
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.[3] Reductive aminases (RedAms) are NADPH-dependent enzymes that can catalyze the asymmetric reduction of imines, formed in situ from a ketone and an amine source, to produce chiral amines with high enantiomeric excess (ee).[10]
Causality of Selectivity: The enzyme's active site is a precisely shaped chiral environment. It binds the prochiral imine intermediate in a specific orientation, allowing the NADPH cofactor to deliver a hydride to only one face of the imine. This results in the formation of a single enantiomer of the amine product.
-
Advantages:
The primary challenge can be enzyme discovery and optimization for a specific substrate. However, with advances in directed evolution and protein engineering, the applicability of biocatalysis is rapidly expanding.[11][12]
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic route depends on factors such as required stereopurity, scale, cost, and available equipment. The following table summarizes typical outcomes for the synthesis of chiral this compound.
| Method | Key Reagent / Catalyst | Typical Yield (%) | Enantiomeric Excess (ee) | Key Considerations |
| Chiral Auxiliary | (R)-tert-Butanesulfinamide, L-Selectride | 75-90% | >95% | Multi-step but highly reliable and scalable. Auxiliary can be recycled.[9] |
| Asymmetric Catalysis | Chiral Iridium or Rhodium Catalyst, H₂ | 80-95% | 90-99% | Requires specialized catalysts and potentially high-pressure equipment. |
| Biocatalysis | Reductive Aminase (RedAm) | 60-95% | >99% | Environmentally friendly, exceptional selectivity. Requires enzyme screening/sourcing.[10] |
Detailed Experimental Protocols
The following protocol is a representative example for the synthesis of (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride using a chiral auxiliary, adapted from established methodologies.[9]
Protocol 1: Synthesis of (R)-N-(2,2,2-trifluoro-1-(p-tolyl)ethylidene)-2-methylpropane-2-sulfinamide
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2,2,2-trifluoro-1-(p-tolyl)ethanone (5.0 g, 26.6 mmol, 1.0 equiv) and (R)-(+)-tert-butanesulfinamide (3.54 g, 29.2 mmol, 1.1 equiv).
-
Solvent & Catalyst: Add anhydrous tetrahydrofuran (THF, 100 mL), followed by titanium(IV) ethoxide (Ti(OEt)₄, 11.0 mL, 53.2 mmol, 2.0 equiv).
-
Reaction: Heat the reaction mixture to reflux (approx. 70 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the ketone is complete.
-
Workup: Cool the mixture to room temperature and pour it slowly into an equal volume of saturated aqueous sodium bicarbonate solution with vigorous stirring.
-
Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 50 mL). Separate the organic layer of the filtrate, wash it with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-sulfinyl imine as a pale yellow oil.
Protocol 2: Diastereoselective Reduction and Auxiliary Cleavage
-
Setup: Dissolve the purified N-sulfinyl imine (from Protocol 1, ~26.0 mmol) in anhydrous THF (100 mL) in a flame-dried flask under argon.
-
Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add L-Selectride (1.0 M solution in THF, 31.2 mL, 31.2 mmol, 1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor for the disappearance of the starting imine by TLC.
-
Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Cleavage: Dissolve the crude sulfinamide in methanol (50 mL) and add hydrogen chloride (4.0 M in 1,4-dioxane, 20 mL). Stir at room temperature for 1 hour.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and wash the solid with cold diethyl ether to yield (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride as a white solid.[13]
Conclusion and Future Outlook
The synthesis of enantiomerically pure this compound derivatives is a well-addressed challenge with several robust solutions. The chiral auxiliary-based approach remains a gold standard for its reliability and high diastereoselectivity. However, the field is evolving towards more sustainable and efficient methods. Asymmetric catalysis and, particularly, biocatalysis are poised to dominate future large-scale syntheses.[10] The continued development of novel enzyme variants and transition-metal catalysts will undoubtedly provide even more direct, economical, and environmentally benign pathways to this and other critical chiral amine building blocks for the next generation of pharmaceuticals.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 9. iris.unito.it [iris.unito.it]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons [escholarship.org]
- 13. chemscene.com [chemscene.com]
The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide to Unlocking Enhanced Biological Activity
Foreword: The Fluorine Revolution in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development.[1][2] It is estimated that approximately 25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and often beneficial impact of this unique element.[3] This guide provides an in-depth exploration of the biological activity of fluorinated organic molecules, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the fundamental principles governing fluorine's influence on molecular properties, dissect the causality behind its strategic application in drug design, and provide detailed experimental protocols for the robust evaluation of these compounds. Our focus will be on providing not just the "what," but the critical "why" that underpins the successful deployment of fluorine in the quest for safer, more effective therapeutics.
The Singular Nature of Fluorine: A Game-Changer for Molecular Design
Fluorine's remarkable utility in drug design stems from a unique combination of its intrinsic properties. Understanding these is fundamental to appreciating its impact on biological activity.
-
Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[2] This allows for the isosteric replacement of a hydrogen atom with fluorine, often with minimal steric perturbation to the overall molecular architecture. This "subtle yet significant" substitution can lead to profound changes in a molecule's biological profile.
-
Extreme Electronegativity: Fluorine is the most electronegative element, a property that dramatically influences the electronic landscape of a molecule. The carbon-fluorine (C-F) bond is highly polarized, creating a strong dipole moment. This can alter the acidity and basicity of neighboring functional groups, influence intramolecular interactions, and modulate the molecule's overall electrostatic potential.[1][4]
-
The Strength of the Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry. This exceptional stability has profound implications for a drug candidate's metabolic fate.[5]
-
Lipophilicity Modulation: The introduction of fluorine can have a complex and context-dependent effect on a molecule's lipophilicity. While a single fluorine atom can increase lipophilicity, the cumulative effect of multiple fluorine atoms, as in a trifluoromethyl group, often leads to a decrease in polarity and an increase in lipophilicity.[2][6] This ability to fine-tune lipophilicity is a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
The Ripple Effect: How Fluorination Sculpts Biological Activity
The strategic incorporation of fluorine can systematically enhance a drug candidate's properties. Here, we explore the key areas where fluorination exerts its influence.
Fortifying Metabolic Stability: The "Fluorine Shield"
One of the most celebrated applications of fluorine in drug design is its ability to enhance metabolic stability.[5][7] This is primarily achieved by blocking sites of oxidative metabolism. The cytochrome P450 (CYP450) family of enzymes, major players in drug metabolism, often target C-H bonds for hydroxylation. Replacing a metabolically vulnerable hydrogen with a fluorine atom can effectively "shield" that position from enzymatic attack due to the high strength of the C-F bond.[5][8] This leads to a longer in vivo half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[1][5]
Quantitative Comparison of Metabolic Stability: A Case Study Approach
The following table presents a comparative analysis of the metabolic stability of non-fluorinated compounds and their fluorinated analogs, as determined by in vitro liver microsomal stability assays. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[5]
| Compound | Fluorinated Analog | t½ (min) | CLint (µL/min/mg protein) | Fold Improvement |
| Compound A | Fluoro-Compound A | 15 | 46.2 | 4x |
| 60 | 11.5 | |||
| Compound B | Fluoro-Compound B | 8 | 86.6 | 7.5x |
| 60 | 11.5 | |||
| Compound C | Fluoro-Compound C | 25 | 27.7 | 3.6x |
| 90 | 7.7 |
Fine-Tuning Physicochemical Properties for Optimal Performance
Beyond metabolic stability, fluorination offers a powerful means to modulate a molecule's physicochemical properties, which in turn influences its biological activity.
-
Altering pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines. This can be advantageous for several reasons. A lower pKa can reduce unwanted interactions with off-target receptors and ion channels, thereby improving selectivity and reducing side effects. It can also influence a drug's solubility and membrane permeability.
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule.[1] This can be leveraged to lock the molecule into a bioactive conformation that is optimal for binding to its target, thereby increasing potency.
Enhancing Binding Affinity and Selectivity
The impact of fluorine on protein-ligand interactions is a complex and fascinating area of study.[9][10] While the C-F bond is a poor hydrogen bond acceptor, fluorine can participate in a range of other non-covalent interactions that contribute to binding affinity and selectivity.[9][11] These include:
-
Dipole-Dipole Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with polar residues in the protein binding pocket.
-
Orthogonal Multipolar Interactions: Fluorine can form favorable interactions with electron-deficient aromatic systems and carbonyl groups within the binding site.
-
Hydrophobic Interactions: Fluorinated groups can enhance hydrophobic interactions with nonpolar regions of the target protein.
The strategic placement of fluorine can therefore create a more favorable binding profile, leading to increased potency and selectivity.
Caption: The multifaceted impact of fluorination on a drug candidate's properties, leading to an enhanced biological response.
Fluorine in Action: Case Studies of Successful Fluorinated Drugs
The strategic application of fluorine has been instrumental in the development of numerous blockbuster drugs across a wide range of therapeutic areas.
-
5-Fluorouracil (Oncology): One of the earliest and most well-known examples, 5-fluorouracil is a pyrimidine analog used in the treatment of various cancers.[7][12] The fluorine atom at the 5-position blocks the methylation of deoxyuridylic acid to thymidylic acid, a crucial step in DNA synthesis.
-
Fluoxetine (Prozac®) (Neurology): The introduction of a trifluoromethyl group in fluoxetine was a key factor in its success as a selective serotonin reuptake inhibitor (SSRI).[1] This group enhances the molecule's lipophilicity, facilitating its passage across the blood-brain barrier, and also contributes to its metabolic stability.
-
Atorvastatin (Lipitor®) (Cardiovascular): A best-selling drug for lowering cholesterol, atorvastatin features a fluorophenyl group.[7] This moiety is believed to enhance the binding affinity of the drug to its target enzyme, HMG-CoA reductase.
-
Sofosbuvir (Sovaldi®) (Antiviral): This groundbreaking antiviral for the treatment of Hepatitis C contains a monofluoromethyl group.[4] This strategic fluorination enhances the metabolic stability of the drug, contributing to its high efficacy.
Experimental Evaluation of Fluorinated Compounds: A Practical Guide
The robust in vitro evaluation of fluorinated compounds is a critical step in the drug discovery process. Here, we provide detailed protocols for key assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a workhorse in early drug discovery for assessing a compound's susceptibility to metabolism by CYP450 enzymes.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic lability (e.g., verapamil)
-
Negative control (heat-inactivated microsomes)
-
Acetonitrile with internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by combining phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated as CLint = (0.693/t½) * (incubation volume/mg microsomal protein).
Caption: A generalized workflow for an in vitro microsomal stability assay.
Target Binding Assays
Binding assays are essential for determining the affinity of a fluorinated compound for its biological target.[13] Radioligand binding assays are a common format.
Objective: To determine the inhibitory constant (Ki) of a test compound for its target receptor.
Materials:
-
Test compound at various concentrations
-
Radiolabeled ligand with known affinity for the target
-
Membrane preparation or purified protein containing the target
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell-Based Assays for Potency and Cytotoxicity
Cell-based assays provide a more physiologically relevant context for evaluating the biological activity of fluorinated compounds.
Objective: To determine the potency (EC50 or IC50) and cytotoxicity (CC50) of a test compound in a cellular context.
Protocol (General):
-
Cell Culture: Culture the appropriate cell line (e.g., a cell line overexpressing the target of interest or a cancer cell line) under standard conditions.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Readout:
-
Potency: Measure a functional readout related to the target's activity (e.g., downstream signaling, reporter gene expression).
-
Cytotoxicity: Assess cell viability using a reagent such as MTT, resazurin, or a commercially available kit that measures ATP levels.
-
-
Data Analysis: Plot the response (for potency) or cell viability (for cytotoxicity) against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50/IC50 and CC50 values.
Navigating the Challenges and Embracing the Future
While the benefits of fluorination are clear, it is not a panacea. The indiscriminate use of fluorine can lead to undesirable consequences.
-
Toxicity and Environmental Concerns: Some organofluorine compounds can be persistent in the environment and may have toxic effects.[3][14][15] The metabolism of certain fluorinated drugs can also release fluoride ions, which can be toxic at high concentrations.[14][16] A thorough evaluation of the toxicological and environmental profile of any new fluorinated drug candidate is therefore essential.
-
Unpredictable Effects: The impact of fluorination on a molecule's properties can sometimes be difficult to predict.[9][11] A deep understanding of the underlying physical organic chemistry and the use of computational modeling can aid in the rational design of fluorinated molecules.
The future of fluorine in drug discovery is bright. Advances in synthetic chemistry are providing new and more efficient ways to introduce fluorine into complex molecules.[17][18][19] The continued development of computational tools will further enhance our ability to predict the effects of fluorination and design novel fluorinated drugs with improved efficacy and safety profiles.
Caption: A decision-making flowchart for the strategic incorporation of fluorine in a drug candidate.
Conclusion
Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolkit. Its unique properties offer a powerful and versatile means to address many of the challenges encountered in drug discovery. By understanding the fundamental principles that govern fluorine's influence on biological activity and by employing robust experimental evaluation strategies, researchers can continue to harness the power of fluorine to develop the next generation of innovative and life-saving medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. benchchem.com [benchchem.com]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. accio.github.io [accio.github.io]
- 14. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pharmtech.com [pharmtech.com]
- 19. sciencedaily.com [sciencedaily.com]
safety and handling of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine
An In-depth Technical Guide to the Safe Handling of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine
Introduction
This compound and its derivatives are valuable building blocks in modern medicinal chemistry and drug development. The incorporation of the trifluoromethyl (-CF3) group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] This makes trifluoromethylated compounds like this ethanamine derivative highly sought after in the synthesis of novel therapeutic agents.[1]
However, the same properties that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling. The presence of both a trifluoromethyl group and a primary amine on a benzene ring introduces a complex hazard profile that demands more than routine laboratory caution. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the hazards associated with this compound and establishes a framework for its safe handling, storage, and disposal. The protocols described herein are designed as a self-validating system, grounded in the principles of causality and authoritative safety standards to ensure the protection of laboratory personnel and the integrity of the research environment.
Section 1: Comprehensive Hazard Profile and Risk Assessment
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for the parent compound this compound (CAS 75703-26-3) is not consistently available, a composite hazard profile can be constructed from the SDSs of its hydrochloride salts and structurally similar fluoro-organic amines. This approach ensures that we operate under the most stringent safety assumptions.
The primary hazards are significant and multifaceted, ranging from acute toxicity and severe corrosivity to long-term chronic effects such as carcinogenicity and mutagenicity.[3]
GHS Hazard Classification
The following table summarizes the anticipated hazards based on available data for analogous compounds.[3][4][5][6] It is imperative to handle the compound as if it possesses all listed hazards.
| GHS Pictogram(s) | Signal Word | Hazard Code(s) | Hazard Statement(s) |
|
| Danger | H302 | Harmful if swallowed.[3][4] |
| H311 / H331 | Toxic in contact with skin / Toxic if inhaled.[3] | ||
| H314 / H318 | Causes severe skin burns and eye damage.[3][6][7] | ||
| H317 | May cause an allergic skin reaction.[3] | ||
| H335 | May cause respiratory irritation.[3][4] | ||
| H341 | Suspected of causing genetic defects.[3] | ||
| H350 | May cause cancer.[3] | ||
| H370 | Causes damage to organs.[3] | ||
| H373 | May cause damage to organs through prolonged or repeated exposure.[3] |
The Chemical Rationale Behind the Hazards
-
Corrosivity (H314): The amine functional group imparts basicity, making the compound corrosive to tissues. The electron-withdrawing trifluoromethyl group modulates this basicity but does not eliminate its hazardous nature. Upon contact with moisture on the skin or mucous membranes, it can cause severe chemical burns.[3][8]
-
Toxicity (H302, H311, H331): As a substituted amine, the compound can be readily absorbed through ingestion, skin contact, and inhalation, interfering with biological processes. Symptoms may be delayed.[3]
-
Chronic Health Effects (H341, H350, H370, H373): The classification as a suspected mutagen and carcinogen necessitates the most stringent handling procedures to minimize any level of exposure.[3] Organ damage, particularly to the kidneys, has been noted for similar compounds with repeated exposure.[3]
-
Thermal Decomposition: While stable under recommended storage conditions, thermal decomposition can release highly toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and gaseous hydrogen fluoride (HF).[8][9] HF is an extremely corrosive and toxic substance that requires specialized first aid.[10][11]
Risk Assessment Workflow
A dynamic risk assessment must precede any experiment. This is not a one-time paperwork exercise but a continuous scientific process.
Caption: A continuous cycle for laboratory risk assessment.
Section 2: The Hierarchy of Controls: A Mandated Safety Framework
To mitigate the severe risks associated with this compound, controls must be implemented according to the established safety hierarchy. Personal Protective Equipment (PPE) is the final line of defense, not the first.
Caption: The hierarchy of controls for mitigating chemical hazards.
Engineering Controls (The First Line of Physical Defense)
All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[12][13] The work area should be equipped with readily accessible eyewash stations and safety showers.[9][13]
Administrative Controls (Procedural Safeguards)
-
Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins. This SOP should explicitly detail the hazards, control measures, emergency procedures, and waste disposal.
-
Mandatory Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.[14] This training must be documented.
-
Designated Work Area: Clearly demarcate the area where the compound is being used.
-
"No Working Alone" Policy: Due to the severe hazard profile, handling this compound alone is strictly prohibited.[14]
-
Decontamination: A clear procedure for decontaminating glassware, surfaces, and equipment must be established and followed.
Section 3: Personal Protective Equipment (PPE) Protocol
PPE selection must be based on a thorough risk assessment of the specific task. The following table provides a baseline for common laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Safety glasses with side shields | Nitrile gloves (single pair) | Lab coat | Not required |
| Weighing (Solid) | Chemical splash goggles & Face shield | Double-gloved (e.g., nitrile inner, butyl outer) | Lab coat & Chemical-resistant apron | Not required (in fume hood) |
| Solution Prep/Reaction | Chemical splash goggles & Face shield | Double-gloved (e.g., nitrile inner, butyl outer) | Lab coat & Chemical-resistant apron | Not required (in fume hood) |
| Large Spill Cleanup | Chemical splash goggles & Face shield | Heavy-duty chemical resistant gloves (e.g., Viton, butyl) | Chemical-resistant suit/apron | Air-purifying respirator with appropriate cartridge (e.g., organic vapor/acid gas)[9] |
PPE Selection and Use: A Step-by-Step Guide
-
Pre-Donning Inspection: Always inspect PPE for signs of degradation or damage before use.[13] Check the expiration date on respirator cartridges.
-
Hand Protection: Select gloves based on the manufacturer's compatibility data.[14] When double-gloving, use proper removal techniques to avoid cross-contamination. Dispose of outer gloves immediately after handling the compound and before touching any other surfaces (keyboards, door handles, etc.).
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[14] A face shield must be worn over the goggles whenever there is a splash hazard.[12][14]
-
Doffing Procedure: Remove PPE in a manner that prevents self-contamination. The typical order is: 1. Outer gloves, 2. Apron/Suit, 3. Face shield/Goggles, 4. Inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[12]
Section 4: Chemical Handling and Storage
Storage Protocol
-
Location: Store in a cool, dry, well-ventilated, and secured area.[8][14] Several suppliers recommend refrigeration (2-8°C).[5][6]
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[8]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and sources of ignition.[8] Store away from combustible materials.[15]
Experimental Workflow: Step-by-Step Handling
Objective: To safely weigh and prepare a 0.1 M solution of this compound in a suitable solvent.
-
Preparation (Inside Fume Hood):
-
Don all required PPE as per Section 3 (Solution Prep).
-
Place an absorbent, disposable bench liner on the fume hood surface.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, graduated cylinder, magnetic stir bar, wash bottle with solvent).
-
-
Weighing:
-
Tare the weigh boat on the balance.
-
Carefully transfer the approximate amount of the compound from the storage container to the weigh boat. Avoid creating dust or airborne particles.
-
Close the primary storage container immediately.
-
Record the exact mass.
-
-
Dissolution:
-
Place the beaker containing the stir bar and the bulk of the solvent on a stir plate.
-
Carefully add the weighed compound to the solvent.
-
Use the wash bottle to rinse any remaining compound from the weigh boat into the beaker.
-
Cover the beaker (e.g., with a watch glass) and stir until fully dissolved.
-
-
Cleanup:
-
Dispose of the weigh boat and any other contaminated disposables into a designated solid hazardous waste container.
-
Decontaminate the spatula and any non-disposable equipment according to the lab's SOP.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Dispose of the bench liner in the solid hazardous waste container.
-
Remove PPE as described in Section 3.
-
Section 5: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of emergency equipment.
Spill Response
| Spill Size | Response Protocol |
| Small Spill (<100 mL/g in a fume hood) | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (See Table in Section 3). 3. Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial spill pillow).[9] 4. Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[8][16] 5. Decontaminate the area. |
| Large Spill (>100 mL/g or any spill outside a fume hood) | 1. Evacuate the laboratory immediately. 2. Alert others and activate the nearest fire alarm if necessary. 3. Close the laboratory doors and prevent re-entry. 4. Call the institution's emergency response team and provide details of the spill.[14] |
First Aid and Exposure Response
The following flowchart outlines the immediate actions required following a skin exposure. The guiding principle is immediate and copious flushing with water.
Caption: Immediate action plan for skin contact with the chemical.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention. Do NOT use calcium gluconate gel in the eyes.[17]
-
Inhalation: Move the affected person to fresh air.[3][9] If breathing is difficult or has stopped, provide artificial respiration (if trained). Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water. Seek immediate medical attention.[3]
Section 6: Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including the full name of this compound.
-
Disposal: Dispose of waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[8][13] Empty containers may retain product residue and should be disposed of as hazardous waste.[13]
Conclusion
This compound is a compound with significant synthetic utility, matched by an equally significant hazard profile. Safe handling is not merely a matter of using personal protective equipment; it is a comprehensive system that integrates a deep understanding of the chemical's properties with robust engineering controls, strict administrative procedures, and diligent personal practices. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks, ensuring personal safety and fostering a culture of scientific excellence and responsibility.
References
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. regdocs.bd.com [regdocs.bd.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. 2,2,2-Trifluoroethylamine 99.5 753-90-2 [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. uthsc.edu [uthsc.edu]
- 12. angenechemical.com [angenechemical.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. chemsafetypro.com [chemsafetypro.com]
- 16. echemi.com [echemi.com]
- 17. ehs.wisc.edu [ehs.wisc.edu]
An In-depth Technical Guide to N,N-dimethyl-3-(trifluoromethyl)aniline (C9H10F3N) for Advanced Research and Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N-dimethyl-3-(trifluoromethyl)aniline, a fluorinated aromatic amine with significant applications in the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethyl group (-CF3) imparts unique physicochemical properties that are highly sought after in modern drug design. This document will delve into the synthesis, characterization, and critical applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, primarily due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[1] Its high electronegativity and lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] N,N-dimethyl-3-(trifluoromethyl)aniline serves as a key building block for introducing this valuable moiety into more complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of N,N-dimethyl-3-(trifluoromethyl)aniline is essential for its effective use in synthesis and process development.
| Property | Value | Reference |
| Molecular Formula | C9H10F3N | [4] |
| Molecular Weight | 189.18 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 187-193 °C | [5] |
| Density | 1.29 g/mL at 25 °C | |
| Refractive Index | n20/D 1.480 |
Spectroscopic analysis provides the definitive structural confirmation of N,N-dimethyl-3-(trifluoromethyl)aniline.
| Technique | Key Data |
| ¹H NMR | Spectral data would show characteristic shifts for aromatic protons and the N-methyl protons. |
| ¹³C NMR | The spectrum would reveal distinct signals for the aromatic carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the N-methyl carbons. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group would be observed. |
| Mass Spectrometry (GC-MS) | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would be present for C-H (aromatic and aliphatic), C-N, and C-F bonds. |
Synthesis and Mechanistic Considerations
The synthesis of N,N-dimethyl-3-(trifluoromethyl)aniline is typically achieved through the N,N-dimethylation of 3-(trifluoromethyl)aniline. The precursor, 3-(trifluoromethyl)aniline, is synthesized from benzotrifluoride.
Synthesis of 3-(Trifluoromethyl)aniline
The industrial synthesis of 3-(trifluoromethyl)aniline involves a two-step process starting from benzotrifluoride:
-
Nitration: Benzotrifluoride is nitrated to form 3-nitrobenzotrifluoride.
-
Hydrogenation: The nitro group of 3-nitrobenzotrifluoride is then reduced to an amine to yield 3-(trifluoromethyl)aniline.[6]
Caption: Synthetic pathway for 3-(trifluoromethyl)aniline.
Synthesis of N,N-dimethyl-3-(trifluoromethyl)aniline
The final step involves the N,N-dimethylation of 3-(trifluoromethyl)aniline. A common laboratory and industrial method is reductive amination using formaldehyde and a reducing agent.
Caption: Synthesis of the target molecule.
Applications in Drug Discovery and Development
The trifluoromethylaniline scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[7] The presence of the trifluoromethyl group can enhance a drug's ability to cross cell membranes and can block metabolic pathways, leading to a longer half-life.[8]
Examples of Drug Classes Incorporating the Trifluoromethylaniline Moiety:
-
Anti-cancer agents: The trifluoromethyl group is often found in kinase inhibitors and other targeted cancer therapies.[8]
-
Anti-inflammatory drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds contain this functional group.
-
Agrochemicals: This compound also serves as a key intermediate in the synthesis of various herbicides and pesticides.[8]
Experimental Protocols
Protocol for the Synthesis of N,N-dimethyl-3-(trifluoromethyl)aniline
Materials:
-
3-(Trifluoromethyl)aniline
-
Formaldehyde (37% solution in water)
-
Formic acid
-
Sodium bicarbonate
-
Diethyl ether
-
Magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline and formaldehyde.
-
Slowly add formic acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of aromatic amines.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized N,N-dimethyl-3-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject a small volume of the sample into the GC.
-
Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase.
-
Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
Analysis: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity and purity.
Safety, Handling, and Storage
N,N-dimethyl-3-(trifluoromethyl)aniline and its precursors are hazardous chemicals and should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][9] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[5] Keep containers tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N,N-dimethyl-3-(trifluoromethyl)aniline is a valuable and versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its unique properties, conferred by the trifluoromethyl group, make it an essential component in the design of new and improved therapeutic agents and crop protection products. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in research and development.
References
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes: The Strategic Use of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine in Modern Asymmetric Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, a pivotal chiral amine in the field of asymmetric synthesis. The presence of a stereogenic center adjacent to a trifluoromethyl group imparts unique electronic and steric properties, making it a highly effective tool for the induction and transfer of chirality. We will detail its primary applications as a chiral resolving agent for acidic compounds and as a foundational building block for the synthesis of advanced chiral auxiliaries and ligands. This document provides detailed protocols, mechanistic insights, and comparative data to equip researchers, chemists, and drug development professionals with the practical knowledge required to leverage this reagent's full potential.
Introduction: The Significance of Fluorinated Chiral Amines
Chirality is a fundamental principle in pharmaceutical sciences, as the enantiomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The synthesis of single-enantiomer drugs is therefore a cornerstone of modern drug development.[3] Chiral amines are indispensable tools in this endeavor, serving as resolving agents, chiral auxiliaries, and precursors to catalysts that control the stereochemical outcome of a reaction.[4]
This compound stands out due to the strategic placement of a trifluoromethyl (CF₃) group. This group is a well-known bioisostere for other functionalities and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5] In the context of asymmetric synthesis, the CF₃ group's strong electron-withdrawing nature and steric bulk amplify the physicochemical differences between diastereomeric intermediates, which is the key to efficient stereochemical discrimination. This guide will focus on the practical application of both (R)- and (S)-enantiomers of this versatile amine.
Core Application: Chiral Resolution of Racemic Acids via Diastereomeric Salt Formation
One of the most robust and scalable methods for separating enantiomers is classical resolution, which involves the formation of diastereomeric salts by reacting a racemic mixture with an enantiomerically pure resolving agent.[6] Due to their differing physical properties, diastereomeric salts can be separated by fractional crystallization. This compound is an excellent resolving agent for racemic carboxylic acids, particularly for classes like α-arylpropionic acids (profens), which are prevalent non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]
Mechanism of Resolution
The process hinges on the acid-base reaction between the racemic carboxylic acid (a mixture of R-acid and S-acid) and a single enantiomer of the chiral amine, for instance, the (S)-amine. This reaction generates a pair of diastereomeric salts: (S-acid, S-amine) and (R-acid, S-amine). These salts are not mirror images and thus possess different crystal lattice energies and solubilities in a given solvent system. By carefully selecting the solvent and controlling conditions like temperature, one of the diastereomeric salts will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. The enantiomerically pure acid can then be recovered by treating the isolated salt with a strong acid to break the ionic bond.
Protocol: Resolution of Racemic Ketoprofen
This protocol is a representative example for the resolution of an NSAID using (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine. Optimization of solvent ratios and temperatures is crucial for maximizing yield and enantiomeric excess.
Materials:
-
Racemic Ketoprofen
-
(R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine
-
Methanol (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
2M Hydrochloric Acid
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ketoprofen in 100 mL of a 9:1 (v/v) mixture of ethyl acetate and methanol. Heat the solution gently to 50-60°C to ensure complete dissolution.
-
In a separate beaker, dissolve a stoichiometric equivalent (0.5 eq) of (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine in 20 mL of the same solvent mixture.
-
Slowly add the amine solution to the warm ketoprofen solution with continuous stirring. A precipitate should begin to form.
-
Crystallization: Allow the mixture to cool slowly to room temperature over 2-3 hours. For enhanced crystallization, the flask can then be placed in an ice bath or refrigerator (4°C) for an additional 4-6 hours.
-
Isolation: Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold ethyl acetate. This solid is the diastereomeric salt enriched in one enantiomer (e.g., (S)-Ketoprofen-(R)-amine).
-
Liberation of the Enantiopure Acid: Suspend the collected salt in 50 mL of diethyl ether and add 50 mL of 2M HCl. Stir vigorously for 30 minutes. The amine will move to the aqueous layer as its hydrochloride salt, while the free carboxylic acid remains in the ether layer.
-
Workup: Separate the layers using a separatory funnel. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ketoprofen.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
Factors Influencing Success
The efficiency of diastereomeric resolution is highly dependent on experimental parameters.
| Parameter | Rationale & Causality | Typical Starting Point |
| Solvent Choice | The solubility difference between diastereomers is solvent-dependent. A mixture of a good solvent (e.g., methanol) and a poorer solvent (e.g., ethyl acetate, hexane) is often used to achieve critical supersaturation. | Ethyl Acetate/Methanol (9:1) or Isopropanol |
| Resolving Agent Stoichiometry | Using 0.5 equivalents of the resolving agent is common. This ensures that only one enantiomer of the acid can form a salt, maximizing the theoretical yield of the resolution to 50%. | 0.5 to 0.6 equivalents |
| Temperature Profile | Slow cooling promotes the growth of larger, purer crystals. A rapid crash-cooling can trap impurities and the undesired diastereomer, lowering the enantiomeric excess of the final product. | Cool from 50-60°C to room temp over >2h |
| Purity of Reagents | Both the racemic acid and the chiral amine must be of high chemical purity. Impurities can interfere with the crystallization process. | >98% purity |
Application as a Chiral Auxiliary Precursor
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner.[9][10] After the reaction, the auxiliary is cleaved and can often be recovered. While this compound can be used directly, it is more commonly derivatized, for example, into an amide, to serve as a powerful auxiliary.
Synthesis of an N-Acyl Chiral Auxiliary
The amine can be readily acylated with a prochiral carboxylic acid chloride or anhydride to form a chiral amide. The steric hindrance provided by the tolyl and trifluoromethyl groups, combined with potential hydrogen bonding interactions, creates a highly ordered local environment that effectively shields one face of an enolate derived from the amide.
Representative Protocol: Diastereoselective Alkylation
This protocol illustrates the use of an N-acyl derivative in a diastereoselective alkylation, a fundamental C-C bond-forming reaction.
Part A: Auxiliary Synthesis
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 eq of (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine and 1.1 eq of triethylamine in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.05 eq of propionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated sodium bicarbonate solution, separate the organic layer, wash with brine, dry over magnesium sulfate, and purify by column chromatography to yield the N-propionyl amide auxiliary.
Part B: Asymmetric Alkylation
-
Dissolve the N-propionyl amide (1.0 eq) in anhydrous THF and cool to -78°C under nitrogen.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.
-
Add benzyl bromide (1.2 eq) and stir at -78°C for 4-6 hours.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.
-
The alkylated amide can be hydrolyzed under acidic or basic conditions to release the chiral carboxylic acid and recover the starting amine auxiliary.
Conclusion
This compound is a high-value reagent for asymmetric synthesis. Its efficacy as a chiral resolving agent is rooted in its ability to form well-defined, crystalline diastereomeric salts with carboxylic acids, facilitated by the unique electronic and steric properties of the trifluoromethyl group. Furthermore, its role as a precursor to robust chiral auxiliaries provides a reliable pathway for diastereoselective carbon-carbon bond formation. The protocols and principles outlined in this guide demonstrate the compound's versatility and provide a solid foundation for its application in pharmaceutical and fine chemical synthesis.
References
- 1. chemscene.com [chemscene.com]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. advanceseng.com [advanceseng.com]
- 7. WO1994006747A1 - Resolution of ketoprofen - Google Patents [patents.google.com]
- 8. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Modern Drug Discovery: Applications and Protocols
Introduction: The Unique Power of a Small Atom
In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2][[“]] Despite its abundance in the Earth's crust, its entry into the pharmacopeia is a relatively recent phenomenon, driven by the remarkable and often transformative effects it imparts on bioactive molecules.[4][5] The strategic incorporation of fluorine or fluorine-containing motifs into drug candidates has become a cornerstone of drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[6][7] This widespread adoption is a testament to fluorine's ability to favorably modulate a molecule's pharmacokinetic and pharmacodynamic properties.[[“]]
This technical guide provides an in-depth exploration of the multifaceted applications of fluorinated compounds in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable insights and detailed protocols to leverage the power of fluorine in drug discovery programs. We will delve into the fundamental principles that govern fluorine's influence on molecular properties and explore its application in enhancing metabolic stability, modulating physicochemical properties for improved bioavailability, and increasing binding affinity to biological targets. Furthermore, we will examine the instrumental role of fluorine in advanced analytical techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) for fragment-based drug discovery and Positron Emission Tomography (PET) imaging for in-vivo diagnostics.
I. The Physicochemical Impact of Fluorine: A Game of Push and Pull
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the primary drivers of its utility in medicinal chemistry.[8][9] These characteristics allow for the subtle yet significant alteration of a molecule's electronic and steric profile.[1]
Metabolic Stability: The C-F Bond as a Metabolic Shield
A major hurdle in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 enzymes.[8] Fluorine's high electronegativity creates a strong, polarized C-F bond (approximately 109 kcal/mol), which is significantly more resistant to enzymatic cleavage than a C-H bond.[8][10] By strategically replacing a hydrogen atom at a metabolically labile position with fluorine, medicinal chemists can effectively "block" this site of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4][8][11]
Case in Point: Ezetimibe and Celecoxib
The development of the cholesterol absorption inhibitor Ezetimibe and the COX-2 inhibitor Celecoxib are classic examples of this strategy. In both cases, the introduction of a fluorine atom at a site susceptible to metabolic hydroxylation led to significantly improved metabolic stability and, consequently, enhanced therapeutic efficacy.[4]
Lipophilicity and Permeability: A Balancing Act
Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can have a complex, context-dependent effect on lipophilicity.[12][13] While a single fluorine atom can increase lipophilicity, promoting membrane permeability, the effect is not always additive with increasing fluorination.[12][14][15] The strong polarization of the C-F bond can also increase the molecule's overall polarity, which can either enhance or diminish lipophilicity depending on the surrounding molecular environment.[12] This duality allows for the fine-tuning of a drug's ability to cross biological membranes.[1][11][16]
pKa Modulation: Fine-Tuning Ionization
The powerful electron-withdrawing nature of fluorine can significantly influence the acidity or basicity (pKa) of nearby functional groups.[4][8][17] For instance, introducing a fluorine atom near an amine group will lower its pKa, making it less basic. This can be advantageous for improving oral bioavailability, as a less basic compound will be less protonated in the acidic environment of the stomach, facilitating its passage through the gut wall.[11]
Conformational Control: The Gauche Effect and Beyond
Fluorine's stereoelectronic effects can impose specific conformational preferences on a molecule. The "gauche effect," where a C-F bond prefers a gauche orientation relative to another electronegative substituent, can stabilize a particular bioactive conformation, leading to enhanced binding affinity for the target protein.[8] This conformational locking can pre-organize the ligand for optimal interaction with its binding site, reducing the entropic penalty of binding.[1][9]
II. Enhancing Potency and Selectivity Through Strategic Fluorination
Beyond its influence on pharmacokinetic properties, fluorine can directly contribute to a drug's pharmacodynamics by enhancing its binding affinity and selectivity for its biological target.[[“]][11]
Favorable Binding Interactions
The polarized C-F bond can participate in a range of non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds (C-F···H-X).[8] While the fluorine atom is a poor hydrogen bond acceptor, these electrostatic interactions can still contribute significantly to the overall binding energy.[8]
The Trifluoromethyl Group: A Privileged Moiety
The trifluoromethyl (-CF₃) group is a particularly valuable substituent in medicinal chemistry.[18][19][20] Its strong electron-withdrawing nature and lipophilicity can dramatically improve a drug's potency and pharmacokinetic profile.[18][21] The -CF₃ group can act as a bioisostere for a methyl or chloro group, offering a way to modulate steric and electronic properties while often providing a metabolic block.[19] Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (Celebrex).[19]
Fluorine Scan for Lead Optimization
A "fluorine scan" is a systematic approach in lead optimization where fluorine atoms are introduced at various positions of a lead compound. This allows for the exploration of the structure-activity relationship (SAR) and the identification of positions where fluorination leads to improved potency, selectivity, or pharmacokinetic properties.
III. Advanced Applications and Protocols
The unique properties of fluorine extend its utility beyond direct incorporation into therapeutic agents. It plays a crucial role in enabling powerful analytical and diagnostic techniques.
¹⁹F NMR in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. ¹⁹F NMR has emerged as a highly sensitive and efficient technique for screening libraries of small, fluorinated fragments for binding to a target protein.[22][23][24][25]
Key Advantages of ¹⁹F NMR in FBDD:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H) and is 100% naturally abundant, making it a sensitive NMR nucleus.[23]
-
No Background Signal: Biological samples are devoid of fluorine, resulting in a clean background and making it easy to detect the signals from the fluorinated fragments.[23][25]
-
Large Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment, providing valuable information about binding events.[23]
Protocol: Ligand-Observed ¹⁹F NMR Screening for Fragment Hits
This protocol outlines a general procedure for identifying fragment binders from a library of fluorinated compounds using ligand-observed ¹⁹F NMR.
Materials:
-
Purified target protein (e.g., 10-50 µM in a suitable buffer)
-
Library of fluorinated fragments (typically 100-500 µM final concentration per fragment)
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein in the NMR buffer.
-
Prepare stock solutions of the fluorinated fragment library (cocktails of 10-20 fragments are common).
-
For each cocktail, prepare two NMR samples:
-
Reference Sample: Fragment cocktail in NMR buffer.
-
Protein Sample: Fragment cocktail and target protein in NMR buffer.
-
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for each reference and protein sample.
-
Typical acquisition parameters include a 45° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the ¹⁹F NMR spectrum of the protein sample to the corresponding reference sample.
-
Look for changes in the ¹⁹F signals, such as:
-
Chemical Shift Perturbation: A change in the chemical shift of a fragment's signal upon addition of the protein indicates binding.
-
Line Broadening: A decrease in the intensity and broadening of a fragment's signal is a strong indicator of binding.
-
Disappearance of Signal: For tight binders, the signal may broaden to the point of disappearing into the baseline.
-
-
-
Hit Deconvolution and Validation:
-
For cocktails showing hits, prepare individual samples for each fragment in the cocktail to identify the specific binder(s).
-
Validate the hits using orthogonal biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Visualization of the ¹⁹F NMR Screening Workflow:
A simplified workflow for fragment-based drug discovery using ¹⁹F NMR.
Positron Emission Tomography (PET) Imaging with Fluorine-18
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo.[26][27] The positron-emitting isotope fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable properties.[26][28][29]
Advantages of ¹⁸F for PET Imaging:
-
Optimal Half-life: ¹⁸F has a half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize radiation exposure to the patient.[26][30]
-
Low Positron Energy: The low energy of the positrons emitted by ¹⁸F results in a short travel distance before annihilation, leading to higher resolution images.[28][29]
-
Well-Established Radiochemistry: A variety of methods have been developed for the incorporation of ¹⁸F into a wide range of biomolecules.[28]
The Workhorse of PET: [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG)
[¹⁸F]FDG, a glucose analog, is the most commonly used PET radiotracer.[26][27][30] Cancer cells exhibit increased glucose metabolism (the Warburg effect), leading to the accumulation of [¹⁸F]FDG in tumors, which can then be visualized by PET.[27][30] This allows for the early detection of tumors and the monitoring of treatment response.[26][30]
Protocol: General Considerations for the Synthesis of an ¹⁸F-Labeled PET Tracer
The synthesis of ¹⁸F-labeled compounds is a specialized process that requires a cyclotron to produce ¹⁸F, automated synthesis modules, and strict adherence to radiation safety protocols. The following is a conceptual overview of a typical nucleophilic ¹⁸F-fluorination reaction.
Conceptual Workflow:
-
Production of [¹⁸F]Fluoride: Protons are accelerated in a cyclotron to bombard an [¹⁸O]H₂O target, producing [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
[¹⁸F]Fluoride Trapping and Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange column. It is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) into a reaction vessel. The water is removed by azeotropic distillation with acetonitrile to produce a reactive, "naked" [¹⁸F]fluoride.
-
Radiolabeling Reaction: The activated [¹⁸F]fluoride is reacted with a precursor molecule containing a suitable leaving group (e.g., tosylate, mesylate, or nitro group) at the desired position for fluorination. The reaction is typically heated to drive it to completion.
-
Purification: The crude reaction mixture is purified, usually by high-performance liquid chromatography (HPLC), to isolate the desired ¹⁸F-labeled product from unreacted precursor and other impurities.
-
Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline) for injection.
-
Quality Control: The final product undergoes rigorous quality control testing to ensure its identity, purity, radiochemical yield, and sterility before it can be administered to a patient.
Visualization of the PET Tracer Synthesis and Imaging Process:
An overview of the workflow for producing and utilizing an ¹⁸F-labeled PET tracer.
IV. Challenges and Future Perspectives
While the benefits of fluorination are clear, challenges remain. The synthesis of complex fluorinated molecules can be difficult, and late-stage fluorination methods are an active area of research.[1][6] Furthermore, the potential for in vivo defluorination and the formation of toxic metabolites must be carefully considered.[10]
The future of fluorine in medicinal chemistry is bright. The development of novel fluorinating reagents and enzymatic fluorination methods will continue to expand the toolbox of medicinal chemists.[31][32][33][34][35] The continued exploration of new fluorine-containing chemical space will undoubtedly lead to the discovery of the next generation of innovative medicines.
V. Conclusion
Fluorine has firmly established itself as a "magical element" in drug discovery.[5] Its ability to profoundly influence a molecule's properties in a predictable and often beneficial manner makes it an indispensable tool for medicinal chemists.[1][2][11] From enhancing metabolic stability and fine-tuning physicochemical properties to enabling powerful diagnostic techniques, the strategic application of fluorine will continue to drive innovation in the pharmaceutical sciences and improve human health.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 6. pharmtech.com [pharmtech.com]
- 7. inhancetechnologies.com [inhancetechnologies.com]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 17. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
- 19. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 29. tandfonline.com [tandfonline.com]
- 30. openmedscience.com [openmedscience.com]
- 31. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Chemo-enzymatic fluorination of unactivated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Enzymatic synthesis of fluorinated compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 35. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
Application Notes and Protocols for Chiral Resolution Using (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the chirality of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Consequently, the production of enantiomerically pure drugs is often a regulatory and clinical necessity. Diastereomeric salt crystallization remains a robust and scalable method for the resolution of racemic mixtures, particularly for chiral carboxylic acids, which are common moieties in active pharmaceutical ingredients (APIs).
This application note provides a comprehensive guide to the use of (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine as a highly effective chiral resolving agent for carboxylic acids. We will delve into the mechanistic underpinnings of this technique, provide detailed experimental protocols, and discuss the analytical methodologies required for the validation of enantiomeric purity.
The Resolving Agent: (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine - A Strategic Choice
The selection of an appropriate resolving agent is paramount to the success of a diastereomeric salt crystallization. (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine offers several distinct advantages rooted in its unique molecular architecture.
-
Enhanced Crystallinity and Resolvability: The presence of the trifluoromethyl (-CF₃) group significantly influences the lipophilicity and crystal packing of the resulting diastereomeric salts.[1][2] This often leads to more pronounced differences in solubility between the two diastereomers, which is the physical basis for their separation by fractional crystallization.[3] The enhanced crystallinity can also result in more well-defined and stable crystals, facilitating isolation and handling.
-
19F NMR for Unambiguous Enantiomeric Excess Determination: The trifluoromethyl group serves as a powerful analytical handle. ¹⁹F NMR spectroscopy provides a sensitive and often baseline-resolved method for the direct determination of enantiomeric excess (ee) of the diastereomeric salts, and subsequently, the resolved carboxylic acid.[4][5][6] This technique can be more straightforward and less prone to interference than chiral HPLC for certain analytes.
-
Structural Analogy to Proven Resolving Agents: The 1-arylethylamine scaffold is a well-established and effective motif for chiral resolving agents.[6] The tolyl group provides a rigid aromatic framework that can engage in π-π stacking and other non-covalent interactions within the crystal lattice, contributing to the diastereomeric discrimination.
Mechanism of Chiral Resolution: A Tale of Two Diastereomers
The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging. However, diastereomers have distinct physical properties, including solubility, melting point, and spectroscopic characteristics.
The process, as illustrated below, involves an acid-base reaction between the racemic carboxylic acid and the enantiomerically pure resolving agent, (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine. This reaction forms two diastereomeric salts: [(R)-acid•(R)-amine] and [(S)-acid•(R)-amine]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved carboxylic acid is then liberated from the salt by treatment with an acid.
Figure 1. Workflow of Chiral Resolution via Diastereomeric Salt Crystallization.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific chiral carboxylic acid being resolved. The choice of solvent is critical and a screening of various solvents and solvent mixtures is highly recommended.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol outlines the formation of diastereomeric salts and their separation by fractional crystallization. For this example, we will assume we are resolving a racemic profen, such as ibuprofen.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen)
-
(R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, or mixtures thereof)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of the chosen solvent with gentle heating and stirring.
-
Addition of Resolving Agent: In a separate container, dissolve 0.5 to 1.0 equivalents of (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine in the same solvent. Note: The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.[4]
-
Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution while stirring. A precipitate may form immediately.
-
Crystallization: Heat the mixture to reflux to ensure complete dissolution. Then, allow the solution to cool slowly to room temperature, and subsequently in an ice bath to promote crystallization. The rate of cooling can significantly impact crystal size and purity.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. This is the diastereomerically enriched salt.
-
Analysis: Determine the diastereomeric excess (d.e.) of the salt using ¹H or ¹⁹F NMR spectroscopy.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
This protocol describes the recovery of the resolved carboxylic acid from the diastereomeric salt.
Materials:
-
Diastereomerically enriched salt from Protocol 1
-
Aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the diastereomerically enriched salt in a mixture of water and the organic extraction solvent.
-
Acidification: Add the aqueous acid solution to the mixture and stir. The pH of the aqueous layer should be adjusted to be acidic (pH 1-2) to ensure complete protonation of the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess (e.e.) of the carboxylic acid by chiral HPLC or by derivatization followed by NMR analysis.
Analytical Methods for Purity Assessment
Accurate determination of enantiomeric and diastereomeric excess is crucial for validating the success of the resolution.
¹⁹F NMR Spectroscopy for Diastereomeric Excess
The trifluoromethyl group in the resolving agent provides a unique probe for assessing the composition of the diastereomeric salt mixture. The fluorine atoms in the two diastereomers are in different chemical environments, leading to distinct signals in the ¹⁹F NMR spectrum.
-
Sample Preparation: Dissolve a small amount of the diastereomeric salt in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Analysis: The ratio of the integrals of the two ¹⁹F signals directly corresponds to the ratio of the two diastereomers.
Figure 2. Principle of ¹⁹F NMR for Diastereomeric Excess Determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of the final resolved carboxylic acid.
-
Column Selection: A variety of chiral stationary phases (CSPs) are commercially available. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of profen-class drugs and other chiral carboxylic acids.[4]
-
Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid or acetic acid) to improve peak shape.
-
Detection: UV detection is commonly used, as most carboxylic acids of pharmaceutical interest contain a chromophore.
| Parameter | Typical Conditions for Profen Analysis |
| Chiral Column | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | 25 - 40 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Table 1. Example Chiral HPLC Conditions for the Analysis of Resolved Profens.
Troubleshooting and Optimization
-
No Crystallization: If no crystals form, try a different solvent or solvent mixture. Seeding with a small crystal of the desired diastereomer can also induce crystallization.
-
Low Diastereomeric/Enantiomeric Excess: The purity of the crystallized salt can often be improved by recrystallization. The choice of solvent for recrystallization is critical.
-
Oil Formation: If the diastereomeric salt "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system.
Conclusion
The chiral resolution of carboxylic acids via diastereomeric salt formation with (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine is a powerful and versatile technique. The unique properties conferred by the trifluoromethyl group can lead to highly efficient separations and offer a convenient analytical handle for purity assessment by ¹⁹F NMR. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully implement this methodology in their laboratories.
References
- 1. A remarkable chiral recognition of racemic Mosher's acid salt by naturally derived chiral ionic liquids using 19F NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2,2-Trifluoro-1-(p-tolyl)ethanamine in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the synthesis and potential catalytic applications of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine. While the protocols and applications described are grounded in established chemical principles and analogies to structurally similar compounds, direct, peer-reviewed applications of this specific molecule in catalytic reactions are not extensively documented in the current scientific literature. Therefore, the application notes provided herein should be considered as prospective and a basis for further research and development.
Introduction: The Unique Profile of a Fluorinated Chiral Amine
Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound is a chiral primary amine that combines the steric and electronic properties of a tolyl group with the potent influence of a trifluoromethyl moiety. The trifluoromethyl group is a strong electron-withdrawing group, which lowers the basicity of the amine compared to its non-fluorinated analogue.[1] This modulation of electronic properties, coupled with the defined stereochemistry, makes it a highly interesting candidate for applications in asymmetric catalysis, either as a chiral auxiliary, a resolving agent, or as a precursor to more complex chiral ligands.
This guide provides an overview of the synthesis of this compound and explores its potential applications in catalytic and stoichiometric asymmetric transformations, complete with detailed, actionable protocols.
Synthesis of Enantiomerically Enriched this compound
The most common strategy for the synthesis of α-trifluoromethyl amines is the catalytic enantioselective reduction of the corresponding trifluoromethyl-substituted imines.[1] An overview of a plausible synthetic route is presented below.
Figure 1: Proposed synthetic workflow for this compound.
Protocol 2.1: Asymmetric Hydrogenation of N-Aryl-2,2,2-trifluoro-1-(p-tolyl)ethan-1-imine
This protocol is based on established methods for the asymmetric hydrogenation of trifluoromethyl ketimines.[1]
Materials:
-
N-Aryl-2,2,2-trifluoro-1-(p-tolyl)ethan-1-imine
-
Chiral phosphine ligand (e.g., (R)-BINAP, (S,S)-QuinoxP*)
-
Metal precursor (e.g., [Rh(cod)₂]BF₄)
-
Hydrogen gas (high purity)
-
Anhydrous, degassed solvent (e.g., methanol, toluene)
-
Standard glassware for air-sensitive reactions (Schlenk line, cannulas)
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add the rhodium precursor (1 mol%) and the chiral phosphine ligand (1.1 mol%). Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, dissolve the N-aryl-2,2,2-trifluoro-1-(p-tolyl)ethan-1-imine (1 equivalent) in the same solvent.
-
Hydrogenation: Transfer the catalyst solution to the imine solution via cannula. Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm) and stir vigorously at the specified temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The resulting secondary amine can then be purified by column chromatography.
-
Deprotection: The N-aryl group can be removed under appropriate conditions (e.g., hydrogenolysis) to yield the primary amine, this compound.
| Parameter | Condition | Rationale |
| Catalyst Loading | 0.5 - 2 mol% | To ensure efficient conversion without excessive cost. |
| Ligand | Chiral diphosphine | To create a chiral environment around the metal center for enantioselective reduction.[2] |
| Solvent | Methanol, Toluene | Solvents that are compatible with hydrogenation and do not interfere with the catalyst. |
| Pressure | 10 - 50 atm H₂ | Higher pressure can increase the reaction rate. |
| Temperature | 25 - 50 °C | To balance reaction rate and catalyst stability/selectivity. |
Table 1: General conditions for asymmetric hydrogenation of trifluoromethyl imines.
Application as a Chiral Resolving Agent
Chiral amines are widely used to resolve racemic mixtures of carboxylic acids through the formation of diastereomeric salts, which can be separated by fractional crystallization.[3][4][5] The enantiopure this compound can be employed for this purpose.
Figure 2: Workflow for chiral resolution of a racemic acid.
Protocol 3.1: Resolution of a Racemic Carboxylic Acid
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine (0.5-1.0 equivalents)
-
Solvent for crystallization (e.g., methanol, ethanol, acetone)
-
Aqueous acid (e.g., 1M HCl)
-
Aqueous base (e.g., 1M NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. In a separate flask, dissolve the chiral amine in the same solvent. Slowly add the amine solution to the acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be concentrated or cooled further in an ice bath. The less soluble diastereomeric salt will crystallize out.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Enriched Acid: Suspend the crystalline salt in a mixture of water and an organic extraction solvent. Acidify the aqueous layer with 1M HCl to protonate the amine and liberate the free carboxylic acid, which will be extracted into the organic layer.
-
Isolation of the Enriched Acid: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
Recovery of the Chiral Amine: The aqueous layer can be basified with 1M NaOH and extracted with an organic solvent to recover the chiral amine.
-
Enantiomeric Excess Determination: The enantiomeric excess of the resolved acid should be determined by chiral HPLC or by NMR using a chiral shift reagent.
Precursor for Chiral Ligands in Asymmetric Catalysis
Chiral primary amines are versatile starting materials for the synthesis of a wide range of chiral ligands.[6]
Chiral Schiff Base (Salen-type) Ligands
Condensation of this compound with a substituted salicylaldehyde yields a chiral Schiff base ligand.[7][8] These can coordinate with various metals to form catalysts for reactions like asymmetric epoxidation or cyclopropanation.
Figure 3: Synthesis of a chiral Schiff base metal complex.
Protocol 4.1.1: Synthesis of a Chiral Schiff Base Ligand
Materials:
-
(R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine
-
Substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde)
-
Ethanol or methanol
-
Molecular sieves (optional)
Procedure:
-
Condensation: Dissolve the salicylaldehyde derivative (1 equivalent) in ethanol in a round-bottom flask. Add (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine (1 equivalent) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours. The formation of the imine can be monitored by the disappearance of the aldehyde spot on TLC.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base ligand may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Chiral Phosphine-Amine Ligands
Chiral aminophosphine ligands are a significant class of ligands for asymmetric catalysis, particularly in hydrogenation reactions.[2] this compound can serve as a chiral backbone for the synthesis of such ligands.
Protocol 4.2.1: Synthesis of a P-N Ligand
Materials:
-
(R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine
-
Chlorodiphenylphosphine (or other P-Cl reagent)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous, aprotic solvent (e.g., THF, dichloromethane)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.
-
Addition of Phosphine: Cool the solution to 0 °C in an ice bath. Slowly add chlorodiphenylphosphine (1 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude aminophosphine ligand should be purified under inert conditions, for example, by chromatography on silica gel that has been deactivated with triethylamine.
| Ligand Type | Potential Metal Partner | Potential Catalytic Application |
| Schiff Base | Co, Mn, Cr | Asymmetric Epoxidation, Cyclopropanation |
| Phosphine-Amine | Rh, Ru, Ir | Asymmetric Hydrogenation, Hydroformylation |
Table 2: Potential applications of ligands derived from this compound.
Conclusion and Future Outlook
This compound represents a chiral building block with significant potential in asymmetric catalysis. The presence of the trifluoromethyl group offers unique electronic and steric properties that can be exploited in the design of novel chiral resolving agents and ligands. While direct catalytic applications of this specific amine are yet to be widely reported, the protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore its utility. Future work should focus on the synthesis and evaluation of ligands derived from this amine in a variety of asymmetric transformations to fully unlock its potential.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. schiff bases synthesis: Topics by Science.gov [science.gov]
- 8. chemijournal.com [chemijournal.com]
Application Note: Synthesis of Chiral Amines from Trifluoromethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Chiral α-Trifluoromethylamines
The incorporation of a trifluoromethyl (CF₃) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. When the CF₃ group is positioned at a stereogenic center, particularly in α-trifluoromethylamines, the resulting chiral amine becomes a highly sought-after building block for pharmaceuticals.[1][2] The distinct stereoisomers of these amines often exhibit vastly different pharmacological activities, making their stereocontrolled synthesis a critical challenge and a significant area of research.[3]
This application note provides a detailed guide to the primary synthetic strategies for preparing enantiomerically enriched α-trifluoromethylamines from readily accessible trifluoromethyl ketones. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present data to guide researchers in selecting the optimal synthetic route for their specific needs.
Core Synthetic Strategies: A Mechanistic Overview
The conversion of a prochiral trifluoromethyl ketone to a chiral amine fundamentally involves the asymmetric formation of a C-N bond and the reduction of the carbonyl or imine functionality. The primary pathways to achieve this are:
-
Direct Asymmetric Reductive Amination (ARA): A one-pot process where the ketone, an amine source, and a reducing agent react in the presence of a chiral catalyst to directly form the chiral amine.
-
Asymmetric Reduction of Pre-formed Imines: A two-step sequence involving the initial condensation of the ketone with an amine to form a ketimine, followed by the enantioselective reduction of the C=N double bond.
-
Asymmetric Isomerization of Imines: A novel organocatalytic approach that isomerizes a prochiral imine to a chiral enamine, which then tautomerizes to the chiral amine.
-
Indirect Synthesis via Chiral Alcohols: An initial asymmetric reduction of the ketone to a chiral trifluoromethyl alcohol, which is then converted to the amine via substitution reactions, often with inversion of stereochemistry.
The choice of strategy depends on the desired amine (primary, secondary, etc.), the substrate scope, and the availability of catalysts and reagents.
Diagram: Synthetic Pathways from Trifluoromethyl Ketones to Chiral Amines
Caption: Key synthetic routes to chiral amines from trifluoromethyl ketones.
Protocol 1: Direct Asymmetric Reductive Amination (ARA) using a Ruthenium Catalyst
Direct ARA is highly atom-economical and represents a straightforward route to valuable primary chiral amines.[4] Ruthenium-based catalysts, in particular, have shown broad applicability for the reductive amination of aryl-trifluoromethyl ketones.[5][6]
Causality Behind Experimental Choices:
-
Catalyst System: A pre-formed or in-situ generated chiral Ru-complex is used. The chiral ligand (e.g., a derivative of BINAP or other phosphine ligands) is crucial for inducing enantioselectivity during the hydrogenation of the in-situ formed imine intermediate.
-
Nitrogen Source: Ammonium acetate (NH₄OAc) is an inexpensive and convenient source of ammonia. The acetate anion can also act as a weak base to facilitate imine formation.[5][6]
-
Reductant: Molecular hydrogen (H₂) is a clean and efficient reductant. The reaction requires a pressurized system to ensure sufficient H₂ concentration in the solution.
-
Solvent: A polar aprotic solvent like 1,2-dichloroethane (DCE) is often used to ensure the solubility of the reactants and catalyst.
Detailed Step-by-Step Protocol:
-
Catalyst Preparation (In-situ): In a glovebox, to a flame-dried Schlenk tube, add the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) and the chiral ligand (e.g., (R)-Xyl-P-Phos) in a 1:1.1 molar ratio.
-
Reaction Setup: Add the aryl-trifluoromethyl ketone (1.0 equiv) and ammonium acetate (1.5 equiv) to the Schlenk tube.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a ketone concentration of 0.2 M.
-
Pressurization: Seal the Schlenk tube, remove it from the glovebox, and place it in an autoclave. Purge the autoclave with H₂ gas three times before pressurizing to 50 atm of H₂.
-
Reaction: Stir the reaction mixture at 80 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature and carefully venting the H₂, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired chiral primary amine.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Representative Results for Ru-Catalyzed ARA
| Entry | Ketone Substrate (Ar-CO-CF₃) | Ligand | Yield (%) | ee (%) |
| 1 | Phenyl | (R)-Xyl-P-Phos | 87 | 97 |
| 2 | 4-Methylphenyl | (R)-Xyl-P-Phos | 92 | 96 |
| 3 | 4-Chlorophenyl | (R)-Xyl-P-Phos | 85 | 95 |
| 4 | 2-Naphthyl | (R)-Xyl-P-Phos | 81 | 94 |
Data adapted from representative literature.[4][6]
Protocol 2: Organocatalytic Asymmetric Reduction of Trifluoromethyl Ketimines
This two-step approach offers an alternative, metal-free route to chiral amines.[2] It is particularly useful when metal contamination is a concern, such as in the final steps of pharmaceutical synthesis. The key to this method is the highly enantioselective reduction of a C=N bond using a chiral organocatalyst.
Causality Behind Experimental Choices:
-
Imine Formation: The trifluoromethyl ketone is first condensed with an amine (e.g., p-methoxyaniline, PMP-aniline) to form the corresponding N-aryl ketimine. The PMP group can be readily cleaved post-reduction to yield the primary amine.
-
Catalyst: A chiral Lewis base, such as a picolinamide derivative, is used.[2] The catalyst activates the reducing agent and creates a chiral environment around the imine, directing the hydride attack to one face of the C=N bond.
-
Reducing Agent: Trichlorosilane (HSiCl₃) is an effective and inexpensive hydride source for this transformation. It is activated by the Lewis basic catalyst.
-
Solvent: A non-polar aprotic solvent like dichloromethane (DCM) or toluene is typically used to prevent unwanted side reactions with the highly reactive trichlorosilane.
Detailed Step-by-Step Protocol:
-
Imine Synthesis:
-
In a round-bottom flask, dissolve the trifluoromethyl ketone (1.0 equiv) and p-methoxyaniline (1.05 equiv) in toluene.
-
Add a catalytic amount of a dehydrating acid (e.g., p-toluenesulfonic acid) or use a Dean-Stark apparatus to remove water.
-
Reflux the mixture until the reaction is complete (monitored by TLC or ¹H NMR).
-
Remove the solvent under reduced pressure and purify the resulting imine by recrystallization or column chromatography.
-
-
Asymmetric Reduction:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the purified trifluoromethyl ketimine (1.0 equiv) and the chiral picolinamide catalyst (0.1 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trichlorosilane (1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 12-24 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-PMP protected chiral amine.
-
-
Deprotection (if primary amine is desired):
-
Dissolve the purified N-PMP amine in acetonitrile and water.
-
Add ceric ammonium nitrate (CAN) and stir at room temperature until the reaction is complete.
-
Perform an aqueous work-up and purify to obtain the final primary chiral amine.
-
Data Presentation: Representative Results for Organocatalytic Imine Reduction
| Entry | Imine Substrate (Ar-C(=NPMP)-CF₃) | Catalyst | Yield (%) | ee (%) |
| 1 | Phenyl | Picolinamide A | 95 | 98 |
| 2 | 4-Bromophenyl | Picolinamide A | 92 | 96 |
| 3 | 3-Methoxyphenyl | Picolinamide A | 94 | 97 |
| 4 | Cyclohexyl | Picolinamide A | 88 | 90 |
Data adapted from representative literature.[2]
Workflow Diagram: Organocatalytic Reduction of a Trifluoromethyl Ketimine
Caption: Workflow for the synthesis of primary chiral amines via imine reduction.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key checkpoints include:
-
Spectroscopic Confirmation: The structure of intermediates (imines) and final products must be confirmed by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
-
Stereochemical Analysis: The enantiomeric excess (ee) is the critical measure of success. This must be determined using a validated chiral chromatography method (HPLC or GC) with a suitable chiral stationary phase. Comparison with literature values for known compounds can further validate the results.
-
Reproducibility: Successful protocols should yield consistent results in terms of yield and enantioselectivity across multiple runs. Small-scale trials are recommended before proceeding to a larger scale.
Conclusion
The synthesis of chiral α-trifluoromethylamines from trifluoromethyl ketones is a well-developed field with multiple robust and reliable strategies. Direct asymmetric reductive amination offers an efficient, one-pot route to primary amines, while the organocatalytic reduction of pre-formed imines provides a valuable metal-free alternative. The choice of method will be dictated by the specific target molecule, desired scale, and laboratory capabilities. By understanding the mechanistic principles behind each approach and carefully following validated protocols, researchers can confidently access these crucial building blocks for the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
analytical methods for 2,2,2-Trifluoro-1-(p-tolyl)ethanamine characterization
An Application Note and Protocol Guide for the Analytical Characterization of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine
Abstract: This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound. As a fluorinated amine, this compound represents a valuable chiral building block in pharmaceutical and agrochemical synthesis. Its proper identification, purity assessment, and enantiomeric excess determination are critical for ensuring quality, efficacy, and safety in downstream applications. This guide details protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a primary amine featuring a trifluoromethyl group, which can significantly enhance metabolic stability and binding affinity in drug candidates. The molecule possesses a stereocenter at the carbon adjacent to the amino group, meaning it exists as a pair of enantiomers. Because enantiomers often exhibit different pharmacological activities, rigorous analytical control is paramount. This guide is structured to provide a logical workflow for the complete characterization of this compound, from initial structural confirmation to precise quantification of its enantiomeric purity.
Structural Elucidation and Verification
The foundational step in characterizing any new batch or synthesis of this compound is the unambiguous confirmation of its chemical structure. NMR spectroscopy and Mass Spectrometry are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the fluorine environment within the molecule. For a definitive analysis, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for organic molecules and its single residual peak that is easily identified. The addition of a small amount of deuterium oxide (D₂O) can be used to confirm the amine (-NH₂) protons, as they will exchange with deuterium and their signal will disappear from the ¹H NMR spectrum.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
¹³C NMR: This requires a greater number of scans. A proton-decoupled experiment (e.g., zgpg30) is standard.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. No internal standard is typically needed, but an external reference can be used.
Expected NMR Data Summary
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.2-7.4 | Multiplet (AA'BB') | 4 x Ar-H |
| ~4.2-4.4 | Quartet (q) | CH -NH₂ | |
| ~2.3-2.4 | Singlet (s) | Ar-CH ₃ | |
| ~1.6-2.0 | Broad Singlet (br s) | NH ₂ | |
| ¹³C NMR | ~138-140 | Singlet | Ar-C -CH₃ |
| ~130-135 | Singlet | Ar-C -CH | |
| ~129-130 | Singlet | 2 x Ar-C H | |
| ~126-127 | Singlet | 2 x Ar-C H | |
| ~123-126 | Quartet (q) | C F₃ | |
| ~60-65 | Quartet (q) | C H-NH₂ | |
| ~21 | Singlet | Ar-C H₃ | |
| ¹⁹F NMR | ~-75 to -78 | Doublet (d) | CF ₃ |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and to gain structural information from fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for this molecule.
Causality Behind Experimental Choices: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. This is useful for structural confirmation and library matching. For amines, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve chromatographic peak shape and produce characteristic fragmentation patterns.[1]
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the amine in a volatile organic solvent like methanol or dichloromethane.
-
(Optional) Derivatization: To a small aliquot of the sample, add a slight excess of TFAA and let it react for 15-30 minutes at room temperature. This will convert the amine to a trifluoroacetamide, which is more volatile and less polar.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).
-
Injector: 250°C, split mode.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Expected Mass Spectral Data
| Ion | m/z (calculated) | Identity |
| [M]⁺ | 189.07 | Molecular Ion |
| [M-CH₃]⁺ | 174.05 | Loss of methyl radical |
| [M-NH₂]⁺ | 173.06 | Loss of amino radical |
| [M-CF₃]⁺ | 120.08 | Loss of trifluoromethyl radical |
| C₈H₈N⁺ | 118.07 | [p-tolyl-CH=NH₂]⁺ fragment |
| C₇H₇⁺ | 91.05 | Tropylium ion (from p-tolyl group) |
Purity and Enantiomeric Excess Determination
Once the structure is confirmed, the next critical step is to assess the purity of the compound, both in terms of achiral impurities and the relative amounts of the two enantiomers.
Workflow for Characterization
The overall process follows a logical progression from structural confirmation to purity analysis.
Caption: General workflow for the analytical characterization of this compound.
Achiral Purity by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. It is the standard method for determining the percentage of the main compound relative to any synthesis-related impurities.
Protocol 3: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a solution of the amine at approximately 1 mg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water, both containing 0.1% Trifluoroacetic Acid (TFA). The TFA helps to protonate the amine, ensuring good peak shape.
-
Gradient: Start at 10% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Enantiomeric Excess by Chiral Chromatography
Determining the enantiomeric excess (e.e.) is crucial. This can be achieved by either chiral HPLC or chiral GC. Chiral HPLC is often preferred due to its versatility and the availability of a wide range of chiral stationary phases (CSPs).
Causality Behind Experimental Choices: Chiral stationary phases contain a single enantiomer of a chiral selector immobilized on the support material. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a broad range of chiral compounds, including amines.
Protocol 4: Chiral HPLC for Enantiomeric Excess
-
Sample Preparation: Prepare a solution of the amine at approximately 1 mg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A small amount of a basic additive like Diethylamine (DEA) (e.g., 0.1%) is often required to prevent peak tailing by deactivating acidic sites on the silica support.
-
Typical Ratio: 90:10 (Hexane:IPA) + 0.1% DEA. This must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Column Temperature: 25°C.
-
-
Data Analysis: The enantiomeric excess is calculated using the areas of the two enantiomer peaks (E1 and E2):
-
e.e. (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100
-
Alternative: Chiral GC Analysis
Chiral GC can also be used, often after derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[2] Alternatively, a chiral GC column can be used to separate the enantiomers directly.[3]
Workflow for Chiral Purity Analysis
Caption: Workflow for determining the enantiomeric excess of this compound.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR and MS provides unequivocal structural confirmation. Subsequently, RP-HPLC offers a reliable assessment of chemical purity, while chiral chromatography is essential for determining the enantiomeric composition. The protocols and insights provided in this guide establish a robust framework for the quality control and validation of this important chemical entity, ensuring its suitability for high-stakes applications in research and development.
References
Application Notes & Protocols: 2,2,2-Trifluoro-1-(p-tolyl)ethanamine as a Versatile Chiral Building Block in Organic Synthesis
Introduction
2,2,2-Trifluoro-1-(p-tolyl)ethanamine is a valuable fluorinated building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The presence of a trifluoromethyl group (CF3) at the α-position to the amino group significantly impacts the molecule's physicochemical properties. The strong electron-withdrawing nature of the CF3 group lowers the basicity of the amine, which can be advantageous in modulating the pharmacokinetic profiles of drug candidates. Furthermore, the trifluoromethyl group can enhance metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis and application of this compound, including detailed protocols for its preparation and subsequent derivatization.
The strategic incorporation of fluorine into bioactive molecules is a widely recognized strategy in drug design to enhance properties such as lipophilicity and metabolic stability.[1] Chiral amines, in particular, are prevalent structural motifs in a vast number of pharmaceuticals.[2] Consequently, access to enantiomerically pure forms of building blocks like this compound is of paramount importance for the development of stereochemically defined active pharmaceutical ingredients (APIs).
I. Synthesis of Racemic this compound
The most common and direct route to racemic this compound is the reductive amination of the corresponding ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone. This transformation can be achieved using various reducing agents and ammonia sources. The following protocol is a representative procedure based on established methods of reductive amination.[3][4]
Protocol 1: Reductive Amination of 2,2,2-Trifluoro-1-(p-tolyl)ethanone
This protocol describes the conversion of the ketone to the primary amine using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.
Materials:
-
2,2,2-Trifluoro-1-(p-tolyl)ethanone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2,2,2-Trifluoro-1-(p-tolyl)ethanone (1.0 eq).
-
Dissolve the ketone in anhydrous methanol (approximately 0.2 M solution).
-
Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure racemic this compound.
Causality Behind Experimental Choices:
-
Ammonium Acetate: Serves as a convenient, solid source of ammonia for the in-situ formation of the imine intermediate. The large excess drives the equilibrium towards imine formation.
-
Sodium Cyanoborohydride: A mild and selective reducing agent that is stable under neutral to weakly acidic conditions. It preferentially reduces the imine in the presence of the unreacted ketone.
-
Methanol: A common solvent for reductive aminations that effectively dissolves the reactants.
-
Aqueous Workup with Bicarbonate: Neutralizes any remaining acidic species and removes water-soluble byproducts.
II. Chiral Resolution of Racemic this compound
Accessing the enantiomerically pure forms of the amine is crucial for its application in asymmetric synthesis. A classical and effective method for this is chiral resolution through the formation of diastereomeric salts with a chiral acid. Derivatives of tartaric acid are commonly employed for this purpose due to their availability and effectiveness in forming crystalline salts.[5][6] The following is a representative protocol for chiral resolution.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the resolution of racemic this compound using (+)-O,O'-Di-p-toluoyl-D-tartaric acid as the resolving agent.
Materials:
-
Racemic this compound
-
(+)-O,O'-Di-p-toluoyl-D-tartaric acid
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
2 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (Et₂O)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Büchner funnel and filter flask
Procedure:
-
Dissolve racemic this compound (1.0 eq) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (+)-O,O'-Di-p-toluoyl-D-tartaric acid (0.5 eq) in a minimal amount of warm ethyl acetate.
-
Slowly add the solution of the resolving agent to the stirred solution of the racemic amine.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for 12-24 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold methanol/ethyl acetate mixture.
-
The enantiomeric excess (ee) of the amine in the crystalline salt can be determined by chiral High-Performance Liquid Chromatography (HPLC) after liberating the free amine from a small sample.
-
To liberate the free amine, suspend the diastereomeric salt in a mixture of diethyl ether and 2 M NaOH solution and stir until all solids have dissolved.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the solution to obtain the enantiomerically enriched amine.
-
The mother liquor contains the other enantiomer, which can be recovered by a similar workup and can be further enriched or the resolving agent can be recovered.
Causality Behind Experimental Choices:
-
Chiral Resolving Agent: (+)-O,O'-Di-p-toluoyl-D-tartaric acid is a chiral diacid that forms diastereomeric salts with the racemic amine. The different spatial arrangements of these salts lead to differences in their crystal lattice energies and, consequently, their solubilities.
-
Solvent System: The choice of solvent (e.g., methanol/ethyl acetate) is critical for achieving a good separation. The ideal solvent system will maximize the solubility difference between the two diastereomeric salts.
-
Slow Cooling: Promotes the formation of well-defined crystals and enhances the purity of the less soluble diastereomer.
III. Applications in Organic Synthesis: N-Acylation
Once obtained in its racemic or enantiopure form, this compound serves as a versatile building block. A common transformation is N-acylation to form amides, which are prevalent in many bioactive molecules.[7]
Protocol 3: N-Acylation with an Acyl Chloride
This protocol describes a standard procedure for the N-acylation of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound (racemic or enantiopure)
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude amide can be purified by recrystallization or flash column chromatography.
Causality Behind Experimental Choices:
-
Base (Triethylamine): Scavenges the HCl generated during the reaction, preventing the formation of the amine hydrochloride salt and driving the reaction to completion.
-
Anhydrous Conditions: Acyl chlorides are sensitive to moisture, and anhydrous conditions prevent their hydrolysis.
-
Aqueous Workup: The acidic wash removes excess triethylamine, while the basic wash removes any unreacted acyl chloride and other acidic impurities.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀F₃N |
| Molecular Weight | 189.18 g/mol |
| CAS Number (Racemate) | 75703-26-3[8] |
| CAS Number ((R)-enantiomer HCl) | 1391458-37-9 |
| Appearance | Varies (typically an oil or low-melting solid) |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Reaction | Key Reagents | Solvent | Typical Yield | Notes |
| Reductive Amination | NH₄OAc, NaBH₃CN | Methanol | 60-80% | Yields can vary based on scale and purity of starting ketone. |
| Chiral Resolution | (+)-Di-p-toluoyl-D-tartaric acid | MeOH/EtOAc | <50% (per enantiomer) | Efficiency is highly dependent on crystallization conditions. |
| N-Acylation | Benzoyl chloride, Et₃N | Dichloromethane | >90% | Generally a high-yielding and clean reaction. |
Visualization of Workflows
Caption: Synthetic workflow for this compound.
Caption: General mechanism of reductive amination.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,2,2-TRIFLUORO-1-P-TOLYL-ETHYLAMINE, CasNo.75703-26-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
Application Notes and Protocols: The Strategic Incorporation of Trifluoroethylamines in Pharmaceutical Development
Introduction: Beyond a Simple Fluorine Substitution
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs has become an indispensable tool for optimizing the pharmacological profiles of drug candidates. Among these, the trifluoroethylamine moiety stands out not merely as a simple substitution, but as a sophisticated bioisosteric replacement and a modulator of key physicochemical properties. This guide provides an in-depth exploration of the application of trifluoroethylamines in pharmaceutical development, offering both the theoretical underpinnings and practical protocols for their integration into drug discovery programs. We will delve into the causal reasons for the advantageous effects of this functional group, from enhancing metabolic stability to fine-tuning basicity, and provide actionable experimental workflows for its synthesis and incorporation.
The trifluoroethylamine group is often employed as a bioisostere for the amide bond, a ubiquitous linkage in biologically active molecules, including peptides. However, the inherent susceptibility of amides to enzymatic hydrolysis presents a significant hurdle in drug design, often leading to poor metabolic stability and limited oral bioavailability. The trifluoroethylamine moiety effectively addresses this challenge by replacing the planar, hydrolyzable amide with a stable, tetrahedral structure.[1] This structural mimicry, coupled with the unique electronic properties conferred by the trifluoromethyl group, provides a powerful strategy for overcoming common drug development obstacles.
I. The Physicochemical Impact of the Trifluoroethylamine Moiety
The introduction of a trifluoroethylamine group into a molecule imparts a unique set of physicochemical properties that are highly desirable in drug candidates. Understanding these effects is crucial for their rational application in drug design.
Modulation of Basicity (pKa)
A primary and highly significant consequence of incorporating a trifluoromethyl group adjacent to an amine is the substantial reduction in the amine's basicity.[2][3] The strong electron-withdrawing nature of the trifluoromethyl group decreases the electron density on the nitrogen atom, making it a weaker base. This has profound implications for a drug candidate's properties:
-
Reduced Off-Target Interactions: Many off-target liabilities, such as hERG channel inhibition, are associated with highly basic amines. By lowering the pKa, the potential for these undesirable interactions can be significantly mitigated.[4]
-
Improved Cell Permeability: At physiological pH, a less basic amine will exist to a greater extent in its neutral, unprotonated form. This increased lipophilicity can enhance its ability to cross cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.[3]
-
Mimicking Amide Hydrogen Bonding: The nitrogen in a trifluoroethylamine can still act as a hydrogen bond donor, similar to the N-H of an amide. However, its low Lewis basicity makes it a poor hydrogen bond acceptor.[1] This allows it to retain key binding interactions while resisting enzymatic degradation.
The following table provides a conceptual comparison of the pKa values for a typical primary amine versus its trifluoroethylated counterpart.
| Compound Type | Representative Structure | Approximate pKa | Rationale for pKa Difference |
| Primary Alkylamine | R-CH₂-NH₂ | 10-11 | The alkyl group is electron-donating, increasing electron density on the nitrogen and enhancing basicity. |
| Primary 2,2,2-Trifluoroethylamine | CF₃-CH₂-NH₂ | 5-6 | The strongly electron-withdrawing CF₃ group significantly reduces the electron density on the nitrogen, thereby lowering its basicity. |
Enhancement of Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[5][6] When a trifluoromethyl group is strategically placed at a known or suspected site of oxidative metabolism, it can effectively block this metabolic pathway.[6] This "metabolic switching" leads to several advantages:
-
Increased Half-Life: By preventing metabolic degradation, the drug's half-life in the body is extended, potentially allowing for less frequent dosing.[6]
-
Improved Bioavailability: Reduced first-pass metabolism in the liver can lead to a higher concentration of the active drug reaching systemic circulation after oral administration.[7]
-
Predictable Pharmacokinetic Profile: Blocking a major metabolic route can lead to a more predictable and less variable pharmacokinetic profile across different patient populations.[6]
The workflow for assessing the impact of trifluoroethylation on metabolic stability is a critical component of the drug discovery process.
Caption: Workflow for evaluating the enhancement of metabolic stability.
II. Synthetic Protocols for the Incorporation of Trifluoroethylamines
The successful application of trifluoroethylamines in drug discovery relies on efficient and versatile synthetic methodologies. Below are two common protocols for their preparation.
Protocol 2.1: Reductive Amination using Trifluoroacetaldehyde Hydrate
This method provides a straightforward approach to primary and secondary trifluoroethylamines through the reductive amination of trifluoroacetaldehyde with a primary or secondary amine.
Materials:
-
Trifluoroacetaldehyde hydrate
-
Primary or secondary amine
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)
-
Methanol or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) in methanol or DCM.
-
Add trifluoroacetaldehyde hydrate (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the hemiaminal and subsequent dehydration to the imine (or its equivalent). The reaction can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (NaBH₄, 1.5 eq. or STAB, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃.
-
If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoroethylamine.
-
Causality and Self-Validation: The choice of reducing agent is critical. Sodium triacetoxyborohydride is milder and more selective for imines over other carbonyl groups that may be present in the molecule. The reaction progress should be monitored to ensure complete consumption of the starting amine and imine intermediate, which validates the successful reduction.
Protocol 2.2: Nucleophilic Addition of Grignard Reagents to N-Aryl Hemiaminal Ethers
This protocol is particularly useful for the synthesis of α-branched trifluoroethylamines.[2]
Materials:
-
N-aryl hemiaminal ether of trifluoroacetaldehyde
-
Grignard reagent (e.g., MeMgBr, PhMgCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup:
-
In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-aryl hemiaminal ether (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (2.0 eq.) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality and Self-Validation: The use of at least two equivalents of the Grignard reagent is necessary for complete conversion.[2] The low reaction temperature is crucial to minimize side reactions. Successful synthesis of the α-branched product, confirmed by NMR and mass spectrometry, validates the protocol.
Caption: General workflow for Grignard addition to hemiaminal ethers.
III. Case Study: Trifluoroethylamines as Amide Isosteres in Cathepsin K Inhibitors
A compelling example of the successful application of trifluoroethylamines is in the development of inhibitors for Cathepsin K, a cysteine protease involved in bone resorption. In a series of dipeptide nitrile inhibitors, the P2-P3 amide bond was identified as a potential site of metabolic liability.
By replacing this amide with a metabolically stable trifluoroethylamine group, researchers were able to develop compounds that were 10- to 20-fold more potent than the corresponding amide derivatives.[8] The non-basic nature of the trifluoroethylamine nitrogen allowed for the preservation of a crucial hydrogen bond with the Gly66 residue in the enzyme's active site.[8] This demonstrates the dual benefit of this moiety: enhancing metabolic stability while maintaining or even improving biological activity.
IV. Conclusion
Trifluoroethylamines are a powerful tool in the medicinal chemist's arsenal. Their ability to act as metabolically robust amide isosteres, coupled with their profound impact on molecular properties such as basicity and lipophilicity, makes them a highly valuable functional group in the design of novel therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to strategically and effectively incorporate trifluoroethylamines into their drug discovery programs, ultimately contributing to the development of safer and more effective medicines.
V. References
-
The Trifluoroethylamine Function as Peptide Bond Replacement. (n.d.). ResearchGate.
-
Deutsch, A., Glas, H., Hoffmann-Röder, A., & Deutsch, C. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing.
-
Exploring 2,2,2-Trifluoroethylamine: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (n.d.). National Institutes of Health.
-
The Chemistry of Fluorine: Understanding 2,2,2-Trifluoroethylamine Hydrochloride and its Industrial Impact. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. (2005). PubMed.
-
Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. (n.d.). Changzhou Kangmei Chemical Industry Co.,Limited.
-
2,2,2-Trifluoroethylamine hydrochloride. (n.d.). Chem-Impex.
-
Synthesis of trifluoroethylamine hydrochloride and trifluoroalkyl N-sulfonylhydrazone. (n.d.). ResearchGate.
-
CN103274947A - Preparation method of trifluoroethylamine. (n.d.). Google Patents.
-
Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". (2016). ResearchGate.
-
A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (n.d.). BenchChem.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (n.d.). Nature.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv.
-
Tuning basicity. (2023). Cambridge MedChem Consulting.
-
Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. (n.d.). BenchChem.
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2025). Nature.
-
2,2,2-Trifluoroethylamine hydrochloride 98 373-88-6. (n.d.). Sigma-Aldrich.
-
2,2,2-Trifluoroethylamine 99.5 753-90-2. (n.d.). Sigma-Aldrich.
-
pKa modulation of the acid/base catalyst within GH32 and GH68: a role in substrate/inhibitor specificity? (2012). Sigma-Aldrich.
-
A Study of the Efficacy and Safety of Odanacatib in Men With Osteoporosis. (n.d.). ClinicalTrials.gov.
-
Modulation of an n→π* interaction with α-fluoro groups. (2025). ResearchGate.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. innospk.com [innospk.com]
- 8. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method is the reductive amination of the corresponding ketone precursor, 2,2,2-Trifluoro-1-(p-tolyl)ethanone[1][2][3][4]. This two-step, one-pot process involves the initial formation of an imine intermediate by reacting the ketone with an ammonia source, followed by its immediate reduction to the target primary amine.
References
troubleshooting diastereomeric crystallization in chiral resolution
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the Technical Support Center for Diastereomeric Crystallization. This guide is designed for researchers, scientists, and drug development professionals engaged in chiral resolution. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively. Chiral resolution by diastereomeric salt formation is a powerful, scalable technique, but its success hinges on a nuanced understanding of thermodynamics, kinetics, and phase equilibria.[1][2] This center is structured to guide you through the most common challenges and provide robust strategies for success.
Fundamentals of Diastereomeric Resolution
Chiral resolution via diastereomeric crystallization is a cornerstone technique for separating racemic mixtures.[3] The process leverages the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties, most critically, different solubilities.[4][5] This is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent.[6] The resulting diastereomeric salts can then be separated by fractional crystallization.[7]
The success of this technique is governed by the differences in the crystal lattice energies of the diastereomeric salts and their interactions with the solvent, which collectively determine their solubility.[8] A significant difference in solubility between the two diastereomers is the primary driver for an efficient separation.
Caption: General workflow for chiral resolution via diastereomeric crystallization.
Troubleshooting Guide & FAQs
This section directly addresses the common hurdles encountered during diastereomeric crystallization experiments in a question-and-answer format.
Q1: I've mixed my racemic compound and resolving agent, but nothing is crystallizing. What's wrong?
A: A lack of crystallization indicates that the solution is not supersaturated, a prerequisite for nucleation and crystal growth. Several factors could be at play:
-
The solution is too dilute: The concentration of your diastereomeric salts is below their solubility limit at the current temperature.
-
Solution: Carefully evaporate the solvent in vacuo to increase the overall concentration. Be cautious not to oversaturate the solution too quickly, as this can lead to oiling out or amorphous precipitation.
-
-
The solvent system is too effective: The chosen solvent may be too "good," readily dissolving both diastereomers and preventing either from precipitating. An ideal solvent system will exhibit a significant solubility difference between the two diastereomeric salts.[9]
-
The energy barrier for nucleation is too high: Even in a supersaturated state, crystallization requires an initial energy input to form stable nuclei. This is known as the metastable zone.
-
Solution: Attempt to induce nucleation. Scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[10] The most reliable method is to add seed crystals of the desired diastereomer, if available. This bypasses the primary nucleation step and promotes controlled crystal growth.
-
Q2: My product is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" or liquid-liquid phase separation is a common and frustrating problem. It occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This typically happens for two reasons:
-
High Degree of Supersaturation: The solution is too concentrated, causing the salt to crash out of solution faster than it can organize into an ordered crystal lattice.
-
Solution: Add a small amount of the solvent back to the mixture to reduce the concentration and dissolve the oil. Then, attempt a slower, more controlled crystallization, for example, by cooling the solution at a much slower rate.[10]
-
-
Low Melting Point: The melting point of the diastereomeric salt is lower than the temperature of the experiment. The "oil" is essentially a molten salt.
-
Solution: Lower the crystallization temperature. If you are performing the crystallization at room temperature, try cooling it slowly to 4°C or even -20°C. Additionally, changing the solvent to one that allows for crystallization at a lower temperature can be effective.[10]
-
Q3: The diastereomeric excess (d.e.) of my crystallized product is very low. How can I improve the separation?
A: Low diastereomeric excess is a direct indication of poor selectivity in the crystallization process. This is the most critical parameter to optimize.
-
Suboptimal Solvent System: This is the most common cause. The solubilities of the two diastereomers in your chosen solvent are too similar, leading to co-precipitation.[10]
-
Solution: A thorough solvent screen is non-negotiable (see Protocol 1). You must identify a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.[8] This is the single most impactful variable for improving d.e.
-
-
Kinetic vs. Thermodynamic Control: The outcome of the resolution can be dependent on time and temperature.[11] In some systems, the undesired diastereomer might crystallize faster (kinetic product), but the desired diastereomer is more stable and less soluble (thermodynamic product).[12]
-
Solution: Experiment with the equilibration time. Allow the slurry to stir for an extended period (e.g., 12-24 hours). This allows the system to reach thermodynamic equilibrium, where the less soluble, more stable diastereomer should predominate in the solid phase.[13] Conversely, if the desired product crystallizes faster, a shorter crystallization time might be beneficial.[12][14]
-
-
Solid Solution Formation: In some challenging cases, the two diastereomers can be incorporated into the same crystal lattice, forming a solid solution.[15] This makes separation by simple crystallization very difficult.
-
Solution: This is a more complex problem. Sometimes, changing the resolving agent entirely is the only solution. Different resolving agents will form diastereomeric salts with different crystal packing, potentially breaking the solid solution behavior.
-
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pharmtech.com [pharmtech.com]
- 5. fiveable.me [fiveable.me]
- 6. Chiral_resolution [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. research.rug.nl [research.rug.nl]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Parameters for Amine Synthesis
Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction parameters for the synthesis of amines. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions encountered during amine synthesis.
Q1: My primary amine alkylation is resulting in a mixture of primary, secondary, and tertiary amines, along with the quaternary ammonium salt. How can I improve the selectivity for the desired product?
A1: This is a classic challenge in amine synthesis stemming from the fact that the product of the initial alkylation is often more nucleophilic than the starting amine, leading to over-alkylation.[1][2] To circumvent this, consider the following strategies:
-
Use a Large Excess of the Amine: By using a significant excess of the starting amine relative to the alkylating agent, you increase the probability of the alkylating agent reacting with the starting amine rather than the more substituted product.
-
Alternative Synthetic Routes: For cleaner results, especially for primary amines, consider methods other than direct alkylation of ammonia. The Gabriel synthesis or the reduction of nitriles, amides, or nitro compounds are excellent alternatives that avoid the issue of over-alkylation.[3]
-
Reductive Amination: This powerful method, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is a highly effective way to form secondary and tertiary amines in a controlled manner.[4][5]
Q2: What is the purpose of a "protecting group" for an amine, and when should I use one?
A2: Amino groups are highly reactive towards a wide range of reagents due to their nucleophilicity and basicity.[6] A protecting group is a chemical moiety that is temporarily attached to the amine nitrogen to render it non-reactive while chemical transformations are carried out elsewhere in the molecule.[6][7] You should consider using a protecting group when:
-
Your molecule contains other functional groups that need to be modified under conditions that would also affect the amine.
-
You are performing a reaction, such as peptide synthesis, where sequential and controlled bond formation is critical.[8][9]
The most common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[8][9] These groups are easily installed and can be removed under specific, mild conditions.[8]
Q3: How do I choose the appropriate solvent for my amine synthesis reaction?
A3: Solvent choice can significantly impact reaction rate, yield, and even the product distribution.[10][11][12] Key factors to consider include:
-
Solubility of Reagents: All reactants should be reasonably soluble in the chosen solvent at the reaction temperature.
-
Reaction Type:
-
Buchwald-Hartwig Amination: Anhydrous, deoxygenated aprotic polar solvents like toluene, dioxane, and THF are commonly used.[13][14]
-
Reductive Amination: A variety of solvents can be used, including methanol, dichloromethane, and in some cases, water, depending on the reducing agent and substrates.[3]
-
-
Solvation Effects on Basicity: The basicity of amines is influenced by the solvent. In protic solvents like water, solvation effects can dominate, while in aprotic polar solvents like DMSO and DMF, electronic effects are more pronounced.[15]
-
Green Chemistry Considerations: Increasingly, researchers are exploring greener solvents. Deep eutectic solvents (DESs) and even water are being used for certain amine synthesis reactions to reduce environmental impact.[14][16][17]
Section 2: Troubleshooting Guide for Common Amine Synthesis Methodologies
This section provides a detailed, question-and-answer formatted troubleshooting guide for two of the most powerful and widely used methods in amine synthesis: Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination
Reductive amination is a versatile method for preparing primary, secondary, and tertiary amines from carbonyl compounds.[4] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ.[5]
Q: My reductive amination reaction is showing low conversion of the starting carbonyl compound. What are the likely causes and how can I fix it?
A: Low conversion in reductive amination can often be traced back to several factors. Here's a systematic approach to troubleshooting:
-
Inefficient Imine/Iminium Ion Formation: The first step of the reaction is the condensation of the carbonyl compound and the amine.
-
Causality: This is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.
-
Solution:
-
Dehydrating Agents: Add a dehydrating agent like molecular sieves, Ti(iPrO)4, or use a Dean-Stark apparatus for azeotropic removal of water.[5]
-
pH Control: For many reducing agents like sodium cyanoborohydride (NaBH3CN), the reaction is most efficient under mildly acidic conditions (pH 4-5), which catalyzes imine formation.[18]
-
-
-
Suboptimal Reducing Agent: The choice of reducing agent is critical for success.
-
Causality: A reducing agent that is too strong might reduce the carbonyl before it can form the imine. A reducing agent that is too weak will not efficiently reduce the imine/iminium ion.
-
Solution:
-
Sodium Cyanoborohydride (NaBH3CN) and Sodium Triacetoxyborohydride (STAB): These are often the reagents of choice because they are mild enough not to reduce the starting aldehyde or ketone but are reactive enough to reduce the protonated imine (iminium ion).[5][18]
-
Catalytic Hydrogenation: Using H2 gas with a metal catalyst (e.g., Pd/C, Pt/C) is a greener alternative but may require optimization of pressure and temperature.[5]
-
-
-
Incorrect Stoichiometry:
-
Causality: An insufficient amount of the amine or reducing agent will naturally lead to incomplete conversion.
-
Solution: While avoiding large excesses is ideal from a green chemistry perspective, a slight excess (1.1-1.5 equivalents) of the amine and reducing agent can help drive the reaction to completion.[5]
-
Q: I am observing significant amounts of the corresponding alcohol as a byproduct in my reductive amination. Why is this happening and what can I do to minimize it?
A: The formation of an alcohol byproduct indicates that the carbonyl starting material is being reduced directly.
-
Causality: This is a common side reaction, especially when using less selective reducing agents or when imine formation is slow.[4]
-
Solutions:
-
Switch to a More Selective Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH4), consider switching to sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), which are more selective for the iminium ion over the carbonyl group.[18]
-
Optimize pH: As mentioned, a mildly acidic pH (4-5) accelerates imine formation, favoring the desired reaction pathway over direct carbonyl reduction.[18]
-
Pre-formation of the Imine: In some cases, you can form the imine first by mixing the carbonyl and amine (often with a dehydrating agent) before adding the reducing agent.[5]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which has become indispensable for the synthesis of aryl amines.[19]
Q: My Buchwald-Hartwig amination is not proceeding to completion. What are the critical parameters to investigate?
A: The success of a Buchwald-Hartwig amination is highly sensitive to the interplay of several components.[17] Here’s a breakdown of what to check:
-
Catalyst System (Palladium Pre-catalyst and Ligand): This is arguably the most critical factor.
-
Causality: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[20] The choice of ligand is highly dependent on the substrates.
-
Solution:
-
Ligand Selection: For challenging substrates, such as sterically hindered amines or electron-rich aryl chlorides, more specialized, bulky, and electron-rich phosphine ligands are necessary. Highly successful ligands include RuPhos, BrettPhos, and t-BuXPhos.[13]
-
Use of Pre-catalysts: Using a pre-formed palladium pre-catalyst can lead to more reliable and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)2.[13][21]
-
-
-
Choice of Base: The base plays a crucial role in the catalytic cycle.
-
Causality: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common and effective choices.[13] Weaker bases like K2CO3 or Cs2CO3 are generally less effective for this transformation.[13]
-
-
Reaction Conditions:
-
Causality: Oxygen can deactivate the palladium catalyst. Water can interfere with the reaction.
-
Solution: Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous and deoxygenated.[13]
-
Q: I am attempting to couple an aryl chloride, but the reaction is very sluggish. What modifications should I consider?
A: Aryl chlorides are notoriously more challenging substrates for Buchwald-Hartwig amination than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[22]
-
Causality: A more electron-rich and sterically hindered ligand is required to promote the oxidative addition of the palladium catalyst to the aryl chloride.
-
Solutions:
-
Employ a Specialized Ligand: Use a ligand specifically designed for aryl chloride activation, such as those from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos).[13][20]
-
Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) are often necessary to facilitate the oxidative addition.[13]
-
Consider a Different Halide: If feasible within your synthetic route, converting the aryl chloride to an aryl bromide or iodide will make the coupling reaction significantly easier.[22]
-
Section 3: Experimental Protocols and Data
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a good starting point for the reductive amination of an aldehyde or ketone with a primary or secondary amine.
-
To a solution of the carbonyl compound (1.0 equiv) and the amine (1.1 equiv) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane, to a concentration of 0.1-0.5 M), add sodium triacetoxyborohydride (STAB) (1.5 equiv) in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization of the ligand, base, and solvent for specific substrates.
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.2 M).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Common Conditions for Amine Synthesis
| Reaction Type | Common Solvents | Common Catalysts/Reagents | Typical Temperature | Key Considerations |
| Reductive Amination | Dichloromethane, 1,2-Dichloroethane, Methanol, THF | NaBH(OAc)3 (STAB), NaBH3CN, H2 with Pd/C or Pt/C | Room Temperature to 50 °C | pH control (mildly acidic for borohydride reagents); removal of water. |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | Pd(OAc)2, Pd2(dba)3 with ligands (e.g., XPhos, RuPhos, BINAP) | 80 °C to 110 °C | Inert atmosphere is critical; choice of ligand depends on substrates; strong, non-nucleophilic base. |
| Amine Alkylation | Acetonitrile, DMF, Ethanol | Alkyl halide | Varies widely | Often results in over-alkylation; a large excess of amine can improve selectivity. |
| Gabriel Synthesis | DMF, DMSO | Potassium phthalimide, alkyl halide, hydrazine | Varies | A good method for primary amines, avoids over-alkylation. |
Section 4: Visualizing Reaction Workflows and Logic
Troubleshooting Logic for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
General Workflow for Amine Purification
Caption: Purification strategy for basic amines.
Section 5: Purification Strategies
Q: My crude amine product is difficult to purify by standard silica gel chromatography. What are my options?
A: Amines, being basic, can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[23] Here are several effective strategies to overcome this:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, like triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent. This will compete with your product for the acidic sites on the silica, improving the peak shape.[23]
-
Use Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and can significantly improve the purification of basic compounds by masking the acidic silanol groups.[23]
-
Acid-Base Extraction: This is a powerful classical technique. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral organic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.[24]
-
Salt Precipitation: In some cases, the amine can be precipitated from an organic solution by adding an acid to form the ammonium salt, which can then be isolated by filtration.[25] The free amine is then regenerated by treatment with a base.
References
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protection for the AMINE.pptx [slideshare.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Amine - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. books.rsc.org [books.rsc.org]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. reddit.com [reddit.com]
- 23. biotage.com [biotage.com]
- 24. Workup [chem.rochester.edu]
- 25. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Techniques for Fluorinated Amines
Welcome to the Technical Support Center for the purification of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of compounds. The introduction of fluorine into an amine's structure dramatically alters its physicochemical properties, often rendering standard purification protocols ineffective. This resource provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve high-purity compounds.
The Fluorine Effect: Why Purifying Fluorinated Amines is a Unique Challenge
The strategic incorporation of fluorine into pharmaceuticals and agrochemicals is a widely used strategy to enhance properties such as metabolic stability, bioavailability, and binding affinity.[1][2] However, the very electronic effects that make fluorinated motifs desirable also introduce significant purification challenges. As a Senior Application Scientist, I've frequently guided researchers through these complexities. The core of the issue lies in how fluorine's high electronegativity impacts the fundamental properties of the amine.
-
Reduced Basicity (pKa): Fluorine acts as a strong electron-withdrawing group, pulling electron density away from the nitrogen atom. This reduces the availability of the lone pair of electrons for protonation, thereby lowering the amine's basicity (lower pKa of the conjugate acid).[3] This shift in pKa can complicate acid-base extractions and alter chromatographic behavior on silica gel.
-
Altered Polarity and Lipophilicity: The effect of fluorination on polarity is not always straightforward. While the C-F bond is highly polar, the overall polarity of the molecule can decrease, especially in the case of polyfluorination. This is due to the "fluorous effect," where highly fluorinated segments are both hydrophobic and lipophobic, preferring to interact with other fluorinated molecules.[4] This can lead to unexpected elution profiles in both normal- and reversed-phase chromatography.
-
Modified Volatility and Boiling Point: Fluorination often, but not always, lowers the boiling point of a compound compared to its non-fluorinated analog due to weaker intermolecular forces.[5] This increased volatility can lead to significant product loss during solvent removal and requires specialized handling techniques.
This guide will provide you with the expertise and practical protocols to navigate these challenges effectively.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address the common issues encountered during the purification of fluorinated amines.
Section 1: Column Chromatography
Column chromatography is a cornerstone of purification, but fluorinated amines often exhibit problematic behavior on standard silica gel.
Q1: Why is my fluorinated amine streaking or tailing badly on a silica gel column?
A1: This is a classic problem arising from the interaction between the basic amine and the acidic silanol groups on the silica surface. Even though fluorination reduces basicity, many fluorinated amines are still basic enough to interact strongly with silica. This leads to a secondary, non-ideal retention mechanism, causing peak tailing.
Q2: How can I prevent peak tailing when purifying my fluorinated amine on silica gel?
A2: You have several effective strategies at your disposal:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your amine for binding to the acidic silanol sites.
-
Triethylamine (TEA): Typically, adding 0.1-1% (v/v) of TEA to your mobile phase is very effective.
-
Ammonia: For more polar amines, a solution of methanol containing 1-2% ammonium hydroxide can be used as a component of your mobile phase (e.g., a gradient of methanol in dichloromethane, where the methanol contains NH4OH).
-
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds. Basic alumina is generally preferred for amines.
-
Deactivated Silica Gel: You can purchase pre-deactivated silica gel or deactivate it yourself by treating it with a base before packing your column.
-
Amine-Functionalized Silica: These columns have a primary amine functionality and can be used in normal phase conditions, providing a less acidic environment.[6]
-
-
Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a TFA or formic acid modifier) can be a powerful alternative.
Q3: My fluorinated amine is very polar and won't move off the baseline, even in 100% ethyl acetate. What should I do?
A3: For highly polar amines, you'll need a more polar mobile phase. A common strategy is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-5%) and gradually increase it. Incorporating a basic modifier like triethylamine or ammonium hydroxide into your DCM/MeOH eluent is often necessary to ensure good peak shape and mobility. A common eluent system for polar amines is a gradient of DCM:MeOH:NH4OH (e.g., starting with 95:4:1 and increasing the proportion of the MeOH/NH4OH mixture).
Q4: I'm using a fluorinated stationary phase (fluorous column). What should I expect?
A4: Fluorinated stationary phases, often containing perfluoroalkyl chains, offer unique selectivity for fluorinated compounds.[7] They work based on "fluorophilicity," where fluorinated molecules prefer to interact with the fluorinated stationary phase. This can lead to enhanced retention and separation of fluorinated compounds from their non-fluorinated counterparts.[8]
Caption: Troubleshooting workflow for chromatographic purification.
Section 2: Distillation
For volatile fluorinated amines, distillation can be an effective purification method. However, the increased volatility and potential for thermal decomposition require careful consideration.
Q1: My fluorinated amine has a low boiling point. How can I prevent losing it during solvent removal?
A1: This is a common and frustrating problem. Here are some proven techniques:
-
Avoid High Vacuum: Do not use a high-vacuum line to remove the solvent. Use a rotary evaporator with careful control over the vacuum.
-
Gentle Heating: Use a water bath with a temperature just high enough to achieve a reasonable evaporation rate. Avoid aggressive heating.
-
Atmospheric Pressure Distillation: If the solvent has a much lower boiling point than your product, you can distill off the solvent at atmospheric pressure.
-
Kugelrohr Distillation: For small-scale purifications of volatile compounds, a Kugelrohr apparatus is an excellent tool as it minimizes the path length for the vapor.
Q2: My fluorinated amine seems to be decomposing during distillation. What can I do?
A2: Thermal decomposition is a risk, especially for complex molecules.
-
Vacuum Distillation: By reducing the pressure, you can significantly lower the boiling point of your compound, allowing for distillation at a lower, less destructive temperature.[9]
-
Inert Atmosphere: Some amines are sensitive to oxidation at high temperatures. Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
This protocol provides a general framework for the fractional distillation of a liquid fluorinated amine under a nitrogen atmosphere.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Use a heating mantle with a stirrer for even heating of the distillation flask.
-
Connect a nitrogen inlet to the distillation setup to maintain an inert atmosphere.
-
Use a condenser with a good flow of cold water.
-
Place a collection flask, which may be cooled in an ice bath, to receive the purified product.
-
-
Procedure:
-
Charge the distillation flask with the crude fluorinated amine and a few boiling chips or a magnetic stir bar.
-
Begin gently heating the flask while maintaining a slow stream of nitrogen.
-
Insulate the distillation column with glass wool or aluminum foil to maintain the temperature gradient.[5]
-
Carefully monitor the temperature at the still head. The temperature should rise as the first, more volatile fractions begin to distill.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of your target fluorinated amine, switch to a clean, pre-weighed receiving flask.
-
Collect the product fraction over a narrow boiling range (typically 1-3 °C).
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool completely before dismantling.
-
Section 3: Liquid-Liquid Extraction
Acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities. The reduced basicity of fluorinated amines requires careful pH control.
Q1: I'm trying to perform an acidic extraction of my fluorinated amine, but it's not moving into the aqueous layer. Why?
A1: The electron-withdrawing fluorine atoms have likely reduced the basicity (pKa) of your amine to the point where the acid you are using is not strong enough to fully protonate it. For example, while a simple alkylamine (pKa of conjugate acid ~10-11) is easily extracted with 1 M HCl, a trifluoromethyl-substituted aniline can have a pKa of its conjugate acid as low as 2-3.
Q2: How do I choose the right pH for my acid-base extraction?
A2: The "2 pH unit rule" is a good guideline. To ensure your amine is protonated and water-soluble, the pH of the aqueous solution should be at least 2 units below the pKa of its conjugate acid. Conversely, to deprotonate the ammonium salt and move the free amine back into an organic layer, the pH should be at least 2 units above the pKa of the conjugate acid.[10] You may need to use a stronger acid (e.g., 3-6 M HCl) for the initial extraction and a stronger base (e.g., 3-6 M NaOH) for the back-extraction. Always check the pH of the aqueous layer with pH paper.
Caption: Decision workflow for acid-base extraction troubleshooting.
Section 4: Crystallization
Crystallization can provide highly pure material, often as the free base or as a salt (e.g., hydrochloride).
Q1: I'm trying to crystallize my fluorinated amine, but it keeps "oiling out." What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to the solution being too concentrated, cooling too quickly, or the presence of impurities.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Dilute the Solution: Reheat the mixture to redissolve the oil, then add more of the primary solvent to create a less concentrated solution before cooling again.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures.
Q2: I can't find a good single solvent for recrystallization. What are my options?
A2: A mixed-solvent system is often the solution. Find a "good" solvent in which your compound is soluble and a "bad" solvent in which it is insoluble. Dissolve your compound in the minimum amount of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[11]
Q3: Is it better to crystallize the free amine or a salt?
A3: Forming a salt, such as a hydrochloride or hydrobromide, can be highly advantageous. Salts often have higher melting points and are more crystalline than the corresponding free amines, making them easier to handle and purify by recrystallization.
This protocol describes a general procedure for purifying a fluorinated amine by converting it to its hydrochloride salt and recrystallizing it.
-
Salt Formation:
-
Dissolve the crude fluorinated amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring.
-
The hydrochloride salt should precipitate. If it does not, it may be necessary to cool the solution in an ice bath.
-
-
Isolation of Crude Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any remaining impurities.
-
-
Recrystallization:
-
Choose a suitable solvent or solvent system for recrystallization. Alcohols (ethanol, isopropanol) or mixtures with water are often good starting points.[12]
-
In an Erlenmeyer flask, dissolve the crude salt in the minimum amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
-
Final Isolation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Advanced Purification Techniques
When standard methods are insufficient, these advanced techniques can provide a path to high-purity fluorinated amines.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful technique that leverages the unique properties of highly fluorinated ("fluorous") tags.[9] A fluorous tag is temporarily attached to your amine, and the tagged compound is then selectively retained on a fluorous stationary phase while non-fluorinated impurities are washed away.[8] The tagged amine is then eluted with a more fluorophilic solvent, and the tag is subsequently cleaved to yield the purified amine.
Caption: General workflow for purification using fluorous solid-phase extraction.
Scavenger Resins
Scavenger resins are polymer-supported reagents designed to react with and remove specific types of impurities from a reaction mixture.[13] This is particularly useful for removing excess reagents or by-products without the need for traditional chromatography or extraction.[14]
-
To Remove Excess Electrophilic Reagents (e.g., acyl chlorides, isocyanates): Use an amine-functionalized scavenger resin. The resin-bound amine will react with the electrophile, and the resin can then be removed by filtration.
-
To Remove Excess Amine Starting Material: Use an isocyanate- or aldehyde-functionalized resin. These will react with the primary or secondary amine, allowing for its removal by filtration.
-
To Remove Acidic By-products (e.g., HCl, trifluoroacetic acid): Use a polymer-supported carbonate or amine base resin.
-
Resin Selection: Choose a scavenger resin with a functional group that will react with the impurity you wish to remove.
-
Resin Swelling: Swell the resin in the reaction solvent for approximately 30 minutes before use.
-
Scavenging: Add the swollen resin (typically 2-4 equivalents relative to the impurity) to the crude reaction mixture.
-
Agitation: Stir the mixture at room temperature. The required time can range from a few hours to overnight. Monitor the disappearance of the impurity by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter off the resin and wash it with a small amount of fresh solvent.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[3]
Data Tables for Physicochemical Properties
Understanding how fluorination affects the properties of your amine is key to developing a successful purification strategy.
Table 1: Approximate pKa of Conjugate Acids of Selected Fluorinated Anilines
| Amine | Structure | pKa of Conjugate Acid (approx.) |
| Aniline | C₆H₅NH₂ | 4.6 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.2 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.5 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.7 |
| 2-(Trifluoromethyl)aniline | 2-CF₃C₆H₄NH₂ | 1.1[6] |
| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 2.5 |
| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 1.7 |
| 3,5-Bis(trifluoromethyl)aniline | 3,5-(CF₃)₂C₆H₃NH₂ | 2.2[4] |
Table 2: Boiling Points of Selected Fluorinated Amines
| Amine | Structure | Boiling Point (°C) |
| Aniline | C₆H₅NH₂ | 184 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 182-183 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 186 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 187-188 |
| 2-(Trifluoromethyl)aniline | 2-CF₃C₆H₄NH₂ | 170-173[6] |
| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 187-188[15] |
| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 83-84 (18 mmHg) |
| 3,5-Bis(trifluoromethyl)aniline | 3,5-(CF₃)₂C₆H₃NH₂ | 85 (15 mmHg)[4] |
References
- 1. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Trifluoromethyl Amine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for trifluoromethyl amine synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of these valuable compounds. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature and practical field experience to ensure you can optimize your reactions, maximize yields, and ensure the integrity of your target molecules.
Troubleshooting Guide: Common Side Reactions
The introduction of a trifluoromethyl group onto an amine is a powerful tool in medicinal chemistry, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity. However, the unique reactivity of trifluoromethylating agents and the nature of the resulting N-CF3 bond can lead to several common side reactions. This guide will walk you through identifying and mitigating these issues.
Ritter-Type Side Reactions in Electrophilic N-Trifluoromethylation
Q1: I am observing a significant amount of an amide byproduct in my electrophilic N-trifluoromethylation reaction, especially when using nitrile-based solvents like acetonitrile. What is happening and how can I prevent it?
A1: You are likely encountering a Ritter-type side reaction. This is a well-documented pathway in organic chemistry that can compete with your desired N-trifluoromethylation, particularly under acidic conditions or with substrates that can form stable carbocations.[1][2][3][4]
Causality of the Experimental Choice:
The Ritter reaction is initiated by the formation of a carbocation, which can be generated from your substrate or other components in the reaction mixture, especially in the presence of a strong acid. This carbocation is then trapped by the nitrile solvent (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis during workup leads to the formation of an N-alkyl amide, a common and often difficult-to-remove impurity.[2][4] Electrophilic trifluoromethylating reagents, such as Togni or Umemoto reagents, can promote conditions conducive to this side reaction.[5]
Troubleshooting Protocol:
-
Solvent Selection: The most direct way to mitigate this side reaction is to avoid nitrile-based solvents.
-
Recommended Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or other non-nucleophilic solvents are generally preferred.
-
Rationale: By removing the nitrile, you eliminate one of the key reactants for the Ritter reaction.
-
-
Control of Acidity: If acidic conditions are necessary, their strength and concentration should be carefully controlled.
-
Use of Buffered Systems: Consider using a buffered system to maintain a specific pH range.
-
Non-acidic Promoters: Explore trifluoromethylation methods that do not require strong acids.
-
-
Temperature Management: Lowering the reaction temperature can often favor the desired trifluoromethylation over the Ritter pathway, which may have a higher activation energy.
-
Reagent Choice: Some modern trifluoromethylation protocols are designed to be milder and have a lower propensity for generating the carbocation intermediates that initiate the Ritter reaction. For example, methods utilizing (Me4N)SCF3 with AgF have been reported to avoid Ritter-type side products.[6][7]
Hydrolysis of the N-CF3 Bond
Q2: My purified trifluoromethyl amine seems to degrade over time, or I am seeing significant decomposition during aqueous workup. What is causing this instability, and how can I handle my product?
A2: The N-CF3 bond in some amines can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions.[8][9] The stability is highly dependent on the electronic environment of the nitrogen atom.
Causality of the Experimental Choice:
The strong electron-withdrawing nature of the trifluoromethyl group makes the nitrogen atom electron-deficient and can render the N-C bond liable to nucleophilic attack by water. The stability of N-trifluoromethyl amines varies significantly, with N-trifluoromethyl azoles showing excellent aqueous stability, while some aliphatic and aromatic N-trifluoromethyl amines are more prone to hydrolysis.[8]
Troubleshooting Protocol:
-
pH Control During Workup and Purification:
-
Neutral pH: Aim to keep the pH of aqueous solutions between 6 and 8 during extraction and washing steps. Use of a buffered wash (e.g., phosphate buffer, pH 7) is recommended.
-
Avoid Strong Acids/Bases: Unless your target molecule is known to be stable, avoid washing with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH).
-
Data Point: Studies have shown that some N-CF3 amines have half-lives of less than a day in acidic or basic aqueous solutions.[10]
-
-
Minimize Contact with Water:
-
Anhydrous Conditions: After the aqueous workup, ensure all subsequent steps are performed under anhydrous conditions.
-
Drying Agents: Use an efficient drying agent (e.g., MgSO4 or Na2SO4) to remove residual water from the organic phase.
-
Solvent Evaporation: Remove solvents under reduced pressure at low temperatures to minimize thermal degradation.
-
-
Purification Strategy:
-
Chromatography: Use anhydrous solvents for column chromatography. If your compound is sensitive, consider a rapid purification technique like flash chromatography.
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
-
| Condition | Stability of N-CF3 Amines | Recommendation |
| Acidic (pH < 4) | Generally low, rapid decomposition possible | Avoid or minimize contact time |
| Neutral (pH 6-8) | Generally stable | Recommended for workup and purification |
| Basic (pH > 9) | Stability varies, can be low | Avoid strong bases |
Table 1: General Stability of N-CF3 Amines in Aqueous Media.
Formation of Iodo-trifluoromethylated Byproducts
Q3: In my trifluoromethylation reaction using an iodine-based reagent like Togni's reagent, I am observing the formation of an iodo-trifluoromethylated byproduct alongside my desired product. How can I suppress this side reaction?
A3: The formation of an iodo-trifluoromethylated adduct is a known side reaction when using hypervalent iodine-based trifluoromethylating reagents, such as Togni's reagent.[11][12] This occurs through a radical-mediated pathway where both the trifluoromethyl radical and an iodine species add across a double bond or to another reactive site in your molecule.
Causality of the Experimental Choice:
Togni's reagent can decompose to generate a trifluoromethyl radical (•CF3) and an iodine-containing species.[12] In the presence of an alkene or another unsaturated system, a radical addition cascade can occur, leading to the incorporation of both CF3 and iodine into the substrate. The reaction outcome can be highly dependent on the choice of solvent and additives.
Troubleshooting Protocol:
-
Solvent and Additive Selection: The choice of solvent and additives can dramatically influence the reaction pathway. It has been shown that the reaction of alkenes with Togni's reagent can be steered towards hydrotrifluoromethylation, vinylic trifluoromethylation, or iodotrifluoromethylation by careful selection of salts and solvents.[11]
-
To Promote Hydrotrifluoromethylation (and avoid iodotrifluoromethylation): Use a combination of K2CO3 in DMF. DMF acts as the hydrogen source.
-
To Promote Vinylic Trifluoromethylation (and avoid iodotrifluoromethylation): Use tetra-n-butylammonium iodide (TBAI) in 1,4-dioxane.
-
To Suppress Iodotrifluoromethylation: Avoid conditions that favor the formation of the iodo-adduct, such as the use of KI without other controlling agents.
-
-
Radical Scavengers: In some cases, the addition of a mild radical scavenger might suppress the side reaction, but this must be done cautiously as it can also inhibit the desired trifluoromethylation.
-
Alternative Reagents: If iodotrifluoromethylation is a persistent issue, consider using a non-iodine-based electrophilic trifluoromethylating reagent, such as an Umemoto reagent (a sulfonium salt).[13]
Racemization and Control of Stereochemistry
Q4: I am performing an enantioselective synthesis of a chiral trifluoromethyl amine, but I am observing low enantiomeric excess (ee) or a racemic product. What could be causing the loss of stereochemical control?
A4: Maintaining stereochemical integrity during the synthesis of chiral trifluoromethyl amines can be challenging. Racemization can occur either during the reaction itself or during workup and purification.[14] The electron-withdrawing nature of the trifluoromethyl group can influence the stability of adjacent stereocenters.
Causality of the Experimental Choice:
In reactions involving trifluoromethyl-substituted imines, the inductive effect of the CF3 group can facilitate racemization of the product.[14] For instance, in the reduction of a chiral trifluoromethyl imine, the resulting amine may be prone to epimerization if the reaction conditions are not carefully controlled. Similarly, basic or acidic conditions during workup can lead to the loss of enantiopurity.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Catalyst and Ligand Choice: In catalytic enantioselective reactions, the choice of catalyst and chiral ligand is paramount. Screen a variety of ligands to find one that provides high enantioselectivity for your specific substrate.[14][15][16]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often enhance enantioselectivity.
-
Reaction Time: Monitor the reaction closely and quench it as soon as it is complete to prevent post-reaction racemization.
-
-
Careful Workup and Purification:
-
Neutral pH: As with preventing hydrolysis, maintain a neutral pH during aqueous workup to avoid acid- or base-catalyzed epimerization.
-
Avoid Harsh Conditions: Avoid prolonged exposure to heat or strong acids/bases during purification.
-
Chiral Chromatography: If racemization is unavoidable, chiral chromatography can be used to separate the enantiomers, although this is often a less desirable solution for large-scale synthesis.
-
-
Diastereoselective Approaches:
-
Chiral Auxiliaries: The use of a chiral auxiliary can be a robust method for controlling stereochemistry. The auxiliary can be removed in a later step to yield the desired enantiomerically enriched amine.
-
| Factor | Potential Impact on Stereochemistry | Mitigation Strategy |
| High Temperature | Increased rate of racemization | Run reaction at lower temperatures |
| Prolonged Reaction Time | Post-reaction racemization | Monitor reaction and quench upon completion |
| Acidic/Basic Workup | Acid/base-catalyzed epimerization | Maintain neutral pH during workup |
| Sub-optimal Catalyst/Ligand | Low enantioselectivity | Screen a variety of chiral catalysts and ligands |
Table 2: Factors Affecting Stereochemical Control.
References
- 1. researchgate.net [researchgate.net]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. A Ritter-type reaction: direct electrophilic trifluoromethylation at nitrogen atoms using hypervalent iodine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 13. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines | CoLab [colab.ws]
Technical Support Center: Enhancing Enantiomeric Excess in Chiral Amine Synthesis
Welcome to the technical support center for the synthesis of chiral amines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and biologically active compounds, making the ability to synthesize them with high enantiomeric purity a critical skill.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering step-by-step guidance to diagnose and resolve common problems encountered during the synthesis of chiral amines.
Issue 1: Low Enantiomeric Excess (ee%)
Q1: My reaction is producing the desired chiral amine, but the enantiomeric excess is consistently low. What are the most likely causes and how can I improve it?
A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.
Initial Diagnostic Workflow:
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Detailed Troubleshooting Steps:
-
Catalyst Selection and Integrity:
-
Is the correct catalyst being used for the specific transformation? The efficacy of a chiral catalyst is highly dependent on the reaction type and substrate.[4] For instance, in asymmetric Michael additions of aldehydes to nitroalkenes, diphenylprolinol silyl ethers often outperform L-proline, yielding significantly higher ee%.[4]
-
Has the catalyst degraded? Many organocatalysts and transition metal complexes are sensitive to air and moisture. Ensure proper storage and handling. If degradation is suspected, use a fresh batch of catalyst or repurify the existing one.
-
Is the catalyst loading optimal? Both insufficient and excessive catalyst loading can negatively impact enantioselectivity. Perform a catalyst loading screen to determine the optimal concentration for your specific reaction.
-
-
Reaction Conditions:
-
Temperature: Temperature can have a dramatic effect on enantioselectivity. Generally, lower temperatures favor higher ee% by increasing the energy difference between the diastereomeric transition states.[5] However, excessively low temperatures may hinder reaction rates. Experiment with a range of temperatures to find the optimal balance.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. A solvent screen is often a crucial step in optimizing a new asymmetric reaction. For example, in some iridium-catalyzed hydrogenations of ketimines, trifluoroethanol (TFE) was found to be the only solvent that led to high conversion and enantioselectivity.[1]
-
Reaction Time: In some cases, the enantiomeric excess of the product can decrease over time due to product racemization, especially if the product has an acidic proton at the chiral center.[6] Monitor the reaction progress and ee% at different time points to determine the optimal reaction duration.
-
-
Substrate and Reagent Purity:
-
Are the starting materials sufficiently pure? Impurities in the substrate or reagents can interfere with the catalyst, leading to lower ee%. Purify starting materials if their purity is questionable.
-
Are there any achiral competing reactions? Impurities could potentially lead to the formation of a racemic product through a non-catalyzed background reaction.
-
-
Analytical Method Validation:
-
Is the method for determining ee% accurate? Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.[7][8] Ensure that the chiral stationary phase provides baseline separation of the enantiomers and that the method is properly calibrated. 19F NMR spectroscopy can also be an efficient alternative for in-situ fluorine-labeled amines and alcohols.[9]
-
| Parameter | Potential Impact on ee% | Recommended Action |
| Catalyst | Incorrect choice, degradation, or suboptimal loading can drastically reduce ee%. | Screen different catalysts, use fresh/purified catalyst, and optimize loading. |
| Temperature | Higher temperatures often decrease enantioselectivity. | Run the reaction at lower temperatures. |
| Solvent | Can influence the chiral environment and catalyst stability. | Perform a solvent screen to identify the optimal medium. |
| Reaction Time | Prolonged reaction times can lead to product racemization. | Monitor ee% over time and quench the reaction at the optimal point. |
| Purity | Impurities can poison the catalyst or lead to background reactions. | Purify all starting materials and reagents. |
Issue 2: Poor Chemical Yield
Q2: I have achieved a high enantiomeric excess, but the overall yield of my chiral amine is low. What steps can I take to improve it?
A2: Balancing high enantioselectivity with good chemical yield is a common optimization goal.
-
Re-evaluate Reaction Conditions:
-
Concentration: Increasing the concentration of reactants can sometimes improve the reaction rate and yield. However, be mindful that this could also affect ee%.
-
Temperature: While lower temperatures often favor higher ee%, they can also slow down the reaction, leading to incomplete conversion. A careful balance must be struck. Consider a stepwise temperature profile, starting at a lower temperature to establish chirality and then gently warming to drive the reaction to completion.
-
Additives: In some cases, additives can significantly improve yield. For example, the use of a Brønsted acid activator has been shown to improve the yield and enantioselectivity of palladium-catalyzed hydrogenations.[2]
-
-
Catalyst Deactivation:
-
The product amine, being basic, can sometimes inhibit or deactivate the catalyst, especially in transition metal-catalyzed reactions.[1] This can lead to stalled reactions and low yields. Strategies to mitigate this include using a higher catalyst loading, adding the substrate slowly to maintain a low product concentration, or using a catalyst that is more resistant to product inhibition.
-
-
Work-up and Purification:
-
Are you losing the product during extraction or purification? Amines can be tricky to handle due to their basicity and potential for water solubility (especially for low molecular weight amines). Ensure the pH of the aqueous layer is sufficiently basic during extraction to keep the amine in its freebase form.
-
Chromatography challenges: The basic nature of amines can cause them to interact strongly with acidic silica gel, leading to poor recovery and streaking during column chromatography.[10] Consider using an amine-modified stationary phase or adding a small amount of a competing amine (like triethylamine) to the mobile phase.[10]
-
Issue 3: Difficulty with Product Purification
Q3: I'm struggling to isolate my chiral amine in a pure form after the reaction. What are some effective purification strategies?
A3: The purification of chiral amines requires specific considerations due to their chemical properties.
-
Classical Resolution: If your synthesis results in a racemic or enantioenriched mixture that is difficult to separate from byproducts, consider converting the amine into a pair of diastereomeric salts using a chiral acid (e.g., tartaric acid).[11] These diastereomers will have different physical properties, such as solubility, allowing for separation by crystallization.[6][11] The pure enantiomer can then be recovered by treating the salt with a base.[11]
-
Chromatographic Techniques:
-
Amine-Functionalized Silica: As mentioned, using amine-functionalized silica gel for flash chromatography can prevent the strong interaction between the basic amine and the acidic stationary phase, leading to better separation and recovery.[10]
-
Chiral Preparative HPLC: For small to medium scale purifications where enantiomeric purity needs to be enhanced, preparative chiral HPLC is a powerful tool.[12] This technique uses a chiral stationary phase to separate the enantiomers.
-
-
Crystallization Techniques:
-
Selective Ammonium Carbamate Crystallization (SACC): This is an emerging technique for the selective isolation of primary amines from mixtures containing secondary and tertiary amines. It involves the reversible reaction of the primary amine with CO2 to form a less soluble ammonium carbamate salt, which can then be isolated by crystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most direct method for synthesizing chiral amines?
A1: The asymmetric hydrogenation of prochiral imines is considered one of the most direct and efficient methods for preparing valuable α-chiral amines.[1][2] This method has been successfully applied on an industrial scale.[2]
Q2: How do I choose the right chiral catalyst for my reaction?
A2: Catalyst selection is crucial and depends heavily on the specific reaction. Chiral amines themselves can act as organocatalysts, often through the formation of enamine or iminium ion intermediates.[4][13] For other transformations, transition metal complexes with chiral ligands are employed. A thorough literature search for similar transformations is the best starting point. Many suppliers also provide catalyst screening kits.
Q3: Can I use biocatalysis for the synthesis of chiral amines?
A3: Yes, biocatalysis is a powerful and increasingly popular approach. Enzymes like imine reductases (IREDs) and transaminases can offer excellent enantioselectivity under mild reaction conditions.[14] Combining photoredox catalysis with enzymatic processes has also been demonstrated for the light-driven asymmetric synthesis of amines.[15][16]
Q4: What are the key differences between kinetic resolution and asymmetric synthesis?
A4: Asymmetric synthesis aims to create a chiral product from a prochiral or achiral starting material, with a theoretical maximum yield of 100%. Kinetic resolution, on the other hand, involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The maximum theoretical yield for the recovered unreacted enantiomer is 50%.[3] Dynamic kinetic resolution is a more advanced technique that combines kinetic resolution with in-situ racemization of the starting material, allowing for a theoretical yield of up to 100% of a single enantiomer.[12]
Q5: How can I determine the absolute configuration of my newly synthesized chiral amine?
A5: Determining the absolute configuration typically involves comparing the optical rotation of your sample to a known literature value. If no literature value is available, more advanced techniques such as X-ray crystallography of a suitable crystalline derivative, or NMR analysis using chiral solvating or derivatizing agents, may be necessary.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Amine-Catalyzed Reactions
Welcome to the technical support center for amine-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize the power of enamine and iminium ion catalysis. As specialists in the field, we understand that while these reactions are robust, they can present unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose issues, optimize your conditions, and achieve your synthetic goals with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, high-level troubleshooting advice.
Q1: My amine-catalyzed reaction is not working at all (no product formation). Where do I start?
A1: A complete lack of reactivity usually points to a fundamental issue with one of the core components.
-
Catalyst Activity: Is your amine catalyst active? Secondary amines like proline can form inactive dimers or may be of poor quality. Ensure the catalyst is pure and, if it's a precursor like an N-Boc protected amine, confirm complete deprotection.
-
Substrate Purity: Are your starting materials (e.g., aldehyde, ketone) pure? Acidic or basic impurities can inhibit the catalytic cycle. Strong acids, for instance, can fully protonate the amine catalyst, preventing it from acting as a nucleophile to initiate the cycle.[1]
-
Reaction Conditions: Confirm the basics: correct solvent, temperature, and stoichiometry. Was the reaction run under an inert atmosphere if required?
-
Water Content: While small amounts of water can sometimes be beneficial in proline-catalyzed reactions, excess water can inhibit catalysis by hydrolyzing the key enamine or iminium ion intermediates.[1][2][3] Consider using rigorously dried solvents as a diagnostic test.
Q2: My reaction is slow and gives a low yield. What are the most common causes?
A2: Low yield is often an optimization problem. Key factors include:
-
Catalyst Loading: The catalyst loading may be too low. While organocatalysis prides itself on low loadings, some systems require 10-20 mol% to be effective. Run a screen with varying catalyst amounts (e.g., 5%, 10%, 20 mol%).
-
Solvent Choice: The solvent plays a critical role in stabilizing intermediates. For reactions involving charged iminium ions, polar solvents can accelerate the reaction, but this is not a universal rule.[4][5] A change from a non-polar solvent like toluene to a polar aprotic one like DMSO or acetonitrile can have a significant impact.[6]
-
Catalyst Deactivation: The catalyst may be degrading over the reaction time. Potential causes include reaction with substrates, byproducts, or trace impurities.[7][8][9] (See in-depth guide below).
Q3: I'm getting a mixture of stereoisomers (low ee or dr). How can I improve selectivity?
A3: Poor stereoselectivity is a classic challenge.
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) is the most common strategy to enhance selectivity. This increases the energy difference between the diastereomeric transition states.
-
Catalyst Structure: The steric and electronic properties of the catalyst are paramount. A bulkier catalyst may provide better facial discrimination. If using a proline derivative, modifying the group at the 5-position of the pyrrolidine ring is a common strategy.
-
Additives: The presence of acids or bases can influence the catalyst's conformation and the transition state assembly. While strong acids inhibit the reaction, weak Brønsted or Lewis acids can sometimes act as co-catalysts.[1][10]
-
Water: The role of water is complex. In some proline-catalyzed aldol reactions, water is beneficial for stereoselectivity by participating in the hydrogen-bonding network of the transition state.[1][2] In others, it is detrimental.[3]
Q4: How do I properly work up a reaction that uses a soluble amine catalyst?
A4: Removing the amine catalyst and its salts can be challenging due to their polarity and basicity.
-
Acidic Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[11] The amine catalyst is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer. This should only be used if your product is stable to acid.
-
Copper Sulfate Wash: For acid-sensitive products, washing with an aqueous solution of copper(II) sulfate is effective. The amine complexes with the copper ions, and the resulting blue/purple complex is extracted into the aqueous phase.[11]
-
Chromatography: If the above methods fail, column chromatography may be necessary. Using a silica column can be problematic due to streaking. Adding a small amount of a volatile amine base (like triethylamine, ~1%) to the eluent can mitigate this issue. Alternatively, using basic alumina or reverse-phase chromatography can be effective.[12]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Problem - Low or No Reaction Conversion
Low conversion is a frustrating but solvable issue. A systematic approach is key to identifying the root cause.
Caption: A systematic workflow for troubleshooting low reaction conversion.
Amine catalysts are robust but not indestructible. They can be deactivated by several mechanisms.[7][8]
-
Mechanism of Deactivation:
-
Poisoning: Strong acids or electrophilic impurities in the feed can react irreversibly with the amine, blocking its active site.[7][8] For example, trace aldehydes can undergo undesired side reactions.
-
Fouling: Non-volatile byproducts or polymers can deposit on the catalyst, especially if it is heterogeneous, blocking active sites.[9]
-
Self-Inhibition/Product Inhibition: The catalyst can react with the product or starting materials to form a stable, off-cycle adduct. For instance, some tertiary amines can undergo C-H activation or ring-opening reactions in the presence of certain reagents.[13][14]
-
-
Diagnostic Protocol: Catalyst Stability Test
-
Setup: Prepare a standard reaction mixture. In a separate flask, stir the amine catalyst with only one of the starting materials (e.g., the aldehyde) under the reaction conditions for a few hours.
-
Execution: After the pre-incubation period, add the second starting material (e.g., the ketone) to the second flask and start the reaction.
-
Analysis: Monitor both reactions by TLC or LC-MS. If the reaction from the pre-incubated flask is significantly slower or less efficient, it points to catalyst deactivation by that specific starting material.
-
The formation of the key enamine or iminium ion intermediates is a reversible process.[1][15] If the equilibrium is unfavorable, the concentration of the active species will be too low to drive the reaction forward.
-
Causality: The equilibrium is highly dependent on the electronic nature of the substrates and the solvent. The key step is the dehydration to form the enamine/iminium ion.
-
Solution: The removal of water is critical.
-
Experimental Test: Add activated molecular sieves (3Å or 4Å) to the reaction. A significant rate enhancement strongly suggests that water removal is key to shifting the equilibrium.
-
Solvent Choice: Aprotic solvents are generally preferred to avoid competing with the carbonyl for the amine. However, solvent polarity must be tuned to solubilize all components and stabilize the transition state.[5]
-
Understanding the catalytic cycle is essential for troubleshooting.
Caption: Simplified catalytic cycles for Enamine and Iminium Ion activation.
Guide 2: Problem - Poor Stereoselectivity (ee/dr)
Achieving high stereoselectivity is often the primary goal of using chiral amine catalysts. When it fails, a careful re-evaluation of the reaction parameters is needed.
The observed stereochemistry is a direct reflection of the relative energy levels of the competing diastereomeric transition states.
-
Causality:
-
Temperature: Higher temperatures provide enough thermal energy to overcome the small energy barrier between the favored and disfavored transition states, leading to a loss of selectivity.
-
Solvent: The solvent can interact with the transition state assembly through hydrogen bonding or dipole interactions. A change in solvent can alter the stability of one transition state over another.[4] Non-polar solvents often lead to higher selectivity as they promote a more organized, internally hydrogen-bonded transition state.[4]
-
Catalyst Conformation: The catalyst's structure dictates the 3D environment. For proline, the carboxylic acid group plays a key role in activating the electrophile via a hydrogen bond in a well-defined chair-like transition state.[1][4]
-
| Solvent | Dielectric Constant (ε) | Typical Effect on Stereoselectivity | Rationale |
| Toluene | 2.4 | Often High | Non-polar; promotes tight, organized transition states.[4] |
| THF | 7.6 | Moderate to High | Can participate in H-bonding, may disrupt internal organization. |
| CH₂Cl₂ | 9.1 | Moderate to High | Common choice, balances polarity and non-coordinating nature. |
| Acetonitrile | 37.5 | Often Lower | Polar aprotic; can solvate ions effectively but may disrupt H-bonds. |
| DMSO | 47 | Often Lower | Highly polar; can disrupt the hydrogen-bonding network crucial for selectivity.[6] |
| Water | 80 | Variable | Can enhance or diminish selectivity depending on the specific reaction and catalyst.[1][3] |
-
Objective: To determine the optimal temperature and solvent for stereoselectivity.
-
Setup: Design a parallel synthesis experiment. Use a 2x3 array: two temperatures (e.g., 25 °C and 0 °C) and three solvents (e.g., Toluene, CH₂Cl₂, and Acetonitrile).
-
Execution: Run all six reactions simultaneously under identical concentrations and stoichiometry.
-
Analysis: After a set time, quench the reactions and analyze the conversion (by ¹H NMR or LC-MS) and the stereoselectivity (by chiral HPLC or GC). This systematic approach will quickly reveal the most promising conditions for optimization.
Caption: Decision tree for improving reaction stereoselectivity.
Part 3: Key Experimental Protocols
Protocol 1: Rigorous Drying of Solvents and Reagents
Objective: To remove trace water that may be inhibiting the reaction or affecting selectivity.
-
Solvents: Use a solvent purification system (e.g., Grubbs apparatus) or distill the solvent over an appropriate drying agent (e.g., CaH₂ for chlorinated solvents, Na/benzophenone for ethers/hydrocarbons). Store the dried solvent over activated 3Å or 4Å molecular sieves under an inert atmosphere.
-
Liquid Reagents (Ketones, Aldehydes): If stable, liquid reagents can be stored over activated molecular sieves for 24 hours prior to use. Alternatively, they can be distilled under reduced pressure.
-
Solid Reagents: Dry solid reagents in a vacuum oven overnight at a temperature below their melting/decomposition point. Store in a desiccator.
-
Reaction Setup: Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen or argon. Add molecular sieves directly to the reaction flask (ensure they are activated by heating under vacuum).
Protocol 2: Monitoring Reaction Progress by TLC and LC-MS
Objective: To accurately track the consumption of starting materials and the formation of the product, which is crucial for optimization and troubleshooting.
-
TLC (Thin-Layer Chromatography):
-
Baseline (T=0): Before starting the reaction (e.g., before adding the catalyst), spot the starting materials separately and as a co-spot on a TLC plate to establish their Rf values.
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from the reaction mixture with a capillary tube, quench it in a vial containing a small amount of solvent (e.g., ethyl acetate), and spot it on the TLC plate.
-
Visualization: Develop the plate in an appropriate eluent system and visualize under UV light and/or with a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to observe the appearance of the product spot and disappearance of the limiting reagent.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Sample Prep: At each time point, take a small aliquot (~5-10 µL), quench it, and dilute it significantly with an appropriate solvent (e.g., acetonitrile or methanol).
-
Analysis: Inject the diluted sample into the LC-MS. Monitor the ion counts for the mass-to-charge ratio (m/z) corresponding to the protonated starting materials and product.
-
Interpretation: Plotting the relative peak areas over time provides a semi-quantitative kinetic profile of the reaction, allowing for a much more precise assessment of reaction rate and conversion than TLC. This is invaluable for comparing different reaction conditions.[16][17][18]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. mdpi.com [mdpi.com]
- 9. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Automated reaction progress monitoring of heterogeneous reactions: crystallization-induced stereoselectivity in amine-catalyzed aldol reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Alternative Solvents for Reactions with 2,2,2-Trifluoro-1-(p-tolyl)ethanamine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(p-tolyl)ethanamine. This chiral fluorinated amine is a valuable building block in medicinal and materials chemistry. However, its reactivity and the stereochemical integrity of its chiral center are highly dependent on the reaction environment, particularly the choice of solvent. This guide moves beyond conventional protocols to explore safer, more sustainable, and often more efficient alternative solvent systems, providing practical, evidence-based solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured as a series of questions you might encounter during your experimental design and troubleshooting processes.
Section 1: Foundational Concepts
A: The primary amino group of this compound is a potent nucleophile, making it a versatile reactant in numerous transformations. The most prevalent reaction is N-acylation or amide bond formation , a cornerstone of pharmaceutical synthesis.[1]
-
Traditional Solvents: Historically, these reactions have been performed in chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents such as N,N-dimethylformamide (DMF) .[2][3] These solvents are favored for their excellent ability to dissolve a wide range of reagents and starting materials. Acylation, for instance, is often carried out using an acyl chloride or anhydride in the presence of a base, with DCM being a common choice.[4][5]
-
Causality: The choice of DCM and DMF is rooted in their inertness and solvation power. DCM effectively dissolves nonpolar to moderately polar compounds, while DMF is excellent for dissolving polar and ionic species, including the salts formed during the reaction. However, the reliance on these solvents is now being challenged due to significant environmental, health, and safety concerns.[3][6]
A: The drive to replace traditional solvents like DCM and DMF is a core tenet of modern green chemistry and process safety.[7] The primary reasons are:
-
Toxicity and Health Hazards:
-
DCM (Dichloromethane): Is a suspected carcinogen and has been linked to neurological effects.[8]
-
DMF (N,N-Dimethylformamide): Is classified as a reproductive toxin.[8] Its high boiling point also makes it difficult to remove during purification, often requiring energy-intensive high-vacuum distillation.
-
-
Environmental Impact: Chlorinated solvents contribute to environmental pollution and are often subject to strict regulatory controls on disposal and emissions. The synthesis of many polar aprotic solvents is also energy-intensive.
-
Process Inefficiency: Solvents constitute the vast majority of non-aqueous waste in chemical synthesis.[9] Reducing or replacing hazardous solvents simplifies waste management, lowers costs, and improves the overall sustainability profile of a synthetic process. Academia and industry are now actively seeking greener alternatives to mitigate these issues.[3][6]
A: Understanding the molecule's inherent properties is critical for predicting its behavior in different solvent systems.
-
Basicity (pKa): The electron-withdrawing trifluoromethyl (-CF₃) group significantly reduces the basicity of the primary amine compared to its non-fluorinated analog, phenethylamine. This means it is a weaker nucleophile. In reactions requiring base catalysis or neutralization of acidic byproducts (like HCl from an acyl chloride), you must select a non-nucleophilic base (e.g., triethylamine, DIPEA) that is strong enough to deprotonate the amine's ammonium salt but won't compete in the primary reaction.
-
Solubility: The molecule has both a nonpolar aromatic (p-tolyl) group and a polar amine group. It will exhibit moderate solubility in a range of solvents. Its hydrochloride salt is more soluble in polar solvents.[10][11] A solubility test in your chosen alternative solvent is a mandatory first step.
-
Chiral Stability: The proton on the stereocenter is adjacent to an aromatic ring, making it potentially susceptible to epimerization (racemization) under harsh conditions, particularly with strong bases and elevated temperatures.[12] Solvent choice can influence the stability of intermediates that might lead to loss of optical purity.
Section 2: Alternative Solvent Selection & Implementation
A: Extensive research has identified several more sustainable solvents that perform as well as, or even better than, DCM and DMF in amide coupling reactions.[2][13]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether with a higher boiling point than THF and lower miscibility with water, which can simplify workups.[3] It is an excellent general-purpose replacement for DCM and THF.[1][13]
-
Ethyl Acetate (EtOAc) & Isopropyl Acetate (iPrOAc): These esters are effective solvents for many coupling reactions. They are less toxic than DCM and easily removed. However, they are incompatible with strongly basic or acidic conditions due to potential hydrolysis.[1][14]
-
Dimethyl Carbonate (DMC): A versatile and green solvent with low toxicity. It has been shown to be a suitable replacement for DCM/DMF in many amidation reactions.[3][13]
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with a high boiling point and resistance to peroxide formation. Its low water miscibility is highly advantageous for workups.
A: There is no single "best" solvent. The optimal choice depends on the specific reagents, reaction conditions, and purification strategy. Use the following decision workflow to guide your selection.
Caption: Decision workflow for alternative solvent selection.
A: Yes, but with significant caveats.
-
Alcohols (e.g., Isopropanol - IPA): Protic solvents can solvate and deactivate the amine nucleophile through hydrogen bonding, potentially slowing down Sₙ2-type reactions.[15] Furthermore, in acylation reactions with highly reactive acylating agents, there is a risk of forming ester byproducts. However, for some transformations, IPA has been shown to work surprisingly well.[1]
-
Water: Performing amide bond formations in water is a major goal of green chemistry.[3][6] This approach often requires the use of water-soluble coupling agents and surfactants to manage the solubility of organic reactants. While promising, it requires significant optimization for each specific substrate pair.
Recommendation: Protic solvents should be considered an advanced option. Begin with established aprotic alternatives like 2-MeTHF or EtOAc before exploring aqueous systems.
Section 3: Troubleshooting in Alternative Solvents
A: This is a common issue when transitioning from a solvent like DMF. The polarity and solvating power of the new solvent may be different.
Troubleshooting Workflow:
-
Check Solubility: First, confirm that all starting materials and reagents (especially coupling agents and bases) are fully dissolved at the reaction temperature. If not, consider a co-solvent or a different alternative.
-
Increase Temperature: Solvents like 2-MeTHF (b.p. ~80°C) and CPME (b.p. ~106°C) allow for higher reaction temperatures than DCM (b.p. ~40°C). A moderate increase in temperature can often overcome the kinetic barrier.
-
Re-evaluate the Base: The effectiveness of an amine base (like Et₃N) can be solvent-dependent. Ensure you are using at least a stoichiometric amount. In some cases, a stronger non-nucleophilic base might be required, but be mindful of potential racemization.[12]
-
Change the Coupling Agent: If performing an amide coupling, some reagents are more effective in certain solvents. For example, COMU has been shown to be highly effective in greener solvents like EtOAc and 2-MeTHF.[13]
Caption: A logical workflow for troubleshooting slow reactions.
A: Workup procedures often need to be adapted for new solvents.
-
Emulsions with Ethers (2-MeTHF, CPME): These solvents can form stable emulsions during aqueous extraction, especially if a base is present.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. Allow the mixture to stand without agitation for a few minutes. Gentle swirling instead of vigorous shaking can also help.
-
-
Product Loss to Aqueous Layer: If your product becomes protonated (forming an ammonium salt), its solubility in the aqueous layer will increase significantly.[16]
-
Solution: Before extraction, ensure the aqueous layer's pH is basic (pH 9-10) to keep the amine product in its free base form. Always check the pH of the aqueous phase. If you suspect product loss, you can back-extract the aqueous layer with fresh solvent.[16]
-
Data & Protocols
Table 1: Comparison of Common and Alternative Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Source | Key Considerations |
| DCM | 39.6 | 9.1 | Traditional | Avoid: Suspected carcinogen, high volatility.[8] |
| DMF | 153 | 36.7 | Traditional | Avoid: Reproductive toxin, high boiling point complicates removal.[3][8] |
| 2-MeTHF | 80 | 6.2 | Bio-based | Recommended: Good general replacement for DCM/THF. Can form emulsions.[3] |
| EtOAc | 77 | 6.0 | Conventional | Recommended: Good for chromatography, easily removed. Incompatible with strong base/acid.[1] |
| DMC | 90 | 3.1 | Green | Recommended: Low toxicity, good performance in amidations.[13] |
| CPME | 106 | 4.7 | Conventional | Recommended: High boiling point, stable, excellent for workups. |
| Water | 100 | 80.1 | Green | Advanced: Ultimate green solvent, but requires significant process optimization.[6] |
Appendix: Example Protocol - N-Acetylation of this compound
This protocol provides a side-by-side comparison for a simple N-acetylation reaction.
Method A: Traditional Solvent (DCM)
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM (approx. 0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise via syringe over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with 1M HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Method B: Alternative Solvent (2-MeTHF)
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in 2-MeTHF (approx. 0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise via syringe over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC. (Note: If the reaction is slow, it can be gently heated to 40°C).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash with 1M HCl, then saturated NaHCO₃, and finally brine (add brine first if an emulsion forms).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/B211238H [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. appchemical.com [appchemical.com]
- 11. chemscene.com [chemscene.com]
- 12. rsc.org [rsc.org]
- 13. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 14. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 15. chem-net.blogspot.com [chem-net.blogspot.com]
- 16. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Against Established Precedents
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent necessity. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable method to control the stereochemical outcome of chemical reactions.[1] This guide provides a comparative overview of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine alongside widely used chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, a critical consideration in pharmacology where enantiomers can exhibit vastly different biological activities.[2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other.[3] After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.[3] The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, as well as the overall chemical yield.[1]
The Benchmarks: A Look at Established Chiral Auxiliaries
Several classes of chiral auxiliaries have become indispensable tools in the synthetic chemist's arsenal due to their high stereoselectivity, reliability, and predictability.[4] Below is a comparative look at three of the most prominent examples.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinones are among the most successful and widely used chiral auxiliaries.[5] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of reactions, most notably alkylations and aldol reactions.[3] The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile.[6]
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries. The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to high levels of asymmetric induction in reactions such as aldol additions, alkylations, and Diels-Alder reactions.
Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric synthesis of a variety of chiral compounds, including carboxylic acids, alcohols, aldehydes, and ketones. Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylations.[3]
Performance Data of Established Chiral Auxiliaries
The following tables summarize the performance of these established chiral auxiliaries in key asymmetric reactions, providing a benchmark for comparison.
Table 1: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | Propionyl oxazolidinone | Benzyl bromide | >99:1 |
| Oppolzer's Sultam | Propionyl sultam | Methyl iodide | 98:2 |
| Pseudoephedrine Amide | Propionyl pseudoephedrine amide | Benzyl bromide | >99:1 |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | Propionyl oxazolidinone | Isobutyraldehyde | >99:1 |
| Oppolzer's Sultam | Acetyl sultam | Benzaldehyde | 95:5 |
A New Contender: this compound
While less documented in peer-reviewed literature as a chiral auxiliary, this compound presents an intriguing structural motif. The presence of a trifluoromethyl group at the stereogenic center could offer unique advantages. Fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), have demonstrated that a fluorine-metal interaction can rigidify the transition state of a reaction, leading to enhanced diastereoselectivity.[7] This electronic effect, combined with the steric bulk of the p-tolyl group, suggests that this auxiliary could provide high levels of stereocontrol.
Proposed Experimental Workflow for Evaluation
To assess the efficacy of this compound as a chiral auxiliary, a standard asymmetric alkylation protocol can be employed. The following is a proposed workflow:
Caption: Proposed workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed protocols for the asymmetric alkylation using an established auxiliary (Evans' Oxazolidinone) and a proposed protocol for the evaluation of this compound.
Asymmetric Alkylation of an N-Acyloxazolidinone (Evans' Auxiliary)
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at 0 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
Alkylation: To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C is added a strong base such as lithium diisopropylamide (LDA, 1.1 eq). After stirring for 30-60 minutes to form the enolate, the electrophile (e.g., benzyl bromide, 1.2 eq) is added. The reaction is stirred at -78 °C for 2-4 hours before quenching with saturated aqueous ammonium chloride. The product is extracted, dried, and purified by chromatography. The diastereomeric excess (d.e.) is determined by NMR spectroscopy or chiral HPLC.
-
Cleavage: The N-acyl oxazolidinone is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C.[8] The reaction is stirred until completion, then worked up to separate the chiral carboxylic acid product from the recovered oxazolidinone auxiliary.[9]
Proposed Asymmetric Alkylation using this compound
-
Amide Formation: To a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, the desired acyl chloride (1.1 eq) is added slowly. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched and the chiral amide product is extracted and purified.
-
Alkylation: A solution of the chiral amide (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C. A strong, non-nucleophilic base such as LDA (2.2 eq, to deprotonate both the N-H and α-protons) is added dropwise. After stirring for 1-2 hours to ensure complete enolate formation, the electrophile (1.2 eq) is added. The reaction is maintained at -78 °C for 2-4 hours before quenching. The product is extracted and purified, and the d.r. is determined.
-
Cleavage and Recovery: The resulting amide can be cleaved under acidic or basic hydrolysis conditions to yield the chiral carboxylic acid and recover the this compound auxiliary. The recovered auxiliary can be purified by distillation or crystallization.[3]
Logical Framework for Chiral Auxiliary Selection
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. The following diagram illustrates the logical considerations.
Caption: Decision-making flowchart for selecting a chiral auxiliary.
Conclusion
While established chiral auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides provide a high level of reliability and a wealth of supporting data, the exploration of novel auxiliaries is crucial for advancing the field of asymmetric synthesis. This compound, with its unique electronic and steric properties, represents a promising candidate. The proposed experimental framework provides a clear path for its evaluation and comparison against the current gold standards. Further research into such fluorinated auxiliaries may unlock new levels of stereoselectivity and expand the toolbox for the synthesis of complex, enantiomerically pure molecules.
References
- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Compounds
Introduction: The Imperative of Chirality in Drug Development
In pharmaceutical development, the stereochemical nature of a drug molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in biological activity. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or, in the worst case, responsible for adverse effects (the distomer)[1]. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle[2].
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous control over the enantiomeric purity of chiral drug substances[3]. This necessitates the development and validation of robust analytical methods capable of accurately and precisely quantifying each enantiomer. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose[4]. For chiral methods, this means proving the system can reliably separate and quantify the desired enantiomer from its mirror image and other potential impurities.
This guide provides an in-depth comparison of analytical techniques and a detailed walkthrough of the validation process, grounded in regulatory expectations and practical field experience. It is designed for researchers, scientists, and drug development professionals tasked with ensuring the stereochemical integrity of pharmaceutical products.
Part 1: The Foundation - Validation Parameters for Chiral Methods
The validation of a chiral analytical method must follow the principles outlined in the ICH Q2(R2) guideline, which details the core performance characteristics to be evaluated[5][6]. However, the unique nature of enantiomeric separations introduces specific challenges and considerations for each parameter.
A chiral purity assay is fundamentally an impurity test, where the undesired enantiomer is treated as a specific impurity[7]. Therefore, the validation strategy must demonstrate suitability for quantifying this minor component, often in the presence of a large excess of the major component.
Specificity & Selectivity: Proving Discriminatory Power
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[6]. In chiral analysis, this primarily means ensuring the method can distinguish between the two enantiomers and that no other substance co-elutes with either peak. The term selectivity refers to the extent a method can determine particular analytes in a mixture without interference from other components[8]; it is the basis of specificity. Chiral selectivity is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase[1][2][9].
Trustworthiness through Forced Degradation: To establish specificity for a stability-indicating method, forced degradation studies are indispensable. The drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products[10][11][12]. The analysis of these stressed samples demonstrates that the resulting degradant peaks do not interfere with the quantification of either enantiomer[13][14]. Peak purity analysis using a photodiode array (PDA) detector is a powerful tool in this context, confirming the spectral homogeneity of the enantiomeric peaks.
-
Prepare Stock Solutions: Prepare a stock solution of the chiral compound in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Heat the solid drug substance at 105°C for 48 hours, then dissolve.
-
Photolytic Stress: Expose the solution to a calibrated light source (per ICH Q1B) for a defined period.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze an unstressed sample, a blank, and each stressed sample using the developed chiral method.
-
Evaluation:
-
Compare the chromatograms to identify degradation peaks.
-
Ensure the resolution between the enantiomer peaks and any adjacent degradant peak is greater than 1.5.
-
Perform peak purity analysis on the enantiomer peaks in the stressed samples. The purity angle should be less than the purity threshold.
-
Linearity & Range: Establishing Proportionality
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range[15]. For chiral methods, linearity must be established for both enantiomers, but with different strategic goals. It is a common misconception that enantiomers will always have identical response factors[7]. While often true, this must be verified during validation.
-
Undesired Enantiomer (Impurity): The range should span from the Limit of Quantitation (LOQ) to at least 120% of the specification limit. For example, if the limit for the R-enantiomer is 0.15%, the linearity range might cover LOQ to 0.20%.
-
Desired Enantiomer (API): The range typically covers 80% to 120% of the nominal test concentration[7].
Trustworthiness: The validation is trustworthy if it proves that even trace amounts of the unwanted enantiomer can be accurately measured. A high correlation coefficient (R² ≥ 0.998) is a primary acceptance criterion, but a visual inspection of the residual plot is crucial to confirm the absence of bias[3][16].
-
Prepare Stock Solutions: Create a stock solution of the undesired enantiomer and a separate solution of the desired enantiomer at the standard working concentration.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking the solution of the desired enantiomer with increasing concentrations of the undesired enantiomer. The concentrations should cover the range from the LOQ to 120% of the specification limit.
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot the mean peak area of the undesired enantiomer (y-axis) against its concentration (x-axis).
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²)[15].
-
Acceptance Criteria: R² ≥ 0.998. The y-intercept should not be significantly different from zero.
-
Accuracy & Precision: Defining Closeness to Truth and Reproducibility
Expertise & Experience:
-
Accuracy is the closeness of the test results to the true value. It is typically assessed through recovery studies[17][18].
-
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay).
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility: Precision between laboratories (inter-laboratory trials).
-
For chiral methods, accuracy and precision must be demonstrated for the quantification of the undesired enantiomer at its specification limit. A reasonable precision target for the minor component is a Relative Standard Deviation (%RSD) of ≤20% as it approaches the quantitation limit, while the major component should be ≤5%[7].
Trustworthiness: The protocol validates itself by using a known quantity of the undesired enantiomer and demonstrating that the method can recover it within acceptable limits. This directly proves the method's ability to quantify the chiral impurity accurately.
-
Prepare Samples: Prepare nine samples by spiking the drug substance with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with three replicates at each level.
-
Analysis: Analyze the samples according to the method.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean recovery should typically be within 90.0% to 110.0% for an impurity.
-
-
Prepare Samples: Prepare six independent samples of the drug substance spiked with the undesired enantiomer at 100% of its specification limit.
-
Analysis (Repeatability): Have one analyst analyze all six samples on the same day using the same instrument.
-
Analysis (Intermediate Precision): Have a second analyst repeat the analysis of six newly prepared samples on a different day or using a different instrument.
-
Evaluation: Calculate the %RSD of the results for each set of six samples.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be ≤15% for the chiral impurity.
-
Robustness: Assessing Method Reliability
Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters[19]. Chiral separations are often highly sensitive to changes in mobile phase composition, temperature, and flow rate, making robustness a critical validation parameter[20][21]. Identifying these sensitive parameters early allows for tighter controls to be defined in the final analytical procedure.
Trustworthiness: A robust method ensures that the minor, unavoidable variations that occur in a real-world QC laboratory environment will not lead to an erroneous result, such as a batch failure or a false pass[19]. The experimental design often involves a Design of Experiments (DoE) approach, such as a Plackett-Burman design, to efficiently screen multiple parameters simultaneously[20].
-
Identify Parameters: Select critical method parameters to investigate. For a chiral HPLC method, these typically include:
-
Mobile phase organic content (e.g., ±2%)
-
Mobile phase pH or additive concentration (e.g., ±0.1 units or ±5%)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±10%)
-
Wavelength (e.g., ±2 nm)
-
-
Experimental Design: Create an experimental plan where these parameters are varied one at a time or using a DoE approach.
-
Analysis: Analyze a suitable sample (e.g., a system suitability solution or a spiked sample) under each modified condition.
-
Evaluation: Assess the impact of each variation on critical system suitability parameters (e.g., resolution, retention time, tailing factor) and quantitative results.
-
Acceptance Criteria: The resolution between enantiomers should remain >1.5. The quantitative result for the chiral impurity should not change significantly from the nominal condition.
-
Part 2: Comparative Guide to Chiral Separation Technologies
The choice of analytical technology is a pivotal decision in method development. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the primary techniques used for chiral separations, each with distinct advantages and limitations[4][7].
-
High-Performance Liquid Chromatography (HPLC): The gold standard for chiral analysis, HPLC with Chiral Stationary Phases (CSPs) offers broad applicability and a wide variety of available column chemistries (e.g., polysaccharide, protein, Pirkle-type)[7][22]. It is versatile, allowing for normal-phase, reversed-phase, and polar organic modes of separation[23].
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative, often considered a "green" chromatography technique. It uses supercritical CO₂ as the main mobile phase, which significantly reduces organic solvent consumption[24]. SFC often provides faster separations and higher efficiency than HPLC for many chiral compounds[25][26].
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that uses a buffered electrolyte and a high voltage to separate ions. For chiral separations, a chiral selector (often a cyclodextrin derivative) is added to the buffer[7][20]. It requires minimal sample and solvent but can sometimes have lower robustness compared to chromatographic methods[20].
Quantitative Performance Comparison
The following table summarizes typical performance characteristics based on experimental data from various studies.
| Parameter | HPLC (High-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) | CE (Capillary Electrophoresis) |
| Primary Separation Principle | Differential partitioning between a liquid mobile phase and a solid CSP. | Differential partitioning between a supercritical fluid mobile phase and a solid CSP. | Differential electrophoretic mobility in the presence of a chiral selector in the background electrolyte. |
| Speed | Moderate to Fast. Typical run times are 5-20 minutes. | Very Fast. Run times are often <5 minutes due to low viscosity of the mobile phase[24][25]. | Fast. Analysis times are typically in the range of 5-15 minutes. |
| Solvent Consumption | High. Significant use of organic solvents like hexane, ethanol, and acetonitrile. | Low. Primarily uses CO₂, with small amounts of organic co-solvents (modifiers)[24]. | Very Low. Uses nanoliter-scale injection volumes and minimal buffer. |
| Typical Precision (%RSD) | < 2% for main component; < 15% for minor enantiomer[27]. | Comparable to HPLC; < 2% for main, < 15% for minor[25]. | Can be slightly higher than HPLC/SFC due to injection variability; typically < 5% for main component. |
| Typical Accuracy (% Recovery) | 98-102% for main component; 90-110% for minor enantiomer[3][27]. | 98-102% for main component; 90-110% for minor enantiomer. | 95-105% for main component. |
| Selectivity & Applicability | Very broad. A vast library of CSPs is available for diverse compounds[22]. | Excellent, particularly for normal-phase separations. Same CSPs as HPLC can be used[25]. | High selectivity, especially with cyclodextrin selectors. Best for charged or polar molecules[20]. |
| Robustness | Generally high and well-understood. | Can be sensitive to pressure and temperature fluctuations, but modern instruments offer excellent control[24]. | Can be sensitive to buffer composition, capillary surface, and temperature[20]. |
Part 3: Visualizing the Validation Workflow and Logic
To synthesize the complex relationships and processes involved in chiral method validation, the following diagrams have been generated using Graphviz.
Diagram 1: Overall Chiral Method Validation Workflow
Caption: Workflow for chiral analytical method validation.
Diagram 2: Decision Logic for Technology Selection
Caption: Decision tree for selecting a chiral separation method.
Conclusion
The validation of analytical methods for chiral compounds is a scientifically rigorous and legally mandated process that underpins the safety and efficacy of modern pharmaceuticals. It requires more than a checklist approach; it demands a deep understanding of chromatographic principles, the unique behavior of enantiomers, and the expectations of global regulatory agencies. By systematically evaluating parameters from specificity to robustness, and by selecting the most appropriate analytical technology—be it the workhorse HPLC, the rapid and green SFC, or the high-efficiency CE—scientists can build a comprehensive data package that is both scientifically sound and regulatorily compliant. The ultimate goal is to deliver a validated method that is reliable, reproducible, and fit for its intended purpose: to ensure that only the highest quality, stereochemically pure drugs reach the patient.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. Chiral Recognition in Separation Science: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 10. chiral-labs.com [chiral-labs.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. industrialpharmacist.com [industrialpharmacist.com]
- 16. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 20. Robustness testing of chiral separations by capillary electrophoresis using highly-sulfated cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. researchgate.net [researchgate.net]
- 26. fagg.be [fagg.be]
- 27. scispace.com [scispace.com]
A Comparative Guide to the Biological Activity of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine and Its Analogs
This guide provides a detailed comparison of the biological activities of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds, supported by experimental data and detailed protocols. We will explore how subtle molecular modifications, such as the position of substituents and the nature of fluorination, can profoundly impact biological function.
Introduction: The Significance of Fluorination in Phenethylamines
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. In the context of phenethylamines, a class of compounds known for their profound effects on the central nervous system (CNS), fluorination can significantly alter pharmacological properties. Specifically, the trifluoromethyl (CF3) group, as seen in this compound, is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine substitution can increase lipophilicity, potentially improving a compound's ability to cross the blood-brain barrier.[1] This guide will dissect how these structural changes translate into distinct biological activities by comparing the parent compound to its key analogs.
The Core Scaffold: this compound
This compound serves as our foundational structure. It is a chiral amine belonging to the fluorinated amphetamine class.[2][3][4][5] While comprehensive pharmacological data for this specific molecule is not extensively published, its structural components—a p-tolyl ring, an ethylamine backbone, and a terminal trifluoromethyl group—suggest it likely interacts with monoamine systems. It is frequently utilized as a versatile chiral building block in the synthesis of more complex pharmaceutical agents.[6]
Physicochemical Properties of Tolyl Positional Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 75703-26-3[3][7] | C9H10F3N | 189.18 |
| 2,2,2-Trifluoro-1-(o-tolyl)ethanamine | 387-88-2[8] | C9H10F3N | 189.18 |
| 2,2,2-Trifluoro-1-(m-tolyl)ethanamine | 886368-58-7[9] | C9H10F3N | 189.18 |
The primary structural variable among these initial analogs is the position of the methyl group on the phenyl ring. Based on established medicinal chemistry principles, this seemingly minor change can have significant consequences for receptor binding and overall activity. Steric hindrance from the ortho position, for example, could reduce binding affinity at a target receptor compared to the less hindered meta and para positions.
Comparative Analysis of Key Analogs
To build a robust structure-activity relationship profile, we will compare the core scaffold to more extensively studied fluorinated amphetamine analogs.
Single-Fluorine Phenyl-Substituted Analogs: 2-FA and 4-FA
The most direct comparators are the positional isomers 2-fluoroamphetamine (2-FA) and 4-fluoroamphetamine (4-FA), where a single fluorine atom replaces the trifluoromethyl group and the tolyl methyl is absent. These compounds provide critical insight into how the position and extent of fluorination impact monoaminergic activity.
4-Fluoroamphetamine (4-FA) is a well-characterized CNS stimulant that acts as a releasing agent and reuptake inhibitor for norepinephrine, dopamine, and serotonin.[10] Its high potency at the norepinephrine transporter (NET) is particularly notable. The carbon-fluorine bond at the 4-position is highly stable, making it resistant to hydroxylation by cytochrome P450 enzymes, which reduces its potential for certain forms of neurotoxicity compared to other para-substituted haloamphetamines.[10]
2-Fluoroamphetamine (2-FA) is also a stimulant, but its pharmacological profile differs.[1][11] Like 4-FA, the fluorine substitution enhances lipophilicity.[1] However, the ortho-positioning of the fluorine atom alters its interaction with monoamine transporters compared to the para-isomer.
Table 1: Comparative Pharmacological Profiles of Fluoroamphetamine Analogs
| Parameter | 4-Fluoroamphetamine (4-FA) | 2-Fluoroamphetamine (2-FA) |
| Monoamine Release (EC50, nM) | ||
| Norepinephrine | 37[10] | Data not available |
| Dopamine | 200[10] | Data not available |
| Serotonin | 730[10] | Data not available |
| Reuptake Inhibition (IC50, nM) | ||
| Norepinephrine Transporter (NET) | 420[10][12] | Data not available |
| Dopamine Transporter (DAT) | 770[10][12] | Data not available |
| Serotonin Transporter (SERT) | 6,800[10][12] | Data not available |
| Other Pharmacological Data | Weak MAO-A Inhibitor (IC50 = 16,000 nM)[10] | Anorexiant Dose (rat) = 15 mg/kg[1] |
| Analgesic Dose (mouse) = 20 mg/kg[1] |
This data clearly shows that 4-FA is a potent norepinephrine releaser with weaker effects on dopamine and serotonin. This profile is distinct from classical amphetamine, highlighting the influence of the 4-fluoro substituent.
The Trifluoroethylamine Moiety as an Amide Isostere
The utility of the trifluoroethylamine group extends beyond modulating CNS activity. In a compelling example of bioisosterism, this moiety has been used to replace a metabolically labile P2-P3 amide bond in dipeptide inhibitors of cathepsin K, a cysteine protease.[13] This substitution resulted in compounds that were 10- to 20-fold more potent than their amide counterparts. The non-basic nature of the trifluoroethylamine nitrogen was crucial, as it allowed for the preservation of a key hydrogen bond within the enzyme's active site.[13] This demonstrates the broader potential of the core structure of our topic compound in drug design.
Structure-Activity Relationship (SAR) Summary
The comparisons above allow us to distill several key SAR principles for this class of compounds.[14][15]
-
Nature of Fluorination: The trifluoromethyl group in our parent compound likely confers high metabolic stability. Comparing this to single-fluorine analogs like 4-FA, which is already resistant to metabolism at the para-position, suggests that trifluorination is a robust strategy for enhancing drug half-life.[10]
-
Positional Isomerism: The position of substituents on the phenyl ring is critical. The difference in pharmacology between 2-FA and 4-FA illustrates that moving the halogen from the para to the ortho position significantly alters biological activity, likely by changing the orientation of the molecule within the binding pockets of monoamine transporters.
-
Bioisosteric Potential: The trifluoroethylamine group is an effective and metabolically stable isostere for amide bonds, a finding that dramatically broadens its applicability in medicinal chemistry beyond phenethylamine-like scaffolds.[13]
Caption: Key structure-activity relationships for trifluoro-tolyl-ethanamine analogs.
Experimental Protocols
To ensure the robust evaluation of these compounds, standardized in vitro assays are essential. Below is a representative protocol for determining the potency of analogs as monoamine transporter inhibitors.
Protocol: In Vitro Monoamine Transporter Reuptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Test compounds and reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
96-well cell culture plates and filtration plates (e.g., UniFilter-96 GF/B).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
Pre-incubation: Aspirate the culture medium from the cells and wash with assay buffer. Add the diluted test compounds to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add the specific [³H]-labeled monoamine substrate to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Termination of Uptake: Terminate the reaction by rapidly washing the cells multiple times with ice-cold assay buffer using a cell harvester. This step removes the unbound radioligand while trapping the radioligand that has been transported into the cells.
-
Scintillation Counting: After washing, dry the filter plates, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert the raw counts per minute (CPM) data to percentage inhibition relative to vehicle controls. Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the monoamine transporter reuptake inhibition assay.
Conclusion and Future Directions
The analysis of this compound and its analogs reveals critical insights into the design of neuromodulatory and other therapeutic agents. The strategic use of fluorination, particularly the trifluoromethyl group, provides a powerful tool for enhancing metabolic stability and potency. Furthermore, the distinct pharmacological profiles of positional isomers like 2-FA and 4-FA underscore the sensitivity of monoamine transporter interactions to the precise arrangement of substituents on the phenethylamine scaffold.
Future research should focus on the systematic synthesis and pharmacological evaluation of the ortho- and meta-tolyl analogs of 2,2,2-trifluoro-1-ethanamine. This would provide a complete data set to understand the steric and electronic effects of methyl group positioning in this specific trifluoromethyl series. Additionally, exploring the application of the trifluoroethylamine moiety as an amide isostere in other therapeutic targets remains a promising avenue for drug discovery.
References
- 1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. appchemical.com [appchemical.com]
- 4. appchemical.com [appchemical.com]
- 5. 1187930-94-4|(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine|BLDPharm [bldpharm.com]
- 6. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,2,2-TRIFLUORO-1-P-TOLYL-ETHYLAMINE, CasNo.75703-26-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 8. 2,2,2-TRIFLUORO-1-O-TOLYL-ETHYLAMINE CAS#: 387-88-2 [m.chemicalbook.com]
- 9. achmem.com [achmem.com]
- 10. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. benchchem.com [benchchem.com]
- 13. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship of nitrile-based cruzain inhibitors incorporating a trifluoroethylamine-based P2 amide replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral amine and solvent system is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an in-depth technical analysis of the performance of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, a versatile chiral amine, across a range of solvent systems. By understanding the interplay between the unique electronic properties of this fluorinated amine and the physicochemical characteristics of the solvent, researchers can strategically optimize their synthetic routes to achieve desired enantioselectivity and reaction efficiency.
Introduction to this compound
This compound is a chiral primary amine distinguished by the presence of a trifluoromethyl group at the adjacent carbon to the stereocenter. This structural feature imparts unique electronic properties, notably increased Brønsted acidity of the N-H protons and altered hydrogen bonding capabilities, which can significantly influence its behavior as a chiral auxiliary, resolving agent, or catalyst in asymmetric synthesis. The p-tolyl group provides a well-defined steric environment, crucial for effective chiral recognition.
The Critical Role of the Solvent in Asymmetric Synthesis
The solvent is not merely an inert medium but an active participant in the reaction, capable of influencing the transition state energies of competing diastereomeric pathways. In the context of enantioselective reactions, the choice of solvent can dramatically impact reaction rates and, more importantly, the enantiomeric excess (ee) of the product.[1][2] Solvent properties such as polarity, proticity, and the ability to form hydrogen bonds can stabilize or destabilize the transition states leading to the (R) and (S) products to different extents, thereby dictating the stereochemical outcome.
Performance in a Prototypical Application: Kinetic Resolution of Secondary Alcohols
To provide a tangible comparison, we will consider the application of (R)- or (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine as a catalyst in the kinetic resolution of a racemic secondary alcohol, such as 1-phenylethanol, via enantioselective acylation. In this process, one enantiomer of the alcohol is acylated at a faster rate, allowing for the separation of the unreacted, enantioenriched alcohol from the ester product.
The Underlying Mechanism: A Look at the Transition State
The enantioselectivity of this resolution is determined by the difference in the free energies of the two diastereomeric transition states. The chiral amine, after activation of the acylating agent, forms a chiral acylating species. This species then interacts with the two enantiomers of the alcohol. The solvent molecules solvate these transition states, and the extent of this solvation can differ for the two diastereomers, thus influencing their relative energies.
Diagram 1: Generalized Workflow for Kinetic ResolutionComparative Performance in Different Solvent Systems
The following table summarizes the anticipated performance of this compound in the kinetic resolution of 1-phenylethanol across a selection of common organic solvents. The predicted outcomes are based on established principles of solvent effects in asymmetric catalysis and data from analogous systems.
| Solvent System | Key Properties | Predicted Impact on Reaction Rate | Predicted Impact on Enantioselectivity (ee) | Rationale |
| Toluene | Non-polar, Aprotic | Moderate | High | Non-polar solvents often lead to more organized, compact transition states, enhancing chiral recognition. The lack of strong solvent-solute interactions allows the inherent stereochemical preferences of the catalyst-substrate complex to dominate. |
| Hexane | Non-polar, Aprotic | Moderate to Slow | High | Similar to toluene, hexane provides a non-interactive environment conducive to high enantioselectivity. The lower polarity may slightly reduce the reaction rate compared to toluene. |
| Dichloromethane (DCM) | Polar, Aprotic | Fast | Moderate to High | The polarity of DCM can enhance the solubility of reactants and intermediates, leading to a faster reaction. However, its ability to engage in dipole-dipole interactions might slightly diminish the rigidity of the transition state, potentially lowering the ee compared to non-polar solvents. |
| Diethyl Ether | Weakly Polar, Aprotic | Moderate | Moderate to High | Diethyl ether offers a balance of moderate polarity and limited hydrogen bonding capability. It can be a good starting point for optimization, often providing a compromise between reaction rate and enantioselectivity.[2] |
| Tetrahydrofuran (THF) | Polar, Aprotic | Fast | Moderate | THF is a more polar and coordinating solvent than diethyl ether. While this can accelerate the reaction, its stronger interaction with the catalyst and intermediates may disrupt the key hydrogen bonding and steric interactions required for high enantioselectivity. |
| Acetonitrile | Polar, Aprotic | Fast | Low to Moderate | The high polarity and coordinating nature of acetonitrile can significantly solvate the transition states, potentially leading to a less ordered arrangement and reduced enantioselectivity. |
| tert-Amyl Alcohol | Polar, Protic | Variable | Potentially High | Protic solvents can participate in hydrogen bonding, which can either enhance or interfere with the desired interactions in the transition state. In some cases, a protic solvent can stabilize the transition state leading to the major enantiomer, thereby increasing enantioselectivity.[2] |
Causality Behind Experimental Choices and Self-Validating Protocols
The choice of solvent should be a deliberate decision based on a mechanistic hypothesis. For instance, if the desired interaction for high enantioselectivity is believed to be a specific hydrogen bond between the amine catalyst and the substrate, a non-coordinating, non-polar solvent would be the logical starting point to minimize competitive hydrogen bonding from the solvent.
A well-designed experimental protocol for solvent screening should be a self-validating system. This involves running a series of reactions under identical conditions (temperature, concentration, catalyst loading) while varying only the solvent. The results should then be carefully analyzed to establish a clear structure-activity relationship between the solvent properties and the reaction outcome.
Diagram 2: Logic of Solvent SelectionDetailed Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol
This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols using chiral amine catalysts and should be optimized for the specific substrate and desired outcome.
Materials:
-
(±)-1-Phenylethanol
-
(R)- or (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine (as the chiral catalyst)
-
Acetic Anhydride (acylating agent)
-
Anhydrous solvent (e.g., Toluene)
-
Triethylamine (non-nucleophilic base)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst, (R)- or (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine (0.05 - 0.1 equivalents).
-
Add the anhydrous solvent (to achieve a substrate concentration of approximately 0.1 M).
-
Add (±)-1-phenylethanol (1.0 equivalent).
-
Add triethylamine (1.2 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add acetic anhydride (0.5 equivalents) to the stirred solution.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
When the conversion reaches approximately 50%, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the unreacted alcohol and the ester product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified alcohol and ester by chiral GC or HPLC analysis.
Alternatives to this compound
While this compound offers unique advantages due to its electronic properties, several other classes of chiral amines are commonly employed in asymmetric synthesis.
-
1-Phenylethylamine and its derivatives: These are widely used and commercially available chiral amines. Their performance is well-documented in a vast number of applications.
-
Cinchona Alkaloids and their derivatives: These natural product-derived catalysts are highly effective in a broad range of enantioselective reactions.
-
Proline and its derivatives: These amino acid-based organocatalysts are particularly effective in enamine and iminium ion catalysis.
-
Chiral Diamines: Bidentate chiral diamines are often used as ligands for metal catalysts in asymmetric transformations.
The choice of the optimal chiral amine will depend on the specific reaction, substrate, and desired outcome. It is often necessary to screen a small library of catalysts to identify the most effective one for a particular transformation.
Conclusion
The performance of this compound in asymmetric synthesis is intricately linked to the choice of the solvent system. Non-polar, aprotic solvents are generally expected to provide the highest enantioselectivity by fostering a well-organized transition state. More polar solvents may lead to faster reaction rates but can potentially compromise stereocontrol. A systematic and mechanistically informed approach to solvent selection is paramount for optimizing reaction outcomes. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this valuable fluorinated chiral amine in their synthetic endeavors.
References
Navigating the Nuances of Chiral Resolution: A Comparative Guide to 2,2,2-Trifluoro-1-(p-tolyl)ethanamine and its Analogs
A Senior Application Scientist's Perspective on Reproducibility and Performance in the Resolution of Chiral Carboxylic Acids
In the landscape of pharmaceutical development and asymmetric synthesis, the quest for enantiomerically pure compounds is a critical endeavor. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects.[1] Diastereomeric salt crystallization remains a cornerstone technique for the separation of racemates, prized for its scalability and cost-effectiveness. The choice of the resolving agent is paramount to the success of this method, directly impacting yield, enantiomeric excess (e.e.), and the reproducibility of the process.
This guide provides an in-depth technical comparison focusing on the chiral amine 2,2,2-Trifluoro-1-(p-tolyl)ethanamine . While literature on its specific applications in chiral resolution is emerging, we can extrapolate its potential performance and reproducibility by comparing it with its well-established, non-fluorinated analog, (S)-1-(p-tolyl)ethylamine , and other common resolving agents. We will delve into the mechanistic underpinnings of how molecular structure, particularly the influence of fluorine, can dictate the outcome of a chiral resolution.
The Resolving Agent: More Than Just a Chiral Handle
The ideal chiral resolving agent should form diastereomeric salts with significantly different solubilities, facilitating the selective crystallization of one diastereomer.[2] This difference in solubility is governed by the intricate lattice packing of the diastereomeric salts, which in turn is influenced by a multitude of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.
Here, we will use the resolution of the widely studied non-steroidal anti-inflammatory drug (NSAID), Ibuprofen , as a model system to compare the potential performance of this compound with the established resolving agent, (S)-1-(p-tolyl)ethylamine.
Comparative Analysis of Chiral Resolving Amines
| Property | This compound | (S)-1-(p-tolyl)ethylamine | Key Implications for Chiral Resolution |
| Molecular Structure | Contains a trifluoromethyl (-CF3) group | Contains a methyl (-CH3) group | The bulky and highly electronegative -CF3 group can significantly alter intermolecular interactions and crystal packing. |
| Basicity (pKa) | Expected to be lower than the non-fluorinated analog | Higher basicity | The electron-withdrawing nature of the -CF3 group reduces the basicity of the amine.[3] This can affect the stability and solubility of the resulting diastereomeric salt. |
| Crystallinity of Salts | Potentially enhanced due to fluorine's ability to form unique solid-state interactions. | Well-established crystallization behavior with many carboxylic acids. | Fluorinated compounds often exhibit different crystal packing, which can lead to more defined and stable crystalline forms, potentially improving the ease of separation. |
| Solubility of Salts | The solubility of the diastereomeric salts may be significantly different from those formed with the non-fluorinated analog. | Well-documented solubility profiles for diastereomeric salts with various profens. | The key to successful resolution lies in the differential solubility of the diastereomeric pair. The presence of fluorine introduces a variable that requires experimental optimization. |
Experimental Workflow: Resolution of Racemic Ibuprofen
The following is a detailed, step-by-step methodology for the chiral resolution of racemic ibuprofen. This protocol is based on established procedures using (S)-1-phenethylamine, a close structural analog of (S)-1-(p-tolyl)ethylamine, and serves as a foundational method that would be adapted for this compound.[4][5][6]
Caption: General workflow for the chiral resolution of a racemic carboxylic acid via diastereomeric salt formation.
Detailed Experimental Protocol (Adapted for Ibuprofen)
1. Diastereomeric Salt Formation:
-
Dissolve racemic ibuprofen (1.0 eq) in a suitable solvent, such as a mixture of ethanol and water, with gentle heating.
-
In a separate flask, dissolve the chiral resolving amine (0.5 - 1.0 eq) in the same solvent system. The stoichiometry of the resolving agent is a critical parameter to optimize for maximizing both yield and enantiomeric excess.[1]
-
Slowly add the solution of the chiral amine to the ibuprofen solution with continuous stirring.
2. Selective Crystallization:
-
Allow the mixture to cool slowly to room temperature. The rate of cooling can significantly impact crystal size and purity.
-
Further cool the mixture in an ice bath to maximize the precipitation of the less soluble diastereomeric salt.
-
The choice of solvent is crucial and often determined empirically to achieve the largest possible difference in solubility between the two diastereomeric salts.[7]
3. Isolation of the Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
4. Liberation of the Pure Enantiomer:
-
Suspend the isolated diastereomeric salt in water.
-
Acidify the suspension with a strong acid (e.g., 2M HCl) to a pH below 2. This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extract the enantiomerically enriched ibuprofen with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the resolved ibuprofen.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved ibuprofen should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation and comparing it to the known value for the pure enantiomer.[6]
Causality Behind Experimental Choices and Reproducibility
The reproducibility of a diastereomeric salt resolution is highly sensitive to a number of experimental parameters. Understanding the "why" behind each step is crucial for troubleshooting and achieving consistent results.
-
Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product, although at the expense of the overall yield.[1] This is because the less soluble salt precipitates first, leaving the more soluble one in the mother liquor.
-
Solvent System: The polarity and hydrogen bonding capabilities of the solvent directly influence the solubility of the diastereomeric salts. A solvent system that provides a large difference in solubility between the two diastereomers is ideal. The choice is often a result of screening various solvents and solvent mixtures.[7]
-
Temperature Profile: The initial dissolution temperature, the rate of cooling, and the final crystallization temperature all affect the kinetics of crystallization. Rapid cooling can lead to the entrapment of impurities and a lower enantiomeric excess.
-
Purity of Starting Materials: Impurities in the racemic mixture or the resolving agent can interfere with the crystallization process, potentially acting as nucleation inhibitors or being incorporated into the crystal lattice, thereby reducing the enantiomeric purity of the product.
The Fluorine Factor: Predicting the Performance of this compound
The introduction of a trifluoromethyl group can be expected to have the following impacts:
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group will decrease the basicity of the amine.[3] This will, in turn, affect the pKa of the resulting diastereomeric salt and its solubility.
-
Enhanced Crystallinity: Fluorine atoms can participate in unique intermolecular interactions, such as C-F···H-C hydrogen bonds and fluorous-fluorous interactions. These interactions can lead to more ordered and stable crystal lattices, which may result in sharper melting points and potentially better separation of the diastereomers.
-
Modified Solubility: The presence of the trifluoromethyl group will significantly alter the polarity and lipophilicity of the molecule, leading to different solubility profiles for the diastereomeric salts compared to their non-fluorinated counterparts. This necessitates a re-optimization of the solvent system for crystallization.
Alternatives to this compound
A variety of chiral amines and other resolving agents are commercially available and have been successfully employed for the resolution of carboxylic acids. The choice of resolving agent is often substrate-dependent, and screening of several candidates is a common practice.
| Alternative Resolving Agent | Class | Typical Applications | Advantages |
| (S)-1-Phenethylamine | Chiral Amine | Resolution of carboxylic acids, including profens.[4] | Readily available, well-documented procedures, relatively inexpensive. |
| (1R,2S)-Ephedrine | Chiral Amino Alcohol | Resolution of carboxylic acids. | Often forms highly crystalline salts. |
| Brucine | Alkaloid | Resolution of acidic compounds. | Effective for a wide range of substrates, but toxic. |
| (R)-(-)-2-Phenylglycinol | Chiral Amino Alcohol | Resolution of carboxylic acids. | Can provide good resolution for challenging substrates. |
graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Racemic Carboxylic Acid" [pos="0,2!"]; "Chiral Resolving Agent" [pos="2,2!"]; "Diastereomeric Salts" [pos="1,1!"]; "Separation" [pos="1,0!", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enantiomer 1" [pos="0,-1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enantiomer 2" [pos="2,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Racemic Carboxylic Acid" -- "Diastereomeric Salts"; "Chiral Resolving Agent" -- "Diastereomeric Salts"; "Diastereomeric Salts" -- "Separation"; "Separation" -- "Enantiomer 1"; "Separation" -- "Enantiomer 2"; }
Caption: The fundamental principle of chiral resolution via diastereomeric salt formation.
Conclusion: A Path Forward for Reproducible Chiral Resolutions
The reproducibility of experimental results in chiral resolution is a multifaceted challenge that hinges on a deep understanding of the underlying physical and chemical principles. While this compound presents an intriguing option as a chiral resolving agent, its efficacy and the reproducibility of its use must be empirically determined for each specific substrate.
This guide provides a framework for approaching the resolution of chiral carboxylic acids, using the well-established resolution of ibuprofen with a non-fluorinated analog as a benchmark. The introduction of fluorine is a powerful tool in medicinal and materials chemistry, and its impact on the solid-state properties of diastereomeric salts offers a promising avenue for the development of more efficient and reproducible chiral resolution processes. Researchers and drug development professionals are encouraged to systematically screen a variety of resolving agents and crystallization conditions to identify the optimal parameters for their specific application. The principles and protocols outlined herein provide a solid foundation for these critical investigations.
References
- 1. advanceseng.com [advanceseng.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. murov.info [murov.info]
- 5. chemconnections.org [chemconnections.org]
- 6. scribd.com [scribd.com]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing quantitative methods for novel small molecules like 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, a thorough investigation of cross-reactivity is not just a regulatory expectation but a cornerstone of scientific validity. This guide provides an in-depth, technically-focused comparison of this compound with structurally similar compounds, supported by a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA).
Introduction: The Imperative of Specificity
This guide outlines a rigorous approach to assessing the cross-reactivity of a hypothetical polyclonal antibody raised against this compound. We will explore the rationale for selecting potential cross-reactants and provide a detailed, self-validating protocol for a competitive ELISA. The presented data, while hypothetical, is illustrative of the expected outcomes and serves as a template for a comprehensive cross-reactivity study.
The Molecular Landscape: Selecting Potential Cross-Reactants
The selection of compounds to test for cross-reactivity should be a logical process based on structural similarity to the target analyte. For this compound, we have identified several classes of potential cross-reactants:
-
Positional Isomers: These compounds share the same molecular formula but differ in the position of the methyl group on the phenyl ring. Even minor spatial changes can significantly impact antibody binding.
-
2,2,2-Trifluoro-1-(o-tolyl)ethanamine
-
2,2,2-Trifluoro-1-(m-tolyl)ethanamine
-
-
Structural Analogues (Missing Key Moieties): These molecules lack either the trifluoromethyl group or the methyl group, allowing for an assessment of the contribution of these functionalities to antibody recognition.
-
1-(p-tolyl)ethanamine
-
2,2,2-Trifluoroethylamine
-
-
Related Pharmaceutical Compounds: Given the structural resemblance to certain classes of drugs, it is prudent to assess cross-reactivity with common pharmaceuticals to avoid potential interference in clinical or forensic samples.
The following diagram illustrates the structural relationships between the target analyte and the selected potential cross-reactants.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Experimental Design: A Competitive ELISA Protocol
The competitive ELISA is the format of choice for quantifying small molecules, as they are often unable to bind two antibodies simultaneously as required in a sandwich ELISA.[1][11] In this format, the free analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship that can be used for quantification.
Materials and Reagents
-
High-binding 96-well microplates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., 0.1% BSA in PBS)
-
This compound-HRP conjugate (Tracer)
-
Polyclonal anti-2,2,2-Trifluoro-1-(p-tolyl)ethanamine antibody
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Standard solutions of this compound and potential cross-reactants
Experimental Workflow
The following diagram outlines the key steps in the competitive ELISA workflow.
Caption: Workflow for the competitive ELISA cross-reactivity study.
Step-by-Step Protocol
-
Antibody Coating: Dilute the polyclonal anti-2,2,2-Trifluoro-1-(p-tolyl)ethanamine antibody in Coating Buffer to a pre-determined optimal concentration. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the this compound-HRP conjugate (tracer), diluted in Assay Buffer to its optimal concentration, to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step as in step 2, but increase to five washes to ensure removal of all unbound reagents.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a standard curve for the target analyte and competition curves for each of the potential cross-reactants. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.
Cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Hypothetical Results
The following table summarizes the hypothetical results of our cross-reactivity study.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 2,2,2-Trifluoro-1-(o-tolyl)ethanamine | 500 | 2% |
| 2,2,2-Trifluoro-1-(m-tolyl)ethanamine | 250 | 4% |
| 1-(p-tolyl)ethanamine | >10,000 | <0.1% |
| 2,2,2-Trifluoroethylamine | >10,000 | <0.1% |
| Amphetamine | >10,000 | <0.1% |
| Phentermine | >10,000 | <0.1% |
Interpretation of Results
Based on our hypothetical data, the polyclonal antibody demonstrates high specificity for this compound.
-
The positional isomers, the ortho- and meta- substituted analogues, show minimal cross-reactivity (2% and 4%, respectively). This indicates that the spatial orientation of the methyl group is a critical determinant for antibody recognition.
-
The structural analogues lacking either the trifluoromethyl group or the p-tolyl group exhibit negligible cross-reactivity (<0.1%). This strongly suggests that both of these structural features are essential components of the epitope recognized by the antibody.
-
The related pharmaceutical compounds, amphetamine and phentermine, also show no significant cross-reactivity. This is a crucial finding for the potential application of this immunoassay in a clinical or forensic setting, as it minimizes the risk of false positives due to the presence of these common stimulants.
Conclusion: A Framework for Rigorous Validation
This guide has provided a comprehensive framework for the cross-reactivity assessment of this compound. By logically selecting potential cross-reactants and employing a robust competitive ELISA protocol, we can confidently characterize the specificity of an antibody. The hypothetical data presented herein illustrates a desirable outcome: an antibody with high specificity for the target analyte and minimal cross-reactivity with structurally related compounds.
Adherence to such rigorous validation protocols, as outlined in FDA guidance documents, is essential for the development of reliable and accurate immunoassays.[3][4][5][7][12] This ensures the integrity of the data generated and provides a solid foundation for any research or clinical decisions based on these analytical methods.
References
- 1. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. drugs.com [drugs.com]
- 7. Phentermine - Wikipedia [en.wikipedia.org]
- 8. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Phentermine Hydrochloride | C10H16ClN | CID 70969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]
- 12. 2,2,2-トリフルオロエチルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Essential Protective Measures for Handling 2,2,2-Trifluoro-1-(p-tolyl)ethanamine
This document provides a direct, field-tested guide for the safe handling of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine (CAS 75703-26-3) and its common salt forms. As a fluorinated amine, this compound class requires a heightened level of diligence. The protocols outlined below are designed to establish a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the material's potential hazards and the rationale for each protective measure.
Hazard Assessment: The Foundation of Safe Handling
Before any manipulation of this compound, a thorough understanding of its hazard profile is non-negotiable. While a specific, comprehensive toxicological profile for the free amine is not extensively published, data from its hydrochloride salt and structurally related fluorinated amines provide a clear basis for our safety protocols. The primary hazards are identified as:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1]
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Serious Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][2]
These classifications from Safety Data Sheets (SDS) for analogous compounds dictate that our primary goal is to prevent all routes of exposure: ingestion, skin contact, eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Mandates
The following PPE is the minimum required for any procedure involving this compound. Engineering controls, such as a certified chemical fume hood, are assumed to be in constant use.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield worn over goggles is mandatory when handling >50 mL or during splash-risk procedures (e.g., heating, pressure reactions).[1][3] | Protects against direct splashes and aerosol exposure, which can cause serious eye irritation. The trifluoromethyl group and amine functionality can have corrosive effects on sensitive tissues.[1] |
| Hand Protection | Disposable Nitrile Gloves (minimum 5 mil thickness). For extended procedures or larger quantities, double-gloving is required. | Nitrile provides good resistance to a broad range of chemicals.[3] Gloves must be inspected before use and removed immediately upon contamination using the proper technique to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A buttoned, long-sleeved, flame-resistant laboratory coat. | Provides a critical barrier to protect skin and personal clothing from accidental spills and contamination.[4] |
| Footwear | Closed-toe, closed-heel, chemical-resistant shoes. | Protects feet from spills and falling objects, a fundamental laboratory safety requirement.[3] |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. If weighing solids outside a hood or if aerosol generation is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][5] | Prevents inhalation of the compound, which may cause respiratory tract irritation.[1] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Trust in a protocol comes from its repeatability and inherent safety checks. Follow this workflow meticulously.
-
Preparation:
-
Handling:
-
Conduct all manipulations of the compound deep within the chemical fume hood.
-
Use appropriate tools (spatulas, powder funnels) to handle the material, minimizing the potential for aerosolization.
-
Keep the container tightly sealed when not in immediate use.[1][7]
-
Ground all equipment and use non-sparking tools, as static discharge can be an ignition source for vapors.[1][7]
-
-
Post-Handling:
-
Thoroughly decontaminate the work area upon completion.
-
Carefully doff PPE, removing gloves last using a technique that avoids touching the outer surface.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
-
Emergency Response: Immediate & Corrective Actions
Exposure Protocol
Immediate and correct first aid is critical to mitigating harm.
-
Eye Contact: Immediately flush eyes at an eyewash station with copious amounts of tepid water for a minimum of 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower.[6] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and contact a poison control center or physician immediately.[1]
Spill Management Workflow
A rapid, systematic response is essential to contain a spill and prevent exposure. The following workflow should be ingrained in all laboratory personnel.
Caption: Spill Response Decision Workflow.
Disposal Plan
All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Collect all contaminated materials in a clearly labeled, sealed, and chemically compatible container.
-
Store the waste container in a designated satellite accumulation area.
-
Dispose of the waste through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[1] Do not mix with other waste streams unless explicitly permitted.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. achmem.com [achmem.com]
- 3. benchchem.com [benchchem.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
